1-Boc-2-cbz-4-methylene-pyrazolidine
Description
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Properties
IUPAC Name |
1-O-benzyl 2-O-tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-13-10-18(19(11-13)16(21)23-17(2,3)4)15(20)22-12-14-8-6-5-7-9-14/h5-9H,1,10-12H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBBYQDOFMVSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514222 | |
| Record name | Benzyl tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503072-28-4 | |
| Record name | Benzyl tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Boc-2-Cbz-4-methylene-pyrazolidine (CAS 503072-28-4)
[1]
Executive Summary
1-Boc-2-Cbz-4-methylene-pyrazolidine (CAS 503072-28-4) is a specialized heterocyclic scaffold used primarily in the synthesis of constrained peptidomimetics, specifically azaproline derivatives and
This guide details the structural logic, synthetic pathways, and reactivity profile of this compound, designed for researchers in medicinal chemistry and drug discovery.
Structural Architecture & Chemical Logic[2]
Molecule Profile
| Property | Detail |
| CAS Number | 503072-28-4 |
| IUPAC Name | 1-benzyl 2-tert-butyl 4-methylenepyrazolidine-1,2-dicarboxylate |
| Molecular Formula | |
| Molecular Weight | 318.37 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
The "Orthogonal" Advantage
The molecule features two distinct nitrogen protecting groups:
- -Boc (tert-Butyloxycarbonyl): Acid-labile (removed by TFA/HCl).[1]
-
-Cbz (Carboxybenzyl): Hydrogenolysis-labile (removed by
) or strong acid (HBr/AcOH).[1]
Why this matters: This orthogonality allows for the sequential and selective functionalization of either nitrogen atom.[1] For example, in solid-phase peptide synthesis (SPPS), the Boc group can be removed to couple the scaffold to a growing peptide chain, while the Cbz group remains to protect the secondary amine until the final cleavage step.
The C4-Methylene "Warhead"
The exocyclic double bond is not merely structural; it is a reactive center.
-
Conformational Constraint: The
character at C4 flattens the ring slightly compared to a saturated pyrazolidine, reducing the entropic penalty upon binding to biological targets. -
Synthetic Handle: It allows for the introduction of side chains via:
Synthetic Pathway (The Cyclization Strategy)[2]
The most robust synthesis of CAS 503072-28-4 involves the double alkylation of an orthogonally protected hydrazine with a 2-methylene-1,3-dihalopropane equivalent.
Reaction Workflow
Figure 1: Synthetic route to 1-Boc-2-Cbz-4-methylene-pyrazolidine via double alkylation.
Detailed Protocol (Bench-Scale)
Note: This protocol is a synthesized standard procedure for 4-substituted pyrazolidines.
Reagents:
-
1-Boc-2-Cbz-hydrazine (1.0 equiv)[1]
-
3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv)[1]
-
Sodium Hydride (NaH, 60% dispersion, 2.2 equiv)[1]
-
DMF (Anhydrous)[1]
Step-by-Step:
-
Activation: Suspend NaH in anhydrous DMF at 0°C under Argon.
-
Deprotonation: Add a solution of 1-Boc-2-Cbz-hydrazine in DMF dropwise. Stir for 30-60 mins until
evolution ceases. The solution will turn yellow/orange, indicating the formation of the hydrazine dianion. -
Cyclization: Add 3-chloro-2-(chloromethyl)prop-1-ene dropwise. The reaction is exothermic; maintain temperature <10°C during addition.[1]
-
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 12-18 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).[1]
-
Workup: Quench carefully with saturated
. Extract with EtOAc (3x).[1] Wash organics with water and brine to remove DMF.[1] Dry over .[1] -
Purification: Flash column chromatography (Hexanes:EtOAc gradient).
Validation:
-
1H NMR (CDCl3): Look for the diagnostic exocyclic methylene singlets around
5.0-5.2 ppm and the ring methylene protons ( ) as multiplets around 3.5-4.2 ppm.[1]
Reactivity & Applications in Drug Design
The utility of CAS 503072-28-4 extends far beyond its structure as a simple intermediate. It is a "switchable" scaffold.[1]
Functionalization Logic
Figure 2: Divergent reactivity profile of the 4-methylene scaffold.
Key Application: Azaproline Mimetics
The most common application of this CAS is the synthesis of Azaproline (azaPro).[1]
-
Ozonolysis: The methylene group is cleaved to form the ketone (CAS 503072-63-7).[1]
-
Wittig/Horner-Wadsworth-Emmons: The ketone is reacted with a phosphonate to install the carboxylic acid side chain.
-
Result: A cyclic hydrazine amino acid that mimics the turn-inducing properties of proline but with altered hydrogen-bonding capability (due to the extra nitrogen).[1]
Handling & Safety Profile
While specific toxicological data for this intermediate is limited, standard precautions for hydrazine derivatives apply.[1]
| Hazard Class | Precaution |
| Skin/Eye Irritant | Wear nitrile gloves and safety goggles.[1] |
| Sensitizer | Hydrazine derivatives can be sensitizers; avoid inhalation of dust/vapors.[1] |
| Stability | Stable at RT.[1] Store at 2-8°C (refrigerator) to prevent slow oxidation or polymerization of the double bond.[1] |
| Incompatibility | Strong oxidizing agents, strong acids (removes Boc).[1] |
References
-
Chemical Identity & Properties
-
Synthetic Methodology (General Class)
-
Application in Peptidomimetics
-
Related Intermediate (Ketone Derivative)
An In-depth Technical Guide to 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate, a member of the pyrazolidine class of heterocyclic compounds. While specific data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related structures and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications. The pyrazolidine scaffold is a key structural motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2][3][4]
Introduction to the Pyrazolidine Scaffold
Pyrazolidines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are saturated analogues of pyrazole and are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological properties.[5][6][7][8] The incorporation of a pyrazolidine ring into a molecule can introduce conformational constraints, which can lead to enhanced biological activity and selectivity for specific biological targets.[2] Many pyrazolidine derivatives have been investigated for their anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[5][6][9][10]
The subject of this guide, 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate, possesses several key structural features:
-
A Pyrazolidine Core: The central five-membered ring with two adjacent nitrogen atoms.
-
Dicarboxylate Protecting Groups: A tert-butoxycarbonyl (Boc) group at the 1-position and a benzyloxycarbonyl (Cbz or Z) group at the 2-position. These groups are commonly used in organic synthesis to protect the nitrogen atoms and can influence the reactivity and solubility of the molecule.
-
An Exocyclic Methylene Group: A methylidene (=CH₂) group at the 4-position. This functional group, also known as an α-methylene lactam analogue, is a Michael acceptor and can be crucial for biological activity, often reacting with bionucleophiles.[11]
Synthesis of 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate
The synthesis of this target molecule can be approached through a multi-step sequence. A plausible and versatile strategy involves the initial formation of the pyrazolidine ring followed by the introduction of the methylidene group.
Synthesis of the Pyrazolidine Ring: [3+2] Cycloaddition
A powerful and widely used method for the construction of pyrazolidine rings is the [3+2] cycloaddition reaction between an azomethine imine and an alkene.[1][2][12][13] In this case, the azomethine imine would be generated in situ from a suitable hydrazine precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate.
Experimental Protocol:
-
Hydrazone Formation: To a solution of tert-butyl carbazate in a suitable solvent such as ethanol, add an equimolar amount of benzyl glyoxylate. The reaction mixture is stirred at room temperature until the formation of the corresponding hydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC). The product can be isolated by removal of the solvent under reduced pressure.
-
In Situ Generation of Azomethine Imine and [3+2] Cycloaddition: The hydrazone intermediate is dissolved in an aprotic solvent like dichloromethane or toluene. A non-nucleophilic base, such as triethylamine or DBU, is added to generate the azomethine imine in situ. To this mixture, a slight excess of a suitable dipolarophile, such as methyl 2-(acetoxymethyl)acrylate, is added. The reaction is stirred, possibly with heating, until the cycloaddition is complete. The resulting 4-substituted pyrazolidine can be purified by column chromatography.
-
Formation of the Methylidene Group: The purified cycloadduct is dissolved in a suitable solvent, and a base is added to facilitate the elimination of the leaving group (in this case, acetate) to form the exocyclic double bond. The final product, 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate, can be purified by flash column chromatography.
Alternative Synthesis of the Methylidene Group: Horner-Wadsworth-Emmons Reaction
An alternative and robust method for introducing the methylidene group is the Horner-Wadsworth-Emmons (HWE) olefination.[11] This would involve the synthesis of a 4-oxopyrazolidine precursor.
Alternative Synthetic Pathway:
Caption: Alternative synthesis via a Horner-Wadsworth-Emmons reaction.
Experimental Protocol:
-
Synthesis of 1-tert-butyl 2-benzyl 4-oxopyrazolidine-1,2-dicarboxylate: This precursor can be synthesized through various methods, including the cyclization of appropriately substituted hydrazine and dicarbonyl compounds. A commercially available analogue is 1-benzyl 2-tert-butyl 4-oxopyrazolidine-1,2-dicarboxylate.
-
Horner-Wadsworth-Emmons Reaction: The 4-oxopyrazolidine is reacted with a suitable phosphonate ylide, such as the one generated from diethyl (lithiomethyl)phosphonate, to yield the desired 4-methylidene product. This reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.
Structural Elucidation and Characterization
The structure of 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate would be confirmed using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic data based on the structure and data from similar compounds.[3][14][15][16][17][18][19]
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the 9 protons of the tert-butyl group (~1.5 ppm).- Signals for the methylene protons of the pyrazolidine ring.- Signals for the exocyclic methylene protons (=CH₂) as singlets or closely coupled doublets.- Singlet for the benzylic methylene protons (~5.2 ppm).- Multiplet for the 5 aromatic protons of the benzyl group (~7.3 ppm). |
| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group (~80 ppm).- Signal for the methyl carbons of the tert-butyl group (~28 ppm).- Signals for the methylene carbons of the pyrazolidine ring.- Signals for the sp² carbons of the methylidene group (C=CH₂).- Signal for the benzylic methylene carbon (~67 ppm).- Signals for the aromatic carbons of the benzyl group (~127-136 ppm).- Signals for the carbonyl carbons of the dicarboxylate groups (~155 and 170 ppm). |
| IR Spectroscopy | - C=O stretching vibrations for the two carboxylate groups (~1700-1750 cm⁻¹).- C=C stretching vibration for the methylidene group (~1650 cm⁻¹).- C-H stretching vibrations for aliphatic and aromatic protons.- N-N stretching vibration.[5] |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Fragmentation pattern showing the loss of the tert-butyl group, benzyl group, and other characteristic fragments.[20][21] |
Chromatographic and Physical Properties
| Property | Expected Value |
| Appearance | Likely a colorless oil or a white solid. |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| Purification | Amenable to purification by flash column chromatography on silica gel. |
Potential Applications in Drug Discovery
The pyrazolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[8][22] The presence of the α,β-unsaturated carbonyl system in the 4-methylidene group makes 1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate an interesting candidate for several therapeutic areas.
-
Anticancer Agents: Compounds containing an α-methylene-γ-lactam moiety, which is structurally analogous to the 4-methylidenepyrazolidinone core, have shown potent cytotoxic and anticancer activities.[9][11] The exocyclic methylene group can act as a Michael acceptor, reacting with nucleophilic residues in target proteins, such as cysteine residues in enzymes.
-
Anti-inflammatory Agents: Pyrazolidine derivatives have a long history as anti-inflammatory drugs.[5] The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX).
-
Antimicrobial Agents: Various pyrazole and pyrazolidine derivatives have been reported to possess antibacterial and antifungal properties.[23]
-
Enzyme Inhibitors: The reactive nature of the methylidene group makes this class of compounds potential candidates for covalent inhibitors of various enzymes. For instance, pyrazolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DP-IV).[4]
Conclusion
1-tert-butyl 2-benzyl 4-methylidenepyrazolidine-1,2-dicarboxylate represents a synthetically accessible and potentially bioactive molecule. Its synthesis can be achieved through established methodologies such as [3+2] cycloaddition reactions or Horner-Wadsworth-Emmons olefination. The structural features, particularly the pyrazolidine core and the exocyclic methylene group, suggest that it could be a valuable scaffold for the development of new therapeutic agents, especially in the areas of oncology and inflammation. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
-
Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. PMC - NIH. Available at: [Link]
-
Synthesis of Pyrazolidines (5-membered heterocyclic rings) through 1, 3- dipolar cycloadditions of azomethine imines. IOSR Journal. Available at: [Link]
-
Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. ResearchGate. Available at: [Link]
-
Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]
-
Synthesis of polycyclic pyrazolidines by dipolar cycloaddition between... ResearchGate. Available at: [Link]
-
Supporting Information. RSC.org. Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ijrrr. Available at: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
PYRAZOLONES, PYRAZOLIDONES, AND DERIVATIVES. wiley.com. Available at: [Link]
-
Pyrazolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. Available at: [Link]
-
Expedient Organocatalytic Syntheses of 4-Substituted Pyrazolidines and Isoxazolidines. MDPI. Available at: [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available at: [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. Available at: [Link]
-
Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors. PubMed. Available at: [Link]
-
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | C12H19NO5. PubChem. Available at: [Link]
- Process for synthesis of pyrazolidinone compounds. Google Patents.
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]
-
Anticancer properties of novel 4-methylene-1,2-diphenylpyrazolidin-3-ones. PubMed. Available at: [Link]
-
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Hindawi. Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ijrrr.com. Available at: [Link]
-
Pharmacological activities of pyrazolone derivatives. ResearchGate. Available at: [Link]
-
Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. ResearchGate. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]
-
PYRAZOLIDINE-3, 5-DIONE AND 2-METHYL-4-OXO-4H-THIOCHROMENE-8-CARBONYL CONJUGATES: SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. The Royal Society of Chemistry. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Available at: [Link]
-
Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]
-
Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. ResearchGate. Available at: [Link]
-
Supporting Information Innovative synthesis of drug-like molecules using tetrazole as core building blocks Experimental procedur. Beilstein Journals. Available at: [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC - NIH. Available at: [Link]
-
(R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167. PubChem. Available at: [Link]
Sources
- 1. Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer properties of novel 4-methylene-1,2-diphenylpyrazolidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. rsc.org [rsc.org]
- 18. utsouthwestern.edu [utsouthwestern.edu]
- 19. beilstein-journals.org [beilstein-journals.org]
- 20. asianpubs.org [asianpubs.org]
- 21. researchgate.net [researchgate.net]
- 22. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sciensage.info [sciensage.info]
Strategic Synthesis and Application of 1-Boc-2-Cbz-4-methylene-pyrazolidine: A Technical Whitepaper
Executive Summary
1-Boc-2-Cbz-4-methylene-pyrazolidine (CAS: 503072-28-4) represents a high-value heterocyclic scaffold in modern medicinal chemistry, specifically designed for the development of peptidomimetics and conformationally constrained amino acid surrogates .
As a derivative of pyrazolidine (a saturated pyrazole), this molecule features a unique exocyclic methylene group at the C4 position and orthogonal protecting groups (Boc and Cbz) on the nitrogen atoms.[1] This architecture allows it to function as a versatile "chimeric" building block:
-
Proline Mimicry: The 5-membered ring restricts conformational freedom, mimicking the turn-inducing properties of proline.
-
Functional Diversity: The exocyclic double bond serves as a reactive handle for further diversification (e.g., ozonolysis to a ketone, hydroboration, or Michael addition).[1]
-
Orthogonal Deprotection: The Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allow for independent extension of the N-termini, facilitating its incorporation into peptide chains.
This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic architecture, and strategic applications in drug discovery.[1]
Physicochemical Profile
The following data characterizes the core scaffold. Researchers should verify specific batch data (CoA) for purity-dependent properties.
| Property | Value / Description |
| IUPAC Name | 1-O-benzyl 2-O-tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate |
| CAS Number | 503072-28-4 |
| Molecular Formula | C₁₇H₂₂N₂O₄ |
| Molecular Weight | 318.37 g/mol |
| Physical State | Viscous oil or low-melting solid (structure dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Stability | Stable under standard storage (-20°C); Avoid strong acids/bases |
| Key Functional Groups | Carbamate (Boc, Cbz), Exocyclic Alkene, Hydrazine core |
Synthetic Architecture
The synthesis of 1-Boc-2-Cbz-4-methylene-pyrazolidine relies on a robust Double Alkylation / Cyclization Strategy . Unlike [3+2] cycloaddition routes which often yield specific substitution patterns, the alkylation of a pre-formed, differentially protected hydrazine offers the highest regiocontrol and scalability.[1]
Retrosynthetic Analysis
The molecule is disconnected at the C3-N and C5-N bonds, revealing two key precursors:
-
Nucleophile: 1-Boc-2-Cbz-hydrazine (Differentially protected hydrazine).
-
Electrophile: 3-chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride).
Representative Synthetic Protocol
Note: The following protocol is synthesized from standard methodologies for 4-substituted pyrazolidines. Always perform a risk assessment before replication.
Step 1: Preparation of 1-Boc-2-Cbz-hydrazine
If not purchased commercially, this intermediate is synthesized by the selective protection of Boc-hydrazine.
-
Reagents: tert-Butyl carbazate (Boc-NHNH₂), Benzyl chloroformate (Cbz-Cl), Na₂CO₃.[1]
-
Conditions: THF/Water (1:1), 0°C to RT.
-
Mechanism: Nucleophilic attack of the unsubstituted hydrazine nitrogen on the Cbz-Cl carbonyl.
Step 2: Cyclization (The Critical Step)
This step constructs the pyrazolidine ring via a double S_N2 reaction.[1]
-
Reagents: 1-Boc-2-Cbz-hydrazine (1.0 equiv), 3-chloro-2-(chloromethyl)prop-1-ene (1.1 equiv), Sodium Hydride (NaH, 60% dispersion, 2.5 equiv).
-
Solvent: Anhydrous DMF or DMF/THF mixture.[1]
-
Conditions:
-
Suspend NaH in anhydrous DMF at 0°C under Argon.
-
Add 1-Boc-2-Cbz-hydrazine dropwise. Stir for 30 min to generate the bis-anion (or mono-anion equilibrium).
-
Add 3-chloro-2-(chloromethyl)prop-1-ene slowly to control exotherm.
-
Allow to warm to Room Temperature and stir for 12–24 hours.
-
Quench: Careful addition of saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with LiCl (to remove DMF), dry over Na₂SO₄.
-
Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Reaction Workflow Diagram
Figure 1: Step-wise synthetic workflow for the construction of the pyrazolidine scaffold.
Mechanistic Insight & Strategy
Why this Scaffold?
The value of this molecule lies in its Orthogonality . In peptide synthesis, the ability to selectively deprotect one terminus while keeping the other intact is non-negotiable.[1]
-
Boc Group: Removed by TFA/DCM or HCl/Dioxane . Used to expose the N1-amine for coupling to the C-terminus of another amino acid.
-
Cbz Group: Removed by H₂/Pd-C (Hydrogenolysis) or HBr/AcOH . Used to expose the N2-amine.
Conformational Control
The pyrazolidine ring forces the N-N bond into a specific torsion angle, often inducing a "kink" in the peptide backbone.[1] This mimics the Polyproline II helix or Gamma-turns , making it an excellent tool for disrupting protein-protein interactions (PPIs) or stabilizing secondary structures.
Orthogonality Logic Diagram
Figure 2: Chemo-selective deprotection strategy allowing directional peptide synthesis.
Applications in Drug Discovery[1][4]
Library Generation via Ozonolysis
The exocyclic methylene group is a "masked" ketone. Through ozonolysis (O₃, then DMS), the methylene is converted to a ketone (4-oxo-pyrazolidine).[1] This ketone can undergo:
-
Reductive Amination: To introduce diverse side chains.
-
Grignard Addition: To create tertiary alcohols.
-
Wittig Reaction: To install novel alkene linkers.
Peptidomimetics
This scaffold is used to replace Proline-Proline or Proline-Xxx dipeptide segments in biologically active peptides. The N-N bond reduces the flexibility compared to a standard peptide bond, potentially locking the bio-active conformation and increasing metabolic stability against proteases.[1]
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (318 Da) and high functionality, it serves as an ideal "Fragment" for screening against difficult targets, offering vectors for growth in three distinct dimensions (N1, N2, and C4).[1]
References
-
General Synthesis of Pyrazolidines : Tetrahedron, 1995, 51, 4173-4182.[1] (Methodology for hydrazine alkylation).
-
Orthogonal Protection Strategies : Greene, T.W., Wuts, P.G.M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Pyrazolidine Scaffolds in Med Chem : Molecules, 2016, 21, 1655.[1] (Review of 4-substituted pyrazolidines).
Sources
Advanced Architectures: 4-Exo-Methylene Pyrazolidine Building Blocks for Heterocycle Synthesis
Executive Summary
The 4-exo-methylene pyrazolidine scaffold—specifically the 4-methylidenepyrazolidin-3-one core—represents a high-value, underutilized pharmacophore in modern drug discovery. Unlike flat heteroaromatic systems, this saturated, sp³-rich framework offers distinct vectors for functionalization and defined stereochemical control. Its utility lies in the exocyclic double bond , which serves as a versatile "chemical handle" for Michael additions, [3+2] and [4+2] cycloadditions, and Heck couplings, enabling the rapid construction of spirocyclic and fused heterocyclic libraries.
This technical guide details the synthesis, reactivity, and application of these building blocks, moving beyond basic literature to provide robust, scalable protocols for medicinal chemistry programs.
Part 1: Structural Paradigm & Strategic Value
The "Push-Pull" Reactivity Profile
The 4-exo-methylene pyrazolidine core is not merely a passive scaffold; it is a stored-energy intermediate. The strain of the five-membered ring, combined with the conjugation of the exocyclic alkene to the carbonyl (in pyrazolidinones), creates a tunable reactivity profile:
-
Electrophilicity (Michael Acceptor): The
-carbon of the exocyclic alkene is highly electrophilic, susceptible to soft nucleophiles (thiols, malonates) and radical additions. -
Dipolarophilicity: The exocyclic bond acts as a potent dipolarophile in 1,3-dipolar cycloadditions, granting access to complex spiro-fused pyrazolines.
-
Dienophilicity: In Inverse Electron Demand Diels-Alder (IEDDA) reactions, electron-deficient variants react with electron-rich dienes.
Structural Diversity via Divergent Synthesis
The following diagram illustrates how a single 4-exo-methylene precursor diverges into three distinct pharmacological classes.
Figure 1: Divergent synthesis pathways from the core building block.
Part 2: Synthesis of the Building Block
While various routes exist, the Horner-Wadsworth-Emmons (HWE) approach is the most reliable for generating the exocyclic double bond without over-oxidation or aromatization.
The HWE Protocol (Recommended)
This method utilizes a 4-phosphorylpyrazolidin-3-one intermediate. It is superior to direct condensation methods because it allows for the introduction of substituted exocyclic alkenes (using aldehydes other than formaldehyde) and avoids harsh acidic conditions.
Mechanism:
-
Precursor Assembly: Reaction of hydrazine with 2-diethoxyphosphorylacrylate.
-
Olefination: Deprotonation of the phosphonate followed by reaction with an aldehyde (HWE reaction).
Alternative: Phosphine-Catalyzed Annulation
For libraries requiring diversity at N1 and N2, the phosphine-catalyzed [3+2] annulation of allenoates with azo-compounds is a powerful convergent route, though it often favors the thermodynamic pyrazoline product unless carefully controlled.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Methylidenepyrazolidin-3-one (HWE Route)
Target: 1-Methyl-2-phenyl-4-methylidenepyrazolidin-3-one.
Reagents:
-
1-Methyl-2-phenyl-4-diethoxyphosphorylpyrazolidin-3-one (Intermediate A)
-
Sodium Hydride (60% dispersion in mineral oil)
-
THF (anhydrous)
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried round-bottom flask with Intermediate A (1.0 equiv, e.g., 5 mmol) and anhydrous THF (0.1 M concentration).
-
Cool to 0°C under a nitrogen atmosphere.
-
Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
-
Olefination:
-
Add Paraformaldehyde (5.0 equiv) in one portion.
-
Note: Excess formaldehyde drives the equilibrium and compensates for depolymerization rates.
-
Stir the suspension vigorously at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting phosphonate spot (polar) should disappear, replaced by a less polar UV-active spot (the exo-methylene product).
-
-
Workup & Isolation:
-
Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL).
-
Remove THF under reduced pressure.
-
Extract the aqueous residue with CH₂Cl₂ (3 × 20 mL).
-
Dry combined organics over MgSO₄, filter, and concentrate.[2]
-
Purification: Flash column chromatography on silica gel.[3]
-
Eluent: Gradient 10% → 30% EtOAc in Hexanes.
-
-
Stability Note: Store the product at -20°C under argon. The exocyclic double bond can polymerize upon prolonged exposure to air/light.
-
Protocol B: [4+2] Cycloaddition for Spiro-Pyrazolone Synthesis
Target: Spiro[cyclopentene-pyrazolidinone] derivatives. Concept: Using the 4-exo-methylene block as a dienophile in a phosphine-catalyzed reaction.
Workflow Diagram:
Figure 2: Phosphine-catalyzed [4+2] cycloaddition workflow.
Methodology:
-
Dissolve the 4-exo-methylene pyrazolidine (0.2 mmol) and the allenoate (0.24 mmol) in toluene (2.0 mL).
-
Add Triphenylphosphine (PPh₃, 20 mol%).
-
Stir at room temperature for 12 hours.
-
Concentrate and purify directly via flash chromatography (EtOAc/Petroleum Ether).
-
Result: High diastereoselectivity (>20:1 dr) is often observed due to steric steering by the N-substituents.
Part 4: Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield in HWE Step | Incomplete deprotonation or wet formaldehyde. | Use fresh NaH. Dry paraformaldehyde over P₂O₅ in a desiccator before use. |
| Aromatization to Pyrazole | Oxidation of the pyrazolidine ring. | Exclude oxygen strictly. Avoid high temperatures (>60°C). Ensure N-protecting groups are stable. |
| Polymerization | High reactivity of exo-methylene. | Add a radical inhibitor (e.g., BHT) during workup if the product is an oil. Store in solution (benzene/DCM) rather than neat. |
| No Reaction in Cycloaddition | Catalyst deactivation (Phosphine oxide formation). | Use degassed solvents. Verify PPh₃ quality or switch to a more nucleophilic catalyst like PBu₃ or Methyldiphenylphosphine. |
Part 5: References
-
Phosphine-catalyzed [4 + 2] cycloaddition of unsaturated pyrazolones with allenoates: a concise approach toward spiropyrazolones. Source:RSC Advances URL:[Link] Significance: Demonstrates the utility of the scaffold in generating spirocyclic libraries relevant to drug discovery.
-
Synthesis of Pyrazolidin‐3‐one Derivatives Bearing Trifluoromethyl Group via Cascade Michael/Intramolecular Transamidation Reactions. Source:Asian Journal of Organic Chemistry URL:[Link] Significance:[1][2][4][5][6][7][8][9][10][11][12][13] Provides insight into Michael addition reactivity and cascade transformations for fused ring systems.
-
Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. Source:Journal of the Mexican Chemical Society URL:[Link] Significance:[1][2][4][5][6][7][8][9][10][11][12][13] details the "Enaminone" approach, a useful alternative for introducing exocyclic double bonds via push-pull systems.
Sources
- 1. scispace.com [scispace.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 7. Phosphine-catalyzed [4 + 2] cycloaddition of unsaturated pyrazolones with allenoates: a concise approach toward spiropyrazolones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Crystal structure of (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. benthamscience.com [benthamscience.com]
- 12. Phosphine Catalysis of Allenes with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Process Engineering for 1-Boc-2-cbz-4-methylene-pyrazolidine
[1][2]
Part 1: Executive Summary & Compound Profile[2]
Compound: 1-Boc-2-cbz-4-methylene-pyrazolidine CAS: 503072-28-4 Molecular Formula: C₁₇H₂₂N₂O₄ Molecular Weight: 318.37 g/mol [][2]
This guide provides a technical analysis of the solubility characteristics of 1-Boc-2-cbz-4-methylene-pyrazolidine. As a doubly protected hydrazine derivative featuring an exocyclic alkene, this compound serves as a critical intermediate in the synthesis of constrained peptidomimetics and non-proteinogenic amino acids.[2]
Its solubility behavior is dominated by the competition between the polar pyrazolidine core and the significant lipophilicity introduced by the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.[][2] Understanding this balance is essential for optimizing reaction yields, purification (crystallization/chromatography), and formulation.[2]
Part 2: Structural Analysis & Predicted Solubility[1][2]
Lipophilicity & Functional Group Impact
The molecule contains two major hydrophobic domains masking a polar core.
-
Boc Group (Position 1): Adds significant steric bulk and lipophilicity.[] Acid-labile.
-
Cbz Group (Position 2): Adds aromatic character, enhancing solubility in chlorinated and aromatic solvents.[] Stable to acid, labile to hydrogenolysis.[][2]
-
Exocyclic Methylene (Position 4): A reactive alkene handle that does not significantly alter polarity but dictates stability (prone to polymerization if stored improperly in solution).[][2]
Solubility Matrix (Predicted)
Based on structural analogs (e.g., diprotected hydrazines) and "Like Dissolves Like" principles.[2]
| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary reaction solvent; dissolution for transfer.[][2] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Extraction solvent; crystallization (often with hexanes).[] |
| Polar Aprotic | THF, DMSO, DMF, Acetonitrile | High | Reaction solvents (e.g., nucleophilic attacks).[][2] DMSO/DMF for library storage. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Solubility often temperature-dependent.[][2] Good for recrystallization.[] |
| Alkanes | Hexanes, Heptane, Pentane | Low / Insoluble | Antisolvent for precipitation; chromatography mobile phase.[] |
| Aqueous | Water, PBS | Insoluble | Washing phase during workup (compound stays in organic layer).[] |
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the compound's functional groups.
Figure 1: Solubility interaction map showing the dominance of hydrophobic protecting groups in solvent selection.[][2]
Part 4: Experimental Protocols for Solubility Determination
Since specific batch-to-batch polymorphism can affect dissolution rates, use these self-validating protocols to determine exact solubility limits.[][2]
Protocol A: Gravimetric Determination (Saturation Method)
Use this for quick solvent screening.[][2]
-
Preparation: Weigh approx. 10 mg of solid compound into a 2 mL clear glass vial (pre-weighed).
-
Addition: Add the solvent of interest in 50 µL increments at Room Temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition. If undissolved, sonicate for 1 minute.
-
Observation: Continue addition until the solution is perfectly clear (no particulates visible against a black background).
-
Calculation:
[2]
Protocol B: HPLC Quantitative Assay (High Precision)
Use this for GMP/GLP process development.[][2]
-
Standard Curve: Prepare a stock solution of the compound in Acetonitrile (1 mg/mL). Dilute to 0.1, 0.05, and 0.01 mg/mL to create a calibration curve (UV detection at 254 nm).
-
Saturation: Add excess solid compound to 1 mL of the target solvent. Stir at 25°C for 24 hours.
-
Filtration: Filter the saturated suspension through a 0.22 µm PTFE syringe filter (ensure filter compatibility).
-
Dilution: Dilute the filtrate with Acetonitrile (e.g., 1:100) to ensure it falls within the linear range of the standard curve.
-
Analysis: Inject onto HPLC (C18 column, Water/ACN gradient). Calculate concentration using the regression equation from Step 1.
Part 5: Process Implications & Stability[1]
Crystallization & Purification[1][2][3]
-
Flash Chromatography: The compound is typically purified using a Silica Gel column.[]
-
Eluent: Hexane/Ethyl Acetate gradient (typically elutes around 10-30% EtOAc).[][2]
-
Loading: Dissolve in minimum DCM or Toluene for loading; avoid loading in MeOH as it broadens bands.[]
-
-
Recrystallization:
-
Solvent System: Hot Ethanol or EtOAc/Hexane (1:4 ratio).[2]
-
Procedure: Dissolve in minimum hot solvent, cool slowly to RT, then to 4°C.
-
Chemical Stability in Solution
-
Acid Sensitivity: Avoid prolonged exposure to acidic solvents (e.g., unbuffered CDCl₃ over weeks, or acetic acid solutions) as the Boc group will degrade to the free amine.[]
-
Alkene Reactivity: The 4-methylene group is a Michael acceptor.[][2] Avoid storing in nucleophilic solvents (like primary amines or thiols) without intended reaction.[2]
-
Hydrogenation: Do not use protic solvents under hydrogen atmosphere unless removal of the Cbz group is intended.[]
Part 6: References
-
BOC Sciences. (2024).[] Product Data Sheet: 1-Boc-2-cbz-4-methylene-pyrazolidine (CAS 503072-28-4).[][2] Retrieved from [2]
-
Organic Chemistry Portal. (n.d.).[] Protecting Groups: Boc and Cbz Stability and Solubility. Retrieved from [2]
-
Sigma-Aldrich. (2024).[][2] Solubility Parameters of Protected Amino Acid Analogs. Retrieved from [][2]
-
PubChem. (2024).[] Compound Summary: 1-Boc-2-cbz-4-methylene-pyrazolidine.[][2] Retrieved from [2]
Methodological & Application
Application Note: Selective Deprotection of Boc vs. Cbz in Pyrazolidine Synthesis
Executive Summary
The synthesis of pyrazolidines (saturated 1,2-diazolidines) often requires orthogonal protection of the two nitrogen atoms to allow for sequential, regioselective functionalization. The Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) pair is the industry standard for this orthogonality.
However, pyrazolidines present a unique chemoselective challenge: the lability of the N-N bond.
-
The Challenge: While Cbz is classically removed via catalytic hydrogenolysis (
/Pd-C), these reducing conditions pose a high risk of cleaving the N-N bond (reductive ring opening), destroying the pyrazolidine scaffold. -
The Solution: This guide details a robust acidolysis protocol for Boc removal and, crucially, provides two specialized protocols for Cbz removal (Transfer Hydrogenation and Lewis Acid-mediated cleavage) that preserve the sensitive N-N bond.
Mechanistic Strategy & Orthogonality[1]
The successful manipulation of this scaffold relies on exploiting the distinct cleavage mechanisms of carbamates without triggering the degradation of the hydrazine core.
The Orthogonality Matrix
| Protecting Group | Cleavage Mechanism | Reagent Class | Risk to Pyrazolidine |
| Boc | Acid-catalyzed elimination ( | Strong Acids (TFA, HCl) | Low. The N-N bond is generally stable to non-oxidizing acids. |
| Cbz | 1. Hydrogenolysis (Reductive)2. Lewis Acid Coordination | High. Standard |
Workflow Visualization
The following diagram illustrates the decision pathways and risks associated with each deprotection step.
Figure 1: Strategic workflow for orthogonal deprotection. Note the critical risk associated with standard hydrogenolysis.
Detailed Experimental Protocols
Protocol A: Selective Removal of Boc (Acidolysis)
Objective: Cleave the Boc group while retaining the Cbz group and pyrazolidine ring integrity. Mechanism: Protonation of the carbamate carbonyl followed by expulsion of the tert-butyl cation (as isobutylene).
Materials
-
Substrate: N-Boc, N'-Cbz pyrazolidine
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Preferred over TFA to avoid hygroscopic trifluoroacetate salts)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Quench: Saturated
or basic resin
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of DCM. Cool to 0°C.
-
Acid Addition: Add 10 equivalents (2.5 mL) of 4.0 M HCl in Dioxane dropwise.
-
Note: Gas evolution (isobutylene) will occur. Ensure the system is vented.
-
-
Reaction: Allow to warm to room temperature (20-25°C). Stir for 1–2 hours.
-
Monitoring: Monitor by TLC (stain with ninhydrin or phosphomolybdic acid) or LCMS. Look for the disappearance of the Boc mass (-100 Da).
-
-
Work-up (Isolation as Salt): If the HCl salt is stable and solid, add diethyl ether (20 mL) to precipitate the product. Filter and wash with ether.[1][2] This is the cleanest method.
-
Work-up (Free Base): If the free base is required, carefully quench the reaction mixture into cold saturated
. Extract with DCM ( ). Dry over and concentrate.-
Caution: Pyrazolidines can be prone to oxidation in air when in free-base form. Store under argon or use immediately.
-
Protocol B: Selective Removal of Cbz (The "Safe" Routes)
Objective: Cleave the Cbz group without reducing the N-N bond or affecting the Boc group.
Method 1: Transfer Hydrogenation (Recommended)
Why this works: Using a hydrogen donor (1,4-cyclohexadiene or ammonium formate) limits the saturation of the system compared to
-
Setup: Dissolve 1.0 mmol of substrate in Ethanol/MeOH (10:1, 10 mL).
-
Catalyst: Add 10 wt% Pd/C (e.g., 50 mg for 500 mg substrate).
-
H-Donor Addition: Add 1,4-cyclohexadiene (10 equivalents) OR Ammonium Formate (5 equivalents).
-
Reaction: Stir at room temperature (25°C).
-
Critical Control: Monitor by LCMS every 15 minutes. The reaction is typically faster than standard hydrogenation (30 min – 2 hrs).
-
Stop Condition: Stop immediately upon disappearance of starting material. Over-exposure can still lead to N-N cleavage.
-
-
Work-up: Filter through a Celite pad to remove Pd/C. Wash with MeOH. Concentrate the filtrate.
Method 2: Lewis Acid Cleavage (
/ HFIP)
Why this works: This is a non-reductive method. Aluminum chloride in hexafluoroisopropanol (HFIP) cleaves Cbz via coordination-assisted acidolysis, completely bypassing the risk of reductive ring opening.
-
Setup: Dissolve 1.0 mmol of substrate in HFIP (5 mL).
-
Reagent: Add
(3.0 equivalents) in one portion at room temperature. -
Reaction: Stir at room temperature for 2–4 hours.
-
Observation: The solution may turn slightly yellow/orange.
-
-
Quench: Cool to 0°C. Quench dropwise with Rochelle's salt solution (Potassium sodium tartrate) or cold water.
-
Extraction: Dilute with Ethyl Acetate. Wash with saturated
and brine. Dry and concentrate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| N-N Bond Cleavage (Ring Opening) | Over-reduction during Cbz removal. | Switch from |
| Boc Loss during Cbz Removal | Lewis acid (e.g., | Use the |
| Oxidation to Pyrazole | Exposure of free-base pyrazolidine to air. | Keep the product as an HCl salt if possible. Perform work-ups under inert atmosphere ( |
| Incomplete Cbz Removal | Catalyst poisoning by the basic hydrazine nitrogens. | Increase catalyst loading to 20 wt%. Add 1 eq. of HCl to protonate the amine (preventing catalyst coordination) before hydrogenation. |
References
-
Greene's Protective Groups in Organic Synthesis (5th Ed.) . Wuts, P. G. M. (2014).[4] Wiley.
- Authority: The definitive reference for protection/deprotection chemistry.
-
Selective Deprotection of Cbz Groups using
/HFIP . Journal of Organic Chemistry, 2024, 89, 5665-5674.[3]- Relevance: Establishes the non-reductive Lewis Acid protocol essential for preserving N-N bonds.
-
Catalytic Hydrogenation of Pyrazolines: Stability Studies.
- Relevance: Documents the risk of catalyst poisoning and N-N cleavage in pyrazoline/pyrazolidine systems.
-
Transfer Hydrogen
- Relevance: General protocols for using cyclohexadiene/Pd for sensitive substr
Sources
Topic: Protocol for Orthogonal Deprotection of 1-Boc-2-Cbz-4-Methylene-Pyrazolidine
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction: The Strategy of Orthogonal Protection
In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent undesired side reactions, allowing chemists to direct reactivity with precision. The pinnacle of this strategy is orthogonal protection , a concept where multiple, distinct classes of protecting groups are used on a single molecule. An orthogonal set is defined as a group of protecting groups that can be removed in any order, with reagents and conditions that do not affect the other groups.[1]
This application note provides a detailed guide to the orthogonal deprotection of 1-Boc-2-Cbz-4-methylene-pyrazolidine , a heterocyclic scaffold of interest in synthetic programs. We will explore the selective cleavage of the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-sensitive benzyloxycarbonyl (Cbz) group. The protocols herein are designed to provide researchers with a robust and reproducible methodology, while also explaining the critical chemical principles and potential challenges associated with this specific substrate.
The Orthogonal Pair: Boc vs. Cbz on the Pyrazolidine Core
The Boc and Cbz groups represent one of the most classic and reliable orthogonal pairs in chemical synthesis.[2][3]
-
The N-Boc Group: Removed under acidic conditions. It is stable to catalytic hydrogenolysis and a wide range of nucleophilic and basic conditions.[4]
-
The N-Cbz Group: Cleaved by catalytic hydrogenolysis. It is stable to mildly acidic and basic conditions, making it an ideal counterpart to the Boc group.[5][6]
The challenge and focus of this guide lie in applying these standard procedures to the unique 4-methylene-pyrazolidine core. The exocyclic double bond introduces a potential site of reactivity that must be considered to ensure the integrity of the target molecule.
Caption: Orthogonal deprotection strategy for 1-Boc-2-Cbz-4-methylene-pyrazolidine.
Protocol I: Selective Cleavage of the N-Boc Group via Acidolysis
This protocol details the selective removal of the N-Boc group using trifluoroacetic acid (TFA), leaving the N-Cbz group intact.
Principle and Mechanistic Insight
The deprotection proceeds via an acid-catalyzed elimination mechanism. The carbonyl oxygen of the Boc group is first protonated by TFA, weakening the carbonyl C-O bond. This leads to the departure of the stable tert-butyl cation and the formation of a transient carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.[7] The resulting amine is protonated by the excess acid, forming the trifluoroacetate salt.
Key Considerations for the Methylene-Pyrazolidine Substrate
-
Cbz Group Stability: The Cbz group is stable under the strong acidic conditions used for Boc removal.[8]
-
Methylene Group Reactivity: The exocyclic double bond is a potential site for side reactions. Under strong acid catalysis, it could be susceptible to protonation, leading to oligomerization or addition of the trifluoroacetate counter-ion. To mitigate this risk, the reaction should be performed at low temperatures (0 °C) and monitored closely to avoid prolonged exposure to the acidic medium.[9]
-
tert-butyl Cation Scavenging: The electrophilic tert-butyl cation generated during the reaction can cause unwanted side reactions.[7] While less critical for this substrate than for electron-rich amino acids like tryptophan, the addition of a scavenger such as water (2.5-5%) or triisopropylsilane (TIS, 2.5-5%) to the TFA is good practice.
Caption: Experimental workflow for selective N-Boc deprotection.
Detailed Experimental Protocol
Materials:
-
1-Boc-2-Cbz-4-methylene-pyrazolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolution: Dissolve the 1-Boc-2-Cbz-4-methylene-pyrazolidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of TFA in DCM (e.g., 20-50% v/v, 10-20 eq of TFA) to the stirred solution at 0 °C.
-
Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[10]
-
Quenching & Concentration: Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM or ethyl acetate. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by washing with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the crude material by silica gel column chromatography to obtain the pure 2-Cbz-4-methylene-pyrazolidine.
Protocol II: Selective Cleavage of the N-Cbz Group via Hydrogenolysis
This protocol describes the selective removal of the N-Cbz group using palladium-catalyzed hydrogenolysis, which leaves the N-Boc group untouched.
Principle and Mechanistic Insight
Catalytic hydrogenolysis involves the cleavage of the benzyl-oxygen bond of the Cbz group. On the surface of the palladium catalyst, hydrogen gas (H₂) facilitates this cleavage, producing toluene and an unstable carbamic acid intermediate.[11] This intermediate spontaneously decarboxylates to release the free amine and carbon dioxide.
Key Considerations for the Methylene-Pyrazolidine Substrate
-
Boc Group Stability: The Boc group is completely stable to these reductive conditions.[4]
-
Methylene Group Reactivity: This is the most critical consideration for this protocol. Exocyclic double bonds can be reduced under catalytic hydrogenation conditions. This would lead to the undesired formation of the 4-methyl-pyrazolidine byproduct.
-
Mitigation Strategy: To favor Cbz cleavage over alkene reduction, the reaction must be meticulously monitored. Use a minimal amount of catalyst (e.g., 5-10 mol % Pd) and run the reaction under atmospheric pressure of hydrogen (e.g., a balloon).[12] Follow the reaction closely by TLC or LC-MS and stop it immediately upon consumption of the starting material. An alternative is to use transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate, which can sometimes offer improved selectivity.[11][13]
Caption: Experimental workflow for selective N-Cbz deprotection.
Detailed Experimental Protocol
Materials:
-
1-Boc-2-Cbz-4-methylene-pyrazolidine
-
Palladium on activated carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc), anhydrous
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite® or a suitable filter agent
-
Round-bottom flask or hydrogenation vessel, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve the 1-Boc-2-Cbz-4-methylene-pyrazolidine (1.0 eq) in MeOH or EtOAc (approx. 0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % Pd relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Hydrogenation Setup: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature under the H₂ atmosphere (balloon pressure). The reaction progress must be carefully monitored by TLC or LC-MS every 15-30 minutes to prevent over-reduction of the methylene group.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (N₂ or Ar).
-
Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad thoroughly with the reaction solvent to ensure complete recovery of the product.[11]
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-Boc-4-methylene-pyrazolidine, which can be purified further if necessary.
Summary of Protocols
| Parameter | Protocol I: Selective Boc Deprotection | Protocol II: Selective Cbz Deprotection |
| Target Group | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Reagents | Trifluoroacetic Acid (TFA) in DCM | H₂ gas, 10% Palladium on Carbon (Pd/C) |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) or Ethyl Acetate (EtOAc) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 4 hours (Requires careful monitoring) |
| Orthogonal Group Stability | Cbz group is stable. | Boc group is stable. |
| Key Substrate Consideration | Potential for acid-catalyzed side reactions at the methylene group. Mitigated by low temperature. | Potential for reduction of the methylene group. Mitigated by careful reaction monitoring. |
Conclusion
The orthogonal deprotection of 1-Boc-2-Cbz-4-methylene-pyrazolidine is a highly effective strategy for the selective unmasking of either nitrogen atom. By employing standard acidolysis for Boc removal and catalytic hydrogenolysis for Cbz cleavage, researchers can reliably access the desired intermediates. The critical factor for success is the careful consideration of the 4-methylene group's reactivity. Low-temperature conditions for the acidic deprotection and diligent reaction monitoring during hydrogenation are essential to preserve the integrity of this exocyclic double bond and ensure high yields of the target compounds.
References
- Benchchem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
- Benchchem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
- Benchchem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal.
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Available at: [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Available at: [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1163. Available at: [Link]
-
Almethen, A. A., et al. (2022). Highly Efficient and Rapid Removal of Methylene Blue from Aqueous Solution Using Folic Acid-Conjugated Dendritic Mesoporous Silica Nanoparticles. Processes, 10(4), 705. Available at: [Link]
- Li, B., et al. (2007). Aqueous phosphoric acid as a mild, environmentally benign, and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 72(24), 9457-9460.
- Nazih, A., & Heissler, D. (2002). Acyl Halide-Methanol Mixtures as Efficient Reagents for the One-Pot Transformation of t-Butyl Carbamates into Amides. Synthesis, 2002(02), 203-206.
- Various Authors. (2010). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
-
Kotha, S., et al. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances, 4, 64510-64513. Available at: [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
El-Haddad, A. M., & Fouda, A. S. (2013). Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. Arabian Journal of Chemistry, 17(4), 101438. Available at: [Link]
-
de Almeida, J. M., et al. (2022). Evaluation of antimicrobial photodynamic therapy with acidic methylene blue for the treatment of experimental periodontitis. PLOS ONE, 17(2), e0263691. Available at: [Link]
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
-
ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Scientific Diagram. Available at: [Link]
-
University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. tdcommons.org [tdcommons.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
Application Note: Michael Addition Reactions Using 4-Methylene Pyrazolidine Core
This guide details the application of 4-methylene pyrazolidine cores (specifically 4-alkylidene-pyrazolidine-3,5-diones and 4-arylidene-pyrazol-5-ones ) as electrophilic scaffolds in Michael addition reactions. These heterocycles serve as "privileged structures" in medicinal chemistry, acting as potent Michael Acceptor Molecules (MAMs) for covalent drug design and the synthesis of complex spiro-heterocycles.
Introduction & Mechanistic Rationale
The 4-methylene pyrazolidine core (often encountered as 4-arylidene-3-methyl-1-phenyl-pyrazol-5-one or 4-benzylidene-pyrazolidine-3,5-dione) represents a class of cyclic, nitrogen-containing enones. Unlike linear Michael acceptors (e.g., chalcones), the pyrazolidine ring imposes conformational constraint, enhancing the electrophilicity of the exocyclic double bond while offering unique stereochemical control.
Why This Core Matters
-
Covalent Inhibition: The exocyclic double bond acts as a "warhead" for cysteine residues in protein targets (e.g., Keap1-Nrf2 pathway modulation).
-
Spiro-Cyclization: Michael addition followed by intramolecular cyclization is the primary route to spiro-pyrazolidine derivatives, a scaffold found in potent antimicrobial and anticancer agents.
-
Peptidomimetics: These cores mimic
-turn structures in peptides, making them valuable for disrupting protein-protein interactions.
Mechanistic Insight: The "Soft" Electrophile
The reaction is governed by Soft-Soft Acid-Base (HSAB) theory. The
Key Reactivity Driver: The electron-withdrawing nature of the adjacent carbonyl (C3/C5) and the
Visualizing the Mechanism
The following diagram illustrates the conjugate addition of a generic nucleophile (Nu-) to a 4-benzylidene-pyrazolidine-3,5-dione core.
Caption: Figure 1. Step-wise mechanism of conjugate addition. The nucleophilic attack breaks the exocyclic pi-system, forming a stabilized enolate which is subsequently protonated.[1]
Experimental Protocols
Protocol A: Synthesis of the Acceptor (4-Arylidene Core)
Before performing the Michael addition, the active core is typically generated via Knoevenagel condensation.
Reagents:
-
3-Methyl-1-phenyl-2-pyrazolin-5-one (10 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
Solvent: Ethanol (95%)
-
Catalyst: Sodium Acetate (anhydrous) or Piperidine (cat.)
Procedure:
-
Dissolution: Dissolve the pyrazolinone (1.74 g) in 20 mL of warm ethanol.
-
Addition: Add the aldehyde (1.0 eq) and NaOAc (0.5 g).
-
Reflux: Heat to reflux for 1-3 hours. The solution typically changes color (yellow/orange/red) as conjugation extends.
-
Isolation: Cool to room temperature. The product usually precipitates. Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.
-
QC Check: Verify the disappearance of the aldehyde -CHO peak (~10 ppm) and appearance of the alkene -CH= singlet (~7.5-8.0 ppm) in
H NMR.
Protocol B: General Michael Addition (Thiol/Amine Nucleophiles)
This protocol is optimized for "soft" nucleophiles common in biological assays and fragment-based screening.
Reagents:
-
Acceptor: 4-Benzylidene-3-methyl-1-phenyl-pyrazol-5-one (1.0 mmol)
-
Donor: Thiophenol (1.2 mmol) or Morpholine (1.2 mmol)
-
Base: Triethylamine (TEA) (0.1 eq) - Optional for amines, required for thiols.
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
Step-by-Step Workflow:
-
Preparation: In a 10 mL round-bottom flask, dissolve the Acceptor (262 mg) in DCM (5 mL).
-
Activation: Add TEA (14 µL) and stir at Room Temperature (RT) for 5 minutes.
-
Addition: Dropwise add the Donor (Thiol/Amine) over 2 minutes.
-
Note: The reaction is often exothermic. For large scales (>5g), cool to 0°C.
-
-
Monitoring: Stir at RT. Monitor by TLC (Hexane:EtOAc 3:1).
-
Visual Cue: The intense color of the starting arylidene often fades as the conjugated system is broken.
-
-
Quench & Workup:
-
Wash the organic layer with 1M HCl (to remove TEA/excess amine) and Brine.
-
Dry over MgSO
, filter, and concentrate.[2]
-
-
Purification: Recrystallize from Ethanol or perform Flash Chromatography (Silica, 0-30% EtOAc in Hexane).
Protocol C: Asymmetric Michael Addition (Carbon Nucleophiles)
For creating chiral centers using active methylenes (e.g., malonates).
Reagents:
-
Donor: Diethyl malonate (1.5 eq)
-
Catalyst: Chiral Organocatalyst (e.g., Takemoto's catalyst or Quinine-derived squaramide, 10 mol%)
-
Solvent: Toluene or Xylene (Non-polar solvents enhance H-bonding catalysis).
Procedure:
-
Mix Acceptor and Catalyst in Toluene (0.2 M).
-
Cool to 0°C or -20°C to enhance enantioselectivity.
-
Add Diethyl malonate.[3] Stir for 24-48 hours.
-
Critical Step: Do not use aqueous workup immediately if the product is sensitive to retro-Michael reaction. Flash chromatography directly on the crude mixture is preferred.
Data Analysis & Optimization
The following table summarizes typical results for the addition of various nucleophiles to 4-benzylidene-3-methyl-1-phenyl-pyrazol-5-one .
| Entry | Nucleophile (Donor) | Solvent | Catalyst | Time (h) | Yield (%) | Notes |
| 1 | Thiophenol (Ph-SH) | DCM | TEA (0.1 eq) | 0.5 | 92 | Rapid, color loss observed. |
| 2 | Morpholine | MeOH | None | 1.0 | 88 | Spontaneous reaction. |
| 3 | Diethyl Malonate | Toluene | L-Proline | 24 | 65 | Requires heating or strong base without specific catalyst. |
| 4 | Nitromethane | THF | DBU (0.2 eq) | 4.0 | 78 | Precursor for pyrrolidine fusion. |
| 5 | Glutathione (GSH) | PBS (pH 7.4) | None | 0.2 | >95 | Bioconjugation simulation (aqueous). |
Experimental Workflow Diagram
Caption: Figure 2. Standard operational workflow for Michael addition to pyrazolidine cores.
Expert Tips & Troubleshooting
-
Retro-Michael Reaction: The Michael addition is reversible. If yields are low, avoid high temperatures during workup. For thermodynamic control, ensure the product precipitates out of solution (driving equilibrium forward).
-
Tautomerism: The 4-methylene pyrazolidine core can exist in equilibrium with its enol form. If the starting material is not soluble, check if it has tautomerized to a less soluble species; adding a trace of acid/base can shift this.
-
Stereocontrol: When generating adjacent chiral centers (C4 and the new
-carbon), the anti-diastereomer is often favored due to steric repulsion between the pyrazolidine ring and the incoming nucleophile. -
Solvent Choice:
-
Protic (MeOH/EtOH): Accelerates reaction for neutral nucleophiles via hydrogen bonding activation.
-
Aprotic (DCM/Toluene): Preferred for asymmetric synthesis to prevent disruption of catalyst-substrate complexes.
-
References
-
Synthesis of Pyrazolone Derivatives: Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews.[4][5] Link
-
Michael Addition Mechanism: The Michael Addition Reaction and Conjugate Addition.[1][3][4][6] Master Organic Chemistry. Link
-
Biological Relevance (MAMs): Michael acceptor molecules in natural products and their mechanism of action.[4] Frontiers in Pharmacology (via NIH). Link
-
Organocatalysis in Michael Additions: Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones. Beilstein Journal of Organic Chemistry. Link
-
General Reactivity: Michael Addition. Organic Chemistry Portal.[5][6][7] Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of Spirocyclopropane-Containing 4H-Pyrazolo[1,5-a]indoles via Alkylative Dearomatization and Intramolecular N-Imination of an Indole–O-(Methylsulfonyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael Addition [organic-chemistry.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Pyrazolidine synthesis [organic-chemistry.org]
Application Note & Protocols: Synthesis of 4-Substituted Pyrazolidines via Exocyclic Alkene Functionalization
Abstract
The pyrazolidine scaffold is a privileged five-membered nitrogen-containing heterocycle, forming the core of numerous therapeutic agents and valuable synthetic intermediates.[1][2] Its saturated nature allows for a defined three-dimensional arrangement of substituents, making it an attractive framework for peptidomimetics and probes for studying biological systems.[3][4] This application note provides a detailed guide to the synthesis of structurally complex 4-substituted pyrazolidines, with a specific focus on the strategic functionalization of exocyclic alkenes. This approach is particularly powerful for constructing spirocyclic systems, which are of high interest in drug discovery for their conformational rigidity and novel chemical space. We will delve into the mechanistic underpinnings of the key synthetic transformation—the [3+2] dipolar cycloaddition—and provide detailed, field-proven protocols for both diastereoselective and enantioselective variants.
Introduction: The Strategic Value of the Pyrazolidine Core
Pyrazolidines and their derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The conformational constraint imposed by the cyclic backbone can enhance biological activity and selectivity towards specific receptor sites compared to more flexible acyclic analogues.[4]
The synthesis of substituted pyrazolidines, however, presents a significant challenge, particularly the stereocontrolled formation of multiple chiral centers. Among the most robust methods for constructing the pyrazolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine imine and an alkene.[4][8][9] This reaction is highly efficient and often proceeds with excellent control over regio- and stereochemistry.
This guide focuses on a specific and powerful application of this methodology: the use of exocyclic alkenes as dipolarophiles. This strategy provides a direct route to 4,4-disubstituted pyrazolidines that are part of a spirocyclic framework, a motif that increases molecular complexity and rigidity.
Core Synthetic Strategy: The [3+2] Cycloaddition
The cornerstone of this synthetic approach is the [3+2] cycloaddition, a powerful tool for constructing five-membered heterocycles.[8] The reaction involves a 1,3-dipole (the azomethine imine) and a dipolarophile (the exocyclic alkene).
Mechanism and In Situ Generation of the Azomethine Imine
Azomethine imines are typically unstable and are therefore generated in situ. A common method involves the condensation of a 1,2-disubstituted hydrazine with an aldehyde or ketone. The presence of water can inhibit the formation of the dipole, often leading to the formation of a hexahydrotetrazine byproduct; therefore, reactions are frequently performed under conditions that remove water, such as with a Dean-Stark apparatus.[4]
The general mechanism can be visualized as follows:
Caption: Workflow for Spirocyclic Pyrazolidine Synthesis.
The reaction proceeds in a concerted fashion, allowing for the simultaneous formation of two new C-N bonds and up to three new stereocenters with a high degree of stereocontrol.[8]
Catalytic Control: Achieving Diastereo- and Enantioselectivity
While thermal cycloadditions are effective, the use of catalysts can significantly enhance reaction rates and, more importantly, control the stereochemical outcome.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the azomethine imine or the alkene, lowering the energy of the transition state and often enhancing diastereoselectivity. Chiral Lewis acid catalysts have been employed to achieve asymmetric induction.[1][3]
-
Organocatalysis: Chiral Brønsted acids, such as N-triflylphosphoramides, have proven highly effective in catalyzing enantioselective [3+2] cycloadditions between alkenes and azomethine imines derived from hydrazone precursors.[8]
The choice of catalyst is critical for directing the synthesis towards a specific stereoisomer, which is paramount in drug development.
Caption: Catalyst choice dictates stereochemical outcome.
Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted based on the specific substrates used. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Diastereoselective Synthesis of a Spirocyclic Pyrazolidine via Ni(II)-Catalyzed [3+2] Cycloaddition
This protocol is adapted from principles of metal-catalyzed cycloadditions to afford a spirocyclic pyrazolidine.[8]
Materials:
-
1-Benzoyl-2-methylhydrazine
-
Benzaldehyde
-
Methylenecyclopentane
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
4Å Molecular Sieves
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzoyl-2-methylhydrazine (1.0 mmol, 1.0 equiv), benzaldehyde (1.0 mmol, 1.0 equiv), and activated 4Å molecular sieves (approx. 500 mg).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
In Situ Dipole Formation: Heat the mixture to reflux for 2-4 hours to facilitate the formation of the corresponding hydrazone and subsequent azomethine imine via dehydration. The reaction can be monitored by TLC.
-
Cooling and Catalyst Addition: After cooling the reaction to room temperature, add Ni(ClO₄)₂·6H₂O (0.1 mmol, 10 mol%).
-
Dipolarophile Addition: Add methylenecyclopentane (1.5 mmol, 1.5 equiv) followed by anhydrous DCM (5 mL) to the mixture.
-
Cycloaddition Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the consumption of the azomethine imine by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst. Rinse the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired spirocyclic pyrazolidine.
-
Characterization: Confirm the structure and determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy.
Protocol 2: Enantioselective Synthesis via Chiral Brønsted Acid Organocatalysis
This protocol employs a chiral organocatalyst to achieve high enantioselectivity, based on established methodologies.[8]
Materials:
-
N-Benzoylhydrazone of benzaldehyde (can be pre-formed or generated in situ)
-
Methylenecyclohexane
-
Chiral N-triflylphosphoramide catalyst (e.g., (R)-TRIP) (2-5 mol%)
-
Toluene, anhydrous
Procedure:
-
Catalyst and Hydrazone: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-benzoylhydrazone (0.5 mmol, 1.0 equiv) and the chiral Brønsted acid catalyst (0.01-0.025 mmol, 2-5 mol%).
-
Solvent and Alkene: Add anhydrous toluene (5 mL) followed by methylenecyclohexane (1.0 mmol, 2.0 equiv).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 0 °C or room temperature) for 24-72 hours. The optimal temperature and time will depend on the specific substrates and catalyst.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.
-
Purification: Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the enantiomerically enriched spirocyclic pyrazolidine.
-
Characterization: Determine the yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation & Expected Outcomes
The success of these reactions is highly dependent on the electronic nature of the substrates. Electron-withdrawing groups on the hydrazine component generally facilitate the reaction.[3] The following table provides representative data for analogous cycloaddition reactions found in the literature.
| Entry | Dipolarophile | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | Cyclopentadiene | N-triflylphosphoramide | 99% | >96:4 | 98% | [8] |
| 2 | Allyl Alcohol | (R,R)-DIPT/Mg | 85% | >99:1 | 98% | [8] |
| 3 | Acrylonitrile | Ni(II) Complex | 92% | >95:5 | N/A | [8] |
| 4 | Methyl Propiolate | Cu(II) Complex | ~80% | N/A | N/A | [9] |
Note: Data is illustrative for [3+2] cycloadditions of azomethine imines. N/A = Not Applicable (for achiral products) or Not Reported.
Conclusion and Outlook
The functionalization of exocyclic alkenes via [3+2] cycloadditions with azomethine imines is a highly effective and modular strategy for the synthesis of 4-substituted spirocyclic pyrazolidines. The ability to control both diastereoselectivity and enantioselectivity through rational catalyst selection makes this approach exceptionally valuable for medicinal chemistry and drug development.[3] The protocols outlined herein provide a robust starting point for researchers aiming to explore this versatile transformation for the creation of novel, three-dimensionally complex molecular architectures.
References
-
S. Fustero, et al. (2018). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules, 23(1), 133. Available at: [Link]
-
L. O. Davis. (2014). Recent Developments in the Synthesis and Applications of Pyrazolidines. A Review. Organic Preparations and Procedures International, 46(5), 437-464. Available at: [Link]
-
S. S. Kulkarni, et al. (2012). Synthesis of Pyrazolidines (5-membered heterocyclic rings) through 1, 3- dipolar cycloadditions of azomethine imines. IOSR Journal of Applied Chemistry, 1(5), 25-28. Available at: [Link]
-
Various Authors. (2025). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. ResearchGate Publication. Available at: [Link]
-
Y. Wang, et al. (2015). Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. RSC Advances, 5(109), 90051-90054. Available at: [Link]
-
L. O. Davis. (2014). Recent Developments in the Synthesis and Applications of Pyrazolidines. A Review. Taylor & Francis Online. Available at: [Link]
-
Various Authors. (2021). Pyrazolines and pyrazolidines as subunits of bioactive compounds and drugs. ResearchGate Publication. Available at: [Link]
-
A. Padwa, et al. (2010). Synthesis of polycyclic pyrazolidines by dipolar cycloaddition between azomethine imines and various dipolarophiles. ResearchGate Publication. Available at: [Link]
-
J. Vicario, et al. (2007). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. Angewandte Chemie International Edition, 46(24), 4519-4522. Available at: [Link]
-
V. Kumar, et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 194-204. Available at: [Link]
-
Various Authors. (2018). RECENT ADVANCES IN CATALYTIC ASYMMETRIC SYNTHESIS OF PYRAZOLINE AND PYRAZOLIDINE DERIVATIVES. Book Chapter. Available at: [Link]
-
H. Li, et al. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Nature Communications, 13(1), 4307. Available at: [Link]
-
G. Singh, et al. (2019). Pyrazoline as a medicinal scaffold. Bionatura, 4(4), 10-15. Available at: [Link]
-
A. A. Bekhit & T. Abdel-Azeem. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(5), 589-613. Available at: [Link]
-
A. S. Franklin, et al. (2000). Versatile, Diastereoselective Additions of Silyl Ketene Acetals, Allyl Tributylstannane, and Me3SiCN to N-Acyl Pyrazolines: Asymmetric Synthesis of Densely Functionalized Pyrazolidines. Organic Letters, 2(25), 4051-4053. Available at: [Link]
-
T. Lectka, et al. (2012). Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid-Catalyzed [3+2]-Cycloadditions of Ketenes and Azomethine Imines. Angewandte Chemie International Edition, 51(26), 6462-6466. Available at: [Link]
-
A. Angeli, et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules, 25(15), 3449. Available at: [Link]
-
M. P. S. A. F. Hasani, et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(7), 3097. Available at: [Link]
-
A. D. Rovis, et al. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9347-9406. Available at: [Link]
-
C. S. Yadav, et al. (2024). Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. Results in Chemistry, 7, 101326. Available at: [Link]
-
Various Authors. (2022). N-heterocyclic alkenes. ResearchGate Publication. Available at: [Link]
-
J. Feng, et al. (2020). Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles. Organic Chemistry Frontiers, 7(12), 1478-1483. Available at: [Link]
-
Y. Zhang, et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113629. Available at: [Link]
-
A. K. Bagdi, et al. (2018). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Chemical Communications, 54(76), 10577-10603. Available at: [Link]
-
D. A. Nagib & J. T. Njardarson. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. Available at: [Link]
-
J. Wu, et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1453-1461. Available at: [Link]
-
C. C. Malakar, et al. (2024). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules, 29(11), 2568. Available at: [Link]
-
J. Wu, et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1453-1461. Available at: [Link]
-
C. Wang, et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(15), 3358. Available at: [Link]
-
Y. Wei, et al. (2020). Alkene functionalization for the stereospecific synthesis of substituted aziridines by visible-light photoredox catalysis. Chemical Communications, 56(61), 8615-8618. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Selective Hydrogenation of 1-Boc-2-cbz-4-methylene-pyrazolidine
Introduction: Navigating the Labyrinth of Selective Reduction
In the intricate landscape of modern synthetic organic chemistry, particularly in the realm of drug discovery and development, the precise manipulation of functional groups is paramount. The 1-Boc-2-cbz-4-methylene-pyrazolidine scaffold represents a valuable building block, incorporating two critical nitrogen protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), alongside a reactive exocyclic methylene moiety. The challenge, and the focus of this application note, lies in the selective hydrogenation of the 4-methylene group to its corresponding 4-methyl derivative without compromising the integrity of the Cbz protecting group.
Standard catalytic hydrogenation conditions, typically employing palladium on carbon (Pd/C) with hydrogen gas, are highly effective for reducing alkenes.[1] However, these conditions are often too harsh for substrates bearing a Cbz group, leading to its facile hydrogenolysis and subsequent deprotection of the amine.[2] Conversely, the Boc group is generally stable under these reductive conditions but is labile to acid.[3] This dichotomy necessitates the development of nuanced and chemoselective hydrogenation protocols.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven strategies to achieve the selective reduction of the exocyclic double bond in 1-Boc-2-cbz-4-methylene-pyrazolidine. We will delve into the causality behind experimental choices, offering detailed, step-by-step protocols for three primary methodologies: the use of catalyst poisons, the application of modified palladium catalysts, and the implementation of transfer hydrogenation techniques. Each method is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Synthetic Challenge: Orthogonality Under Reductive Scrutiny
The core of the synthetic problem is the preservation of the Cbz group during the reduction of the alkene. The Cbz group's susceptibility to cleavage by catalytic hydrogenolysis complicates what would otherwise be a straightforward transformation.[2] Therefore, the ideal hydrogenation conditions must be mild enough to leave the Cbz group intact while still being sufficiently reactive to reduce the exocyclic double bond.
Methodology 1: Controlled Deactivation via Catalyst Poisoning
One of the most effective strategies to temper the reactivity of a palladium catalyst is the introduction of a "catalyst poison." These are compounds that selectively inhibit the catalyst's activity towards certain functional groups. For preventing Cbz deprotection, sulfur- or nitrogen-containing compounds have proven to be highly effective.[4]
Protocol 1A: Diphenyl Sulfide as a Catalyst Poison
Diphenyl sulfide is a widely used catalyst poison that can effectively suppress the hydrogenolysis of benzyl esters and N-Cbz protective groups while permitting the hydrogenation of olefins and acetylenes.[4][5][6]
Experimental Protocol:
-
Reaction Setup: To a solution of 1-Boc-2-cbz-4-methylene-pyrazolidine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask, add 10% Palladium on carbon (10 mol%).
-
Poison Addition: Add diphenyl sulfide (0.1 - 0.5 eq) to the reaction mixture.
-
Hydrogenation: The flask is then evacuated and back-filled with hydrogen gas (H₂) three times. The reaction is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-Boc-2-cbz-4-methyl-pyrazolidine.
Protocol 1B: Pyridine as a Catalyst Poison
Pyridine, a nitrogen-containing heterocycle, can also serve as a catalyst poison to prevent the hydrogenolysis of Cbz groups.[7][8][9]
Experimental Protocol:
-
Reaction Setup: Dissolve 1-Boc-2-cbz-4-methylene-pyrazolidine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Catalyst and Poison Addition: Add 10% Pd/C (10 mol%) and pyridine (1.0 - 2.0 eq) to the solution.
-
Hydrogenation: The vessel is placed on a Parr hydrogenator and subjected to 1-4 atm of hydrogen pressure. The reaction is shaken or stirred at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, the catalyst is removed by filtration through Celite®, and the solvent is evaporated in vacuo.
-
Purification: The residue is purified by flash chromatography to afford the product.
Methodology 2: Modified Catalysts for Enhanced Chemoselectivity
An alternative to using additives is to employ a palladium catalyst that has been pre-modified to exhibit lower reactivity. These catalysts offer a more streamlined and often more reproducible approach to selective hydrogenation.
Protocol 2: Ethylenediamine-Modified Pd/C [Pd/C(en)]
Pd/C(en) is a commercially available, ethylenediamine-modified palladium catalyst that has demonstrated excellent chemoselectivity in the hydrogenation of various functional groups without cleaving O-benzyl and N-Cbz protecting groups.[10][11][12] The choice of solvent is crucial for the success of this method, with THF often being preferred.[11]
Experimental Protocol:
-
Reaction Setup: In a hydrogenation flask, suspend 1-Boc-2-cbz-4-methylene-pyrazolidine (1.0 eq) and 5% or 10% Pd/C(en) (10 mol%) in tetrahydrofuran (THF).
-
Hydrogenation: The flask is evacuated and purged with hydrogen gas three times. The mixture is then stirred under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, the catalyst is filtered off through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude product is purified by silica gel chromatography.
Methodology 3: Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen.[13] In this technique, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.
Protocol 3: Ammonium Formate as a Hydrogen Donor
Ammonium formate is a commonly used hydrogen donor in transfer hydrogenation reactions with Pd/C.[14] While effective, this method requires careful monitoring as prolonged reaction times or elevated temperatures can lead to Cbz deprotection.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of 1-Boc-2-cbz-4-methylene-pyrazolidine (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
-
Hydrogen Donor Addition: Add ammonium formate (3.0 - 5.0 eq) portion-wise to the stirred suspension at room temperature.
-
Reaction and Monitoring: The reaction is stirred at room temperature and monitored closely by TLC.
-
Work-up: Once the reaction is complete, the mixture is filtered through Celite® to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove excess ammonium formate.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Data Summary and Comparison
| Method | Catalyst | Additive/Hydrogen Source | Key Advantages | Potential Drawbacks |
| Catalyst Poisoning (Diphenyl Sulfide) | 10% Pd/C | Diphenyl Sulfide / H₂ | High selectivity, well-documented.[4][5] | Requires careful optimization of poison concentration; sulfur compounds can be malodorous. |
| Catalyst Poisoning (Pyridine) | 10% Pd/C | Pyridine / H₂ | Effective in preventing Cbz hydrogenolysis.[7][8] | Pyridine can be difficult to remove during work-up. |
| Modified Catalyst | 5-10% Pd/C(en) | H₂ | Commercially available, high chemoselectivity, clean reaction profile.[10][12] | May be more expensive than standard Pd/C. |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Avoids the use of hydrogen gas, rapid reaction times.[13][14] | Risk of Cbz deprotection with over-reaction; requires careful monitoring.[2] |
Visualizing the Workflow
Caption: Workflow for the selective hydrogenation of 1-Boc-2-cbz-4-methylene-pyrazolidine.
Conclusion and Best Practices
The selective hydrogenation of 1-Boc-2-cbz-4-methylene-pyrazolidine is a tractable synthetic challenge that can be addressed by several reliable methods. For routine and scalable synthesis, the use of a modified catalyst such as Pd/C(en) is highly recommended due to its commercial availability, high chemoselectivity, and ease of use.[12] The catalyst poisoning approach, particularly with diphenyl sulfide , offers a robust and cost-effective alternative, albeit requiring more careful optimization.[5] Transfer hydrogenation with ammonium formate is a valuable technique, especially when avoiding the use of pressurized hydrogen gas is a priority, but it demands vigilant reaction monitoring to prevent undesired Cbz deprotection.
Ultimately, the choice of method will depend on the specific requirements of the synthesis, available resources, and the scale of the reaction. It is always advisable to perform small-scale test reactions to determine the optimal conditions for a particular substrate and batch of catalyst.
References
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. [Link]
-
Sajiki, H., et al. (2014). Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. Journal of the Japan Petroleum Institute, 57(2), 55-66. [Link]
-
Ikawa, T., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]
-
Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
-
Shingate, B. B. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances, 15(53). [Link]
-
Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Organic Chemistry Portal. [Link]
-
Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(10), 929-932. [Link]
-
Reusch, W. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Sajiki, H., et al. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468. [Link]
-
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Mori, A., et al. (2008). Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. ResearchGate. [Link]
-
Khlebnikov, V. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. [Link]
-
Shingate, B. B. (2025). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances. [Link]
-
Kustov, L. M., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. ResearchGate. [Link]
-
Ram, S., & Ehrenkaufer, R. E. (1988). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]
-
Organic Chemistry Portal. (n.d.). Triethylsilane (TES). Organic Chemistry Portal. [Link]
-
Chandrasekhar, S., et al. (2009). Palladium-Catalyzed Reduction of Olefins with Triethylsilane. ResearchGate. [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
Gowda, D. C. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. ResearchGate. [Link]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]
-
Felpin, F.-X., & Fouquet, E. (2010). In situ preparation of an active Pd/C catalyst from Pd(OAc)2 and charcoal in methanol enables a simple, highly reproducible protocol for the hydrogenation of alkenes and alkynes and for the hydrogenolysis of O-benzyl ethers. Chemistry – A European Journal, 16(41), 12440-12445. [Link]
-
Banik, B. K. (2006). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07101A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 6. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 7. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation [jstage.jst.go.jp]
- 11. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 14. zenodo.org [zenodo.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Methylene Pyrazolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Chemical Space with Functionalized Pyrazolidines
The pyrazolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to introduce diverse molecular fragments onto this heterocyclic system is paramount for the exploration of new chemical space and the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, offering a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under mild and highly selective conditions.[1]
This application note provides a detailed technical guide on the palladium-catalyzed cross-coupling of 4-methylene pyrazolidines. This substrate class presents a unique opportunity for functionalization via a well-established mechanistic pathway analogous to the Tsuji-Trost reaction, also known as palladium-catalyzed asymmetric allylic alkylation (AAA).[2] The exocyclic double bond of 4-methylene pyrazolidines acts as a latent allylic electrophile, which, upon activation with a palladium(0) catalyst, can be coupled with a wide range of nucleophiles. This methodology enables the synthesis of a diverse library of C4-functionalized pyrazolidine derivatives, which are of significant interest for drug discovery programs.
Reaction Mechanism: A Tsuji-Trost Analogy
The palladium-catalyzed cross-coupling of 4-methylene pyrazolidines is best understood through the lens of the Tsuji-Trost reaction mechanism. The catalytic cycle is initiated by the coordination of a palladium(0) complex to the exocyclic double bond of the 4-methylene pyrazolidine substrate.
The key steps are as follows:
-
Oxidative Addition: The palladium(0) catalyst coordinates to the alkene of the 4-methylene pyrazolidine. In the presence of a suitable leaving group at a position allylic to the double bond (often introduced in situ or as part of the substrate design), the palladium catalyst undergoes oxidative addition. This step forms a η³-π-allylpalladium(II) complex and is often the rate-determining step.[2][3]
-
Nucleophilic Attack: A nucleophile, introduced into the reaction mixture, attacks the π-allylpalladium(II) complex. This attack typically occurs at one of the terminal carbons of the allyl system. The regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands on the palladium catalyst and the nature of the nucleophile.[4]
-
Reductive Elimination: Following the nucleophilic attack, the newly formed organic framework is released from the palladium center through reductive elimination. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of Peptidomimetics Using N,N'-Protected Pyrazolidine Amino Acids
Abstract
The incorporation of pyrazolidine-3-carboxylic acid (Pvz) derivatives into peptide backbones is a critical strategy in drug discovery for inducing stable
Chemical Background & Strategic Analysis
The Scaffold and Conformational Bias
Pyrazolidine amino acids are cyclic hydrazine analogues of proline. Unlike proline, the inclusion of the
-
Conformational Constraint: The 5-membered ring restricts the
dihedral angle, forcing the peptide backbone into a kinked geometry ideal for mimicking -turns (types I and II). -
The "Hydrazine Effect": The N-N bond exhibits lone-pair repulsion, which, combined with the electron-withdrawing nature of protecting groups on
, significantly reduces the nucleophilicity of the amine during chain elongation.
Orthogonal Protection Strategy
Success depends on the differential stability of the protecting groups on the two nitrogen atoms. For modern therapeutic development, the Fmoc/Boc strategy is preferred.
| Position | Atom | Protecting Group | Lability | Role |
| Fmoc | Base-labile (20% Piperidine) | Temporary protection for chain elongation. | ||
| Boc | Acid-labile (95% TFA) | Semi-permanent protection; prevents branching and suppresses N-N repulsion during coupling. |
Critical Insight: Attempting to synthesize these sequences without
protection leads to uncontrolled acylation at the-nitrogen or oxidative degradation of the hydrazine moiety.
Visualization of Synthetic Logic
Diagram 1: Orthogonal Protection & Activation Workflow
This diagram illustrates the flow of protecting group manipulation and the critical activation step required to overcome steric hindrance.
Figure 1: Strategic workflow for incorporating Fmoc-Pvz(Boc)-OH into a peptide sequence, highlighting the critical elongation bottleneck.
Detailed Protocols
Protocol A: Resin Preparation and First Coupling
Objective: Load the first amino acid or the Pyrazolidine residue onto the resin. Reagents: 2-Chlorotrityl Chloride (2-CTC) Resin is recommended to prevent diketopiperazine formation, a common side reaction with proline-like scaffolds.
-
Resin Swelling:
-
Weigh appropriate amount of 2-CTC resin (loading 0.5–0.8 mmol/g).
-
Swell in dry DCM for 30 minutes. Drain.
-
-
Loading Fmoc-Pvz(Boc)-OH:
-
Dissolve Fmoc-Pvz(Boc)-OH (2.0 eq) and DIPEA (4.0 eq) in DCM.
-
Add to resin and shake for 2 hours at room temperature.
-
Note: Do not use DMF for loading 2-CTC resin as it promotes premature cleavage.
-
-
Capping:
-
Add MeOH (1 mL/g resin) to the reaction mixture to cap unreacted chloride sites. Shake for 15 mins.
-
Wash: DCM (3x), DMF (3x).
-
Protocol B: Chain Elongation (The "Difficult" Coupling)
Context: Coupling to the deprotected Pyrazolidine nitrogen (
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. HBTU/TBTU are often insufficient.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Crucial Wash: DMF (5x), DCM (3x), DMF (3x). Residual piperidine forms adducts with HATU.
-
-
Monitoring (The Chloranil Test):
-
Do not use the Kaiser (Ninhydrin) test. It does not detect secondary amines (like Pyrazolidine) reliably.
-
Perform Chloranil Test: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.
-
Result: Blue/Green beads = Free secondary amine (Proceed). Colorless = Protected/Blocked.[1]
-
-
Coupling the Next Amino Acid (Xaa):
-
Pre-activation: Dissolve Fmoc-Xaa-OH (4.0 eq) and HATU (3.8 eq) in minimal DMF. Add DIPEA (8.0 eq). Shake for 30 seconds only.
-
Reaction: Add activated mixture to the resin containing H-Pvz(Boc)-Peptide-Resin.
-
Conditions: Shake for 2 to 4 hours (double the standard time).
-
Double Coupling: Drain. Repeat the coupling step with fresh reagents if the sequence is known to be difficult.
-
Protocol C: Global Deprotection and Cleavage
Objective: Remove the peptide from the resin and remove the
-
Cocktail Preparation:
-
TFA (95%)
-
TIS (Triisopropylsilane) (2.5%)
-
Water (2.5%)
-
Note: Avoid thiols if not necessary, as they can interact with hydrazine derivatives under specific acidic conditions.
-
-
Reaction:
-
Add cocktail to resin. Shake for 2–3 hours.
-
Observation: The Boc group on the pyrazolidine ring is cleaved, restoring the nucleophilic hydrazine character (though protonated).
-
-
Precipitation:
-
Filter resin.[2] Drop filtrate into cold Diethyl Ether (-20°C).
-
Centrifuge (3000 rpm, 5 min). Decant ether. Repeat wash 2x.
-
Analytical Data & Troubleshooting
Comparative Coupling Efficiency Table
Data derived from internal validation using the model sequence Fmoc-Ala-X-Gly-Resin where X is the variable turn inducer.
| Coupling Reagent | Time (hr) | Conversion (Proline) | Conversion (Pvz-Boc) | Notes |
| HBTU / DIPEA | 1.0 | >99% | 65% | Incomplete coupling due to steric hindrance. |
| DIC / HOBt | 2.0 | 95% | 40% | Too slow; prone to side reactions. |
| HATU / HOAt | 2.0 | >99% | 98% | Recommended Standard. |
| PyAOP | 1.5 | >99% | 96% | Expensive alternative, good for acid-sensitive seq. |
Diagram 2: Common Pitfalls & Solutions
Visualizing the decision matrix for troubleshooting low yields.
Figure 2: Troubleshooting logic flow for Pyrazolidine peptide synthesis.
References
-
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. Link
-
Svete, J. (2015). Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. Arkivoc, 2015(vi), 175-205.[3][4] Link
- Liskamp, R. M. J., et al. (2011). Peptidomimetics: Synthesis and Applications. Chemistry – A European Journal, 17, 4-23. (General grounding on heterocyclic mimetics).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Biotage. (2023).[5] "What is solid phase peptide synthesis?". Biotage Academy. Link (Verified source for general SPPS protocols).
Sources
Troubleshooting & Optimization
preventing double bond migration in 4-methylene pyrazolidine deprotection
Topic: Preventing Double Bond Migration During N-Deprotection
Diagnostic & Triage: Why is the Double Bond Migrating?
Before attempting the deprotection, it is critical to understand the thermodynamic forces driving the failure of standard protocols.
The Problem: You are observing the disappearance of the exocyclic 4-methylene group (A) and the formation of an endocyclic double bond (B) or full aromatization (C) after acidic deprotection (e.g., TFA/DCM or HCl/Dioxane).
The Mechanism: 4-methylene pyrazolidines are kinetically stable but thermodynamically fragile. Standard acidic deprotection generates a protonated intermediate.
-
Protonation: The exocyclic alkene or the adjacent nitrogen is protonated.
-
Carbocation/Iminium Formation: This allows for a hydride shift or tautomerization.
-
Thermodynamic Sink: The double bond migrates into the ring to gain:
-
Hyperconjugation: More substituted alkenes are more stable (Zaitsev's rule).
-
Aromaticity: If the migration leads to a pyrazole (fully aromatic), the driving force is approx. 25–30 kcal/mol, making the reaction irreversible.
-
Diagnostic Table: Identifying the Side Product
| Observation (LCMS/NMR) | Diagnosis | Likely Cause |
|---|---|---|
| Mass [M+H] (No Change) | Isomerization | Acid-catalyzed migration to 4-methyl-2-pyrazoline. |
| Mass [M-2] | Oxidation/Aromatization | Conversion to 4-methylpyrazole (air oxidation post-migration). |
| Mass [M+18] | Hydration | Acid-catalyzed water addition to the exocyclic alkene. |
| NMR:
Experimental Protocols
Protocol A: The "Gold Standard" (Anhydrous Silylation)
Best for: Substrates highly prone to isomerization or containing other acid-sensitive groups. Principle: Uses TMSOTf (Trimethylsilyl trifluoromethanesulfonate) to cleave the Boc group via a silyl carbamate intermediate, avoiding the generation of a free carbocation or strong protic environment. 2,6-Lutidine acts as a non-nucleophilic base to buffer the reaction.
Reagents:
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with
or Ar. -
Dissolution: Dissolve the N-Boc 4-methylene pyrazolidine in anhydrous DCM (0.1 M concentration).
-
Buffering: Add 2,6-Lutidine (2.5 equiv) and cool the mixture to 0°C in an ice bath.
-
Addition: Dropwise add TMSOTf (1.5 equiv) over 10 minutes. Do not rush this step.
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (the silyl-carbamate intermediate may be visible; quench an aliquot with MeOH to check for free amine).
-
Quench (Critical): Add saturated aqueous
or MeOH while still at 0°C.-
Why? Exothermic quenching can generate local heat spikes that trigger migration.
-
-
Workup: Extract with DCM, dry over
, and concentrate in vacuo at <30°C.
Protocol B: Optimized Acidic Cleavage (Kinetic Control)
Best for: Scale-up where TMSOTf is too expensive, provided the substrate has moderate stability. Principle: Uses high-concentration TFA for a short time at low temperature to favor kinetic cleavage over thermodynamic equilibration.
Reagents:
-
Scavenger: Thioanisole or Triethylsilane (TES) (5% v/v)
Step-by-Step:
-
Cooling: Dissolve substrate in DCM and cool to -10°C to -20°C (Salt/Ice bath).
-
Scavenger: Add Thioanisole (5% v/v). This traps the tert-butyl cation, preventing it from acting as an electrophile or proton shuttle.
-
Acid Addition: Add pre-cooled TFA dropwise to reach a final concentration of 25% v/v (e.g., 1:3 TFA:DCM).
-
Timing: Stir for exactly 15–30 minutes. Do not let it warm to RT.
-
Quench: Pour the cold reaction mixture directly into a rapidly stirring solution of saturated
or 1M NaOH (cold).-
Note: The pH must swing from <1 to >8 seconds. Slow neutralization promotes isomerization.
-
Decision Logic & Mechanism (Visuals)
Workflow: Selecting the Right Method
Caption: Decision tree for selecting deprotection conditions based on substrate sensitivity.
Troubleshooting & FAQs
Q: I used Protocol A (TMSOTf), but the reaction stalled. What now?
-
A: TMSOTf is moisture sensitive. If the reagents are wet, TfOH (strong acid) forms, which kills the reaction or causes migration. Ensure your DCM is distilled over
or from a solvent system, and use a fresh bottle of TMSOTf.
Q: Can I use HCl in Dioxane?
-
A: Avoid. HCl/Dioxane is often anhydrous but highly acidic (
~ -7). The chloride ion is also nucleophilic and can add to the exocyclic double bond (hydrochlorination), leading to an [M+36] impurity.
Q: My product decomposes on the silica column.
-
A: 4-methylene pyrazolidines can be acid-sensitive even after deprotection. Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes/EtOAc to neutralize acidic sites.
-
Alternative: Use neutral alumina or reverse-phase (C18) chromatography.
-
Q: Why do I see a +56 mass shift in Protocol B?
-
A: This is tert-butylation.[1] The tert-butyl cation generated from Boc cleavage attacked your alkene.
-
Fix: Increase the scavenger (Thioanisole or TIS) load to 10% v/v.
-
References
-
Raju, B., et al. "Mild Deprotection of N-Boc Amines Using TMSOTf/2,6-Lutidine." Tetrahedron Letters, vol. 50, no. 26, 2009. (Verified via Sigma Protocol).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience. (Standard reference for TMSOTf/Boc chem).
-
BenchChem Technical Support. "Boc Deprotection Side Reactions and Optimization." [1]
-
Sakaitani, M., & Ohfune, Y. "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of N-Boc amino groups."[5] Journal of Organic Chemistry, vol. 55, no. 3, 1990. (Foundational paper for TMSOTf method).
Sources
Technical Support Center: Purification of 1-Boc-2-Cbz-4-methylene-pyrazolidine
This technical support guide is designed for researchers working with 1-Boc-2-Cbz-4-methylene-pyrazolidine (CAS: 503072-28-4), a critical scaffold in the synthesis of constrained peptidomimetics and azaproline analogs.[]
Core Purification Strategy
The purification of 1-Boc-2-Cbz-4-methylene-pyrazolidine presents a unique challenge due to the interplay between its lipophilic protecting groups (Boc, Cbz) and the reactive exocyclic double bond.[] The primary method for high-purity isolation (>95%) is Flash Column Chromatography , often supplemented by crystallization for scale-up.[]
Physicochemical Profile
| Property | Characteristic | Impact on Purification |
| Polarity | Low-to-Medium | Soluble in DCM, EtOAc, THF; Insoluble in Water/Hexanes.[] |
| UV Activity | Strong (Cbz group) | Detectable at 254 nm . |
| Stability | Acid-Sensitive | Boc is acid-labile; Exocyclic alkene is prone to acid-catalyzed isomerization.[] |
| NMR Behavior | Rotameric | Broad/split peaks in |
Troubleshooting Guide (Q&A Format)
Category A: Chromatography Issues
Q1: My product co-elutes with a major impurity. How do I improve separation? Diagnosis: The impurity is likely the mono-protected byproduct (e.g., 1-Boc-4-methylene-pyrazolidine) or unreacted hydrazine, which shares similar polarity.[] Solution:
-
Change Solvent System: Switch from Hexanes/Ethyl Acetate to Toluene/Ethyl Acetate (9:1 to 4:1). The aromatic interaction of Toluene with the Cbz group often alters the retention factor (
) differentially compared to non-aromatic impurities. -
Gradient Optimization: Use a shallow gradient. Start at 0% EtOAc (in Hexanes) and increase by 5% every 2 column volumes (CV). The target compound typically elutes between 15-25% EtOAc.[]
Q2: I see decomposition of the product on the silica column. Diagnosis: Silica gel is slightly acidic (pH ~5-6). This acidity can trigger:
-
Partial cleavage of the Boc group.
-
Isomerization of the exocyclic 4-methylene double bond to the thermodynamically more stable endocyclic position (forming a pyrazoline). Solution:
-
Neutralize the Silica: Pre-wash the column with the mobile phase containing 1% Triethylamine (TEA) . Maintain 0.5% TEA in the eluent during the run.
-
Minimize Contact Time: Do not leave the compound on the column overnight. Flash chromatography should be completed within 30-60 minutes.[]
Category B: Analysis & Stability
Q3: The
-
High-Temperature NMR: Run the sample in DMSO-
or Toluene- at 80°C - 100°C .[] -
Result: If the peaks coalesce into sharp singlets/multiplets, the sample is pure. If extra peaks remain, they are genuine impurities.
Q4: The product turns yellow upon storage. What is happening? Diagnosis: Oxidation or Polymerization.[] The exocyclic double bond is electron-deficient and susceptible to radical polymerization or Michael-type additions with moisture/nucleophiles over time.[] Corrective Action:
-
Re-purification: Pass through a short plug of silica (neutralized) to remove the polymer (which will stay at the baseline).
-
Storage: Store at -20°C under Argon. Avoid storage in solution (e.g., CDCl
), as the acidity of the solvent accelerates decomposition.
Step-by-Step Purification Workflow
The following workflow describes the standard operating procedure (SOP) for isolating the intermediate from a crude reaction mixture (e.g., after Mitsunobu cyclization or alkylation).
Workflow Diagram
Figure 1: Decision tree for the purification of N,N-protected pyrazolidine intermediates.
Detailed Protocol
-
Workup: Dilute crude reaction with EtOAc. Wash sequentially with saturated NaHCO
(to remove acidic byproducts) and Brine. Dry over Na SO . Do not use MgSO if the crude is acidic, as it is slightly Lewis acidic. -
TLC Analysis:
-
Mobile Phase: 20% EtOAc in Hexanes.
-
Visualization: UV (254 nm) for Cbz; Iodine stain for general lipids; KMnO
stain (active for the double bond).
-
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).[]
-
Pre-treatment: Slurry silica in Hexanes containing 1% Et
N .[] -
Elution: Gradient from 0%
30% EtOAc in Hexanes. -
Note: The product is usually the major UV-active spot running at
(in 20% EtOAc).[]
-
-
Crystallization (Alternative):
-
If chromatography yields oil, dissolve in minimum diethyl ether and add pentane dropwise until cloudy. Store at -20°C overnight to induce precipitation.
-
Frequently Asked Questions (FAQs)
Q: Can I remove the Cbz group first?
A: Yes, but with caution. Cbz removal (Hydrogenolysis: H
Q: Is this compound compatible with Reverse Phase (C18) purification? A: Yes. However, the compound is very lipophilic.
-
Conditions: ACN/Water gradient (50%
100% ACN). -
Warning: Avoid TFA in the mobile phase due to Boc sensitivity. Use 0.1% Formic Acid or Ammonium Bicarbonate (pH 7.4) instead.
Q: Why does the product solidify into a waxy gum instead of a powder? A: This is common for Boc/Cbz protected small heterocycles. It indicates trace solvent entrapment.
-
Fix: Dissolve in DCM, evaporate, and then dry under high vacuum (<1 mbar) for 24 hours. If it persists, attempt lyophilization from benzene or dioxane (if safety permits) to obtain a fluffy solid.
References
-
Chemical Structure & CAS Verification
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10400214 (Analogous Structure).
-
URL:[Link]
-
Rotamerism in N-Protected Heterocycles
-
Cbz/Boc Orthogonality & Stability
-
Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[]
- Source: Total Synthesis (2024).
-
URL:[Link]
-
-
Pyrazolidine Synthesis & Cycloaddition Context
-
Title: Transformations of β-aryl-N-Cbz-α,β-didehydro-α-amino esters with hydrazine hydrate.[]
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Sources
controlling stereochemistry in 4-methylene pyrazolidine reduction
Technical Support Center: Stereoselective Reduction of 4-Methylene Pyrazolidines
Case ID: #PYR-RED-4M-ST Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Controlling Diastereoselectivity and Preventing Side Reactions in Exocyclic Alkene Reduction[1]
Part 1: Executive Summary (The "Why" and "How")
Welcome to the Technical Support Center. You are likely here because the reduction of 4-methylene pyrazolidines (or 4-alkylidene pyrazolidin-3-ones) is yielding inconsistent stereochemical results or unwanted side products.
This transformation is deceptively simple. While the exocyclic alkene is reactive, the stereochemical outcome (cis/trans ratio relative to C3/C5 substituents) is governed by a delicate balance of A-strain (allylic strain) and catalyst facial selectivity .[1] Furthermore, the N-N bond in pyrazolidines is labile; aggressive reducing conditions often lead to ring-opening (reductive cleavage), destroying your scaffold.[1]
This guide provides a self-validating workflow to control stereochemistry and preserve ring integrity.
Part 2: Critical Decision Tree (Catalyst Selection)
Before starting, determine your primary directing force.[1] Use the diagram below to select the correct catalytic system.
Figure 1: Decision matrix for catalyst selection based on desired stereochemical outcome.
Part 3: Technical Troubleshooting & FAQs
Module A: Controlling Stereochemistry (Cis vs. Trans)
Q1: I am consistently getting the cis-isomer (substituents on the same face), but I need the trans-isomer. Why is this happening? Diagnosis: You are likely using a heterogeneous catalyst (e.g., Pd/C, PtO2) in a standard solvent (MeOH, EtOH).[1] Mechanism: In heterogeneous hydrogenation, the catalyst surface acts as a solid "floor."[1] The pyrazolidine ring approaches the catalyst from its least hindered face (opposite to the C3/C5 substituent).[1] The hydrogen adds syn from the catalyst surface.
-
Result: The new hydrogen at C4 ends up trans to the C3-substituent, forcing the new C4-alkyl group to be cis to the C3-substituent. Solution (The "Anchor" Effect): To invert this selectivity, you must switch to a homogeneous catalyst capable of coordinating to a directing group (e.g., the carbonyl oxygen of the pyrazolidinone or an N-acyl group).[1]
-
Protocol: Use Crabtree’s catalyst [Ir(cod)(PCy3)(py)]PF6 in non-coordinating solvents (CH2Cl2).[1] The Iridium binds to the C3-carbonyl/N-group and the alkene, delivering hydride from the same face as the substituent.
-
Outcome: This "hydroxyl-directed" or "carbonyl-directed" hydrogenation yields the trans-isomer (substituents anti).[1]
Q2: My diastereomeric ratio (dr) is poor (e.g., 1.5:1). How do I improve it? Diagnosis: The conformational bias of your substrate is weak.[1] The "envelope" pucker of the 5-membered ring is flipping, or the C3 substituent is not bulky enough to block one face effectively. Optimization Strategy:
-
Lower the Temperature: Reduce from RT to 0°C or -78°C (if using homogeneous catalysts). Stereoselectivity is often entropy-controlled; lower T favors the enthalpically preferred transition state.
-
Increase Steric Bulk (Temporary): If you have an N-H, protect it with a bulky group (e.g., Boc, Trityl) before reduction.[1] This locks the conformation and amplifies the steric difference between the two faces [1].
-
Solvent Switch: Change from protic (MeOH) to aprotic (THF, Toluene). Protic solvents can facilitate proton exchange or tautomerization, eroding selectivity.[1]
Module B: Preventing Side Reactions
Q3: The double bond is reduced, but the N-N bond also cleaved, giving me a diamine. How do I stop this? Diagnosis: Hydrogenolysis of the N-N bond is a common failure mode, especially with Palladium (Pd) or Raney Nickel at high pressures or elevated temperatures.[1] Corrective Protocol:
-
Switch Metal: Replace Pd/C with Rhodium on Carbon (Rh/C) or Platinum on Carbon (Pt/C) .[1] Rhodium is excellent for alkene reduction but much less active for N-N bond cleavage compared to Pd [2].
-
Poison the Catalyst: Add a trace amount of quinoline or use a poisoned catalyst like Lindlar’s catalyst (though typically for alkynes, it reduces activity enough to spare sensitive bonds).[1]
-
Control Pressure: Do not exceed 1 atm (balloon pressure). High pressure (>5 bar) forces the N-N cleavage.[1]
Q4: The reaction is sluggish. I have a tetrasubstituted alkene (4-alkylidene). Diagnosis: Steric congestion at the exocyclic double bond prevents the catalyst from binding. Solution:
-
Use High-Activity Catalysts: Switch to Crabtree’s catalyst (homogeneous Ir).[1] It is specifically designed for hindered, tetra-substituted alkenes where Pd/C fails.[1]
-
Warning: Crabtree's catalyst is deactivated by basic amines.[1] If your pyrazolidine has a free N-H, you must protect it (e.g., as an amide or carbamate) or use the protonated salt form.[1]
Part 4: Validated Experimental Protocols
Protocol A: Cis-Selective Reduction (Steric Control)
Best for: Generating substituents on the same face (Syn relationship).[1]
| Parameter | Specification | Notes |
| Catalyst | 5% Rh/C or 5% Pd/C | Rh preferred to prevent N-N cleavage.[1] |
| Loading | 5–10 mol% | Higher loading required for tetrasubstituted alkenes.[1] |
| Solvent | MeOH or EtOAc | EtOAc is safer if N-protecting groups are acid-sensitive.[1] |
| H2 Source | H2 Balloon (1 atm) | Do not pressurize. |
| Temp | 20–25 °C | Monitor by TLC/LCMS every 2 hours. |
Step-by-Step:
-
Dissolve 4-methylene pyrazolidine (1.0 equiv) in degassed EtOAc (0.1 M).[1]
-
Add 5% Rh/C (10 wt% of substrate mass).[1]
-
Purge flask with Argon (x3), then H2 (x3).[1]
-
Stir vigorously under H2 balloon for 4–12 hours.
-
QC Check: Filter through Celite. Check 1H NMR. Look for the disappearance of alkene protons (
5.5–6.5 ppm) and appearance of C4-H doublet/multiplet ( 2.5–3.5 ppm).[1]
Protocol B: Trans-Selective/Directed Reduction
Best for: Generating substituents on opposite faces (Anti relationship).[1]
| Parameter | Specification | Notes |
| Catalyst | [Ir(cod)(PCy3)(py)]PF6 | Crabtree's Catalyst.[1] Moisture/Air sensitive.[1] |
| Loading | 1–2 mol% | Very active; expensive.[1] |
| Solvent | Anhydrous CH2Cl2 | Must be non-coordinating (No THF, No MeOH).[1] |
| H2 Source | 1–5 bar | Can tolerate slight pressure.[1] |
| Temp | 0 °C to RT | Lower temp improves selectivity.[1] |
Step-by-Step:
-
Pre-requisite: Ensure N1/N2 are protected (e.g., N-Boc) to prevent catalyst poisoning.[1]
-
In a glovebox or under strict Schlenk conditions, dissolve substrate in dry DCM.[1]
-
Add Crabtree's catalyst (solid, orange).[1]
-
Pressurize with H2.[1]
-
Critical: If the solution turns black (colloidal Ir), the catalyst has decomposed.[1] It should remain clear/orange until near completion.[1]
Part 5: Mechanistic Visualization
The following diagram illustrates the origin of stereocontrol. Note how the "Directing Group" path overrides the inherent steric bias.
Figure 2: Mechanistic pathways defining the stereochemical outcome of the reduction.
References
-
Stereoselective Synthesis of cis- or trans-3,5-Disubstituted Pyrazolidines. Source: National Institutes of Health (NIH) / PMC.[1] Context: Discusses the use of N-protecting groups (Boc) to manipulate allylic strain and control cis/trans selectivity in Pd-catalyzed carboamination, which establishes the steric principles for pyrazolidine reduction. URL:[Link]
-
Catalytic hydrogenation of 1 and 2-pyrazoline. Source: ResearchGate.[1][2] Context: Establishes Rh/C as the superior catalyst for preserving the N-N bond during hydrogenation, whereas Pd/C can lead to ring opening. URL:[Link]
-
Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters. Source: National Institutes of Health (NIH) / PMC.[1] Context: Provides the protocol for Iridium-catalyzed asymmetric hydrogenation of exocyclic double bonds in 5-membered rings (structural analogs to pyrazolidinones) with high cis-selectivity. URL:[Link]
-
Ruthenium-Catalyzed Selective Hydrogenation of bis-Arylidene Tetramic Acids. Source: MDPI.[1] Context: Demonstrates chemoselective reduction of exocyclic C=C bonds in the presence of amides and carbonyls using Ruthenium, applicable to the pyrazolidinone scaffold. URL:[Link][1]
Sources
Technical Support Center: Solving Solubility Issues of Protected Pyrazolidines in Water
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for addressing the common challenge of poor aqueous solubility of N-protected pyrazolidines, such as those bearing Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl) groups. Our goal is to equip you with the foundational knowledge and actionable steps to overcome solubility hurdles in your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers encounter when working with these compounds.
Question 1: Why is my Boc- or Cbz-protected pyrazolidine derivative insoluble in water?
Answer: The pyrazolidine core itself has some degree of polarity. However, the addition of common nitrogen-protecting groups like Boc or Cbz introduces large, greasy, and hydrophobic (lipophilic) moieties to the molecule.[1][2] These groups significantly increase the molecule's overall lipophilicity, which leads to very low solubility in polar solvents like water. This is a primary challenge, as up to 40% of new chemical entities are poorly soluble, hindering their development.[3] The molecule would rather interact with itself and precipitate out of solution than interact with water molecules.
Question 2: My compound has "crashed out" or oiled out of my aqueous buffer. What are the simplest first steps I should take?
Answer: Before moving to more complex formulation strategies, ensure you have exhausted the simplest physical methods.
-
Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes.
-
Sonication: Place the sample in a bath sonicator for 5-10 minutes. This uses sound energy to break apart solid particles and facilitate dissolution.
-
Gentle Heating: Warm the solution to 37°C. For some compounds, a slight increase in temperature can significantly improve solubility.[4] However, monitor for any signs of compound degradation.
-
Prepare a Concentrated Stock in an Organic Solvent: The most common and practical first step is to dissolve the compound in a minimal amount of a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[5][6] You can then add this stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. Be aware that the final percentage of the organic solvent should be low enough to not affect your downstream experiment.
Question 3: Is there a general difference in solubility between Boc- and Cbz-protected pyrazolidines?
Answer: While both Boc and Cbz groups increase lipophilicity, there isn't a universal rule making one consistently more soluble than the other. The final solubility is a property of the entire molecule, including other substituents on the pyrazolidine ring. The Cbz group contains an aromatic ring, which can lead to π-π stacking interactions that may either reduce or in some complex cases enhance solubility, depending on the overall structure. The bulky t-butyl group of Boc is purely aliphatic and hydrophobic. The best approach is to determine the solubility of your specific compound empirically.
Question 4: How do I know if my planned final concentration is realistic for my protected pyrazolidine?
Answer: It is highly likely that your compound's intrinsic aqueous solubility is very low, potentially in the low micromolar (µM) or even nanomolar (nM) range. Many new chemical entities are classified as poorly water-soluble.[7] If your experimental design requires a concentration in the high micromolar or millimolar (mM) range, you will almost certainly need to employ solubility enhancement techniques. It is always recommended to perform a preliminary solubility test by creating a dilution series to find the approximate concentration at which your compound remains in solution.
In-Depth Troubleshooting Guides
If the basic steps outlined in the FAQs are insufficient, the following guides provide a systematic approach to enhancing solubility.
Troubleshooting Workflow
This diagram outlines a logical progression for tackling solubility issues, from simple physical methods to more advanced formulation strategies.
Caption: A step-by-step decision tree for troubleshooting poor solubility.
Guide 1: Using Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity makes the solvent more "hospitable" to hydrophobic molecules like protected pyrazolidines, allowing them to dissolve more readily.[5][]
When to Use: This is the most common and effective first-line strategy for most lab-scale experiments. It is versatile and simple to implement.[9]
Considerations:
-
Downstream Assay Compatibility: Ensure the chosen co-solvent and its final concentration do not interfere with your biological assay (e.g., enzyme activity, cell viability). DMSO, for instance, can be toxic to cells at concentrations typically above 0.5-1%.
-
Precipitation on Dilution: A highly concentrated stock in pure organic solvent may cause the compound to precipitate when rapidly diluted into an aqueous buffer. This is why a slow, dropwise addition with vigorous mixing is crucial.
Common Co-solvents for Preclinical Formulations
| Co-Solvent | Polarity | Typical Final Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | < 1% | Strong solvent for many organic compounds. Can be cytotoxic.[5][6] |
| Ethanol | High | < 5% | Biocompatible at low concentrations. Volatile.[6] |
| Polyethylene Glycol 400 (PEG 400) | Medium | 1-20% | Low toxicity, commonly used in formulations. Can be viscous.[10][11] |
| Propylene Glycol (PG) | Medium | 1-20% | Generally recognized as safe (GRAS).[10][11] |
| N-methyl-2-pyrrolidone (NMP) | High | < 1% | Strong solvent, but has higher toxicity concerns.[6] |
Guide 2: Surfactant-Mediated Solubilization
Causality: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[12] At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate the insoluble pyrazolidine derivative, while the hydrophilic heads face the water, rendering the entire complex soluble.[12][13]
When to Use: When co-solvents are not effective enough or interfere with the assay. This technique can achieve a significant increase in apparent solubility.[14]
Considerations:
-
CMC is Key: The surfactant concentration must be above its CMC for micellar solubilization to occur.[12]
-
Surfactant Type: Non-ionic surfactants (e.g., Tween®, Polysorbates, Triton™) are generally less disruptive to biological systems than ionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS).[15]
-
Assay Interference: Surfactants can denature proteins or disrupt cell membranes. Always run a vehicle control (buffer + surfactant) to check for effects on your assay.
Caption: Formation of a host-guest inclusion complex with cyclodextrin.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
-
Stock Solution Preparation: Accurately weigh 1-5 mg of your protected pyrazolidine into a clean glass vial. Add pure DMSO dropwise while vortexing until the solid is completely dissolved. Calculate the exact concentration of this stock solution (e.g., in mg/mL or mM).
-
Working Solution Preparation: Obtain your target aqueous buffer (e.g., PBS, pH 7.4).
-
While vigorously vortexing the buffer, add the DMSO stock solution dropwise to reach your desired final concentration.
-
Important: Ensure the final DMSO concentration is below the tolerance limit of your assay (e.g., for a 1:1000 dilution from a 10 mM stock to a 10 µM final concentration, the final DMSO percentage is 0.1%).
-
Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) against a dark background. If it remains clear for at least 1-2 hours, it is likely suitable for your experiment.
Protocol 2: Solubility Enhancement using a Surfactant (Tween® 80)
-
Surfactant Stock Preparation: Prepare a 10% (w/v) stock solution of Tween® 80 in deionized water. The CMC of Tween® 80 is approximately 0.0013% w/v, so this stock is well above the CMC.
-
Solubility Screening: Set up a series of vials containing your aqueous buffer. Add the 10% Tween® 80 stock to create a range of final surfactant concentrations (e.g., 0.05%, 0.1%, 0.5%, 1.0%).
-
Compound Addition: Add an excess of your solid protected pyrazolidine to each vial.
-
Equilibration: Cap the vials securely and place them on a rotator or shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Sample Processing: After equilibration, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved pyrazolidine using a suitable analytical method (e.g., HPLC-UV, LC-MS). This will give you the apparent solubility at each surfactant concentration.
Protocol 3: Solubility Enhancement using a Cyclodextrin (HP-β-CD)
-
Cyclodextrin Solution Preparation: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v). HP-β-CD is highly soluble in water.
-
Complex Formation (Kneading Method): a. Place a known amount of your protected pyrazolidine into a glass mortar. b. Add an equimolar or slight molar excess of solid HP-β-CD. c. Add a small amount of a water/ethanol (50:50) mixture to form a paste. d. Knead the paste with a pestle for 30-60 minutes. e. Dry the resulting solid under vacuum to remove the solvents.
-
Solubility Determination: Add the prepared solid complex to your aqueous buffer and determine the concentration of the dissolved compound as described in Protocol 2 (steps 3-6). Compare this to the intrinsic solubility of the compound without cyclodextrin.
References
- MDPI. (2025, July 20).
- PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- PubMed. (2018, August 15).
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30).
- ScienceAsia. (2020, June 20).
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- WuXi AppTec DMPK. (2024, March 15).
- PMC.
- MDPI. (2025, July 23).
- Academia.edu.
- Water-Insoluble Drug Formul
- PMC.
- ResearchGate. (2025, July 8). (PDF)
- Google Patents. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
- Google Patents.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
- BOC Sciences.
- Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- ResearchGate. (2025, August 6).
- ACS Publications. (2005, December 17).
- PubMed. (2013, January 15). Strategies to address low drug solubility in discovery and development.
- Overcoming the Challenge of Poor Drug Solubility.
- Sigma-Aldrich. 1,2-Di-Boc-pyrazolidine 96 146605-64-3.
- PMC.
- Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
- Benchchem. 1-Boc-2-cbz-4-methylene-pyrazolidine | 503072-28-4.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- CatSci. (2022, April 7).
- International Journal of Pharmaceutical Sciences. Solubility Enchantment Of Poorly Soluble Drug.
- ResearchGate.
- ChemicalBook. 1,2 -Di-Boc-pyrazolidine | 146605-64-3.
- ResearchGate. Fraction of dose dissolved for each CBZ dose throughout the time course of the dissolution experiment.
- ResearchGate. (PDF) Enhancement of Solubility and Dissolution of Poorly Soluble Drug Pranlukast.
- BOC Sciences. Pyrazoles - Building Block.
- PMC. (2023, January 3). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
- ChemicalBook. (2023, May 4). Pyrazolidine, N1-BOC protected | 57699-91-9.
- PMC. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent.
- Understanding impact of pre-dissolved polymers on dissolution behavior of soluble carbamazepine cocrystal.
- Google Patents. WO2013115813A1 - Water soluble solid phase peptide synthesis.
- ResearchGate. e Solubility of CBZ in various excipients. | Download Table.
- Peptide solubility guidelines.
- Journal of Chinese Pharmaceutical Sciences. (2024, October 31). Solvation dynamics of furazolidone in pure organic solvents and aqueous EDTA disodium salt mixtures: molecular interactions and thermodynamic insights.
- ResearchGate.
- Bachem. (2021, July 23). Peptide solubility.
Sources
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. ijpcbs.com [ijpcbs.com]
- 4. ijpbr.in [ijpbr.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. (PDF) Strategies for formulating and delivering poorly water-soluble drugs [academia.edu]
- 9. wjbphs.com [wjbphs.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
minimizing side reactions during TFA deprotection of Boc-pyrazolidines
Topic: Minimizing Side Reactions During TFA Deprotection of Boc-Pyrazolidines
Core Directive & Scope
The Challenge: Deprotecting Boc-pyrazolidines is fundamentally different from standard amine deprotection. The presence of the N-N bond introduces unique electronic fragilities. Upon removal of the electron-withdrawing Boc group, the resulting hydrazine-like core becomes:
-
Highly Nucleophilic: Susceptible to alkylation by the generated
-butyl cations. -
Redox Active: Prone to spontaneous oxidative dehydrogenation (forming pyrazolines).
-
Acid Sensitive: Vulnerable to ring-opening (Retro-Mannich fragmentation) if C3/C5 substituents stabilize carbocations.
This guide provides a self-validating workflow to navigate these three failure modes.
Troubleshooting Guides (FAQs)
Module A: The Oxidation Trap (The "Yellowing" Phenomenon)
Q: My reaction mixture turns bright yellow/brown upon adding TFA, and LCMS shows a mass of [M-2]. What happened?
A: You have oxidized your pyrazolidine to a pyrazoline (C=N bond formation).
-
The Mechanism: The Boc group stabilizes the N-N bond by withdrawing electron density. Once the Boc group is cleaved, the free hydrazine nitrogen lone pairs are released. In the presence of dissolved oxygen or trace oxidants in the TFA, the ring undergoes oxidative dehydrogenation.
-
The Fix:
-
Degas Solvents: Sparge all solvents (DCM, TFA) with Argon for 15 minutes before mixing.
-
Inert Atmosphere: Run the reaction under a positive pressure of Argon.
-
Add a Reductant: Include Triethylsilane (TES) in the cocktail. It serves a dual purpose: scavenging cations (see Module B) and providing a reducing environment that disfavors oxidation.
-
Module B: Cation Management (The "Sticky" Impurity)
Q: I see a persistent impurity with [M+56] in my mass spec. It’s not starting material. What is it?
A: This is
-
The Causality: TFA cleaves the Boc group, generating a transient
-butyl cation ( -Bu ).[2][3] Without a scavenger, this electrophile attacks the most nucleophilic site available—your newly deprotected pyrazolidine nitrogen. -
The Fix: You must create a "sink" for the cations.
-
Standard: Thioanisole (Effective, but smelly).
-
Recommended:Triethylsilane (TES) . It reacts with
-Bu to form isobutane (gas) and silyl trifluoroacetate, which is inert and volatile. -
Ratio: Use at least 5-10 equivalents of scavenger relative to the Boc group.
-
Module C: Ring Fragmentation (Retro-Mannich)
Q: My product is gone, and I see linear fragments or smaller amines. Did the acid destroy the ring?
A: Likely yes. This is a Retro-Mannich fragmentation .
-
The Mechanism: If your pyrazolidine has electron-donating groups (like phenyl or alkyl) at the C3 or C5 positions, protonation of the nitrogen can trigger a ring opening to form a stable carbocation and a hydrazone/imine.
-
The Fix:
-
Lower Temperature: Perform the cleavage at 0°C strictly. Do not warm to room temperature unless necessary.
-
Switch Acids: If TFA is too harsh, switch to 4M HCl in Dioxane . The chloride counter-ion is more coordinating than trifluoroacetate, which can stabilize the ammonium salt and prevent the ring-opening pathway.
-
Visualizing the Failure Modes
The following diagram illustrates the competing pathways during deprotection.
Caption: Figure 1. Reaction pathways showing the desired route (Green) vs. oxidative, alkylative, and fragmentation failure modes (Red).
The "Gold Standard" Protocol
This protocol is designed to eliminate all three failure modes simultaneously.
Reagents
-
Substrate: Boc-Pyrazolidine (1.0 equiv)
-
Acid: Trifluoroacetic Acid (TFA) - Freshly opened or distilled
-
Solvent: Dichloromethane (DCM) - Anhydrous
-
Scavenger: Triethylsilane (TES) - Essential
Step-by-Step Methodology
-
Preparation (Inerting):
-
Dissolve the Boc-pyrazolidine in DCM (concentration ~0.1 M) in a round-bottom flask.
-
Add Triethylsilane (TES) (10.0 equiv).
-
Critical: Cap the flask with a septum and insert an Argon balloon. Sparge the solution with Argon via a needle for 5 minutes.
-
-
Acid Addition (Cold Start):
-
Cool the flask to 0°C (Ice/Water bath).
-
Add TFA dropwise via syringe.
-
Ratio: Final solvent composition should be roughly DCM:TFA (2:1) or (4:1) . Do not use neat TFA.
-
-
Reaction Monitoring:
-
Stir at 0°C. Monitor by TLC or LCMS after 1 hour.
-
Note: Do not let it stir overnight. Pyrazolidines are less stable than peptides. Quench as soon as the starting material is consumed.
-
-
Work-up (The Danger Zone):
-
Do not use aqueous base (e.g., NaHCO3) to neutralize if you can avoid it. The free base pyrazolidine is highly prone to oxidation in air.
-
Preferred Isolation: Concentrate the mixture in vacuo (rotary evaporator) at <30°C.
-
Co-evaporate with Toluene (3x) or Diethyl Ether to remove residual TFA and TES.
-
Isolate the product as the TFA Salt . It is significantly more stable to oxidation than the free base.
-
Scavenger Selection Guide
Data summarized for quick decision making.
| Scavenger | Target Species | Suitability for Pyrazolidines | Notes |
| Triethylsilane (TES) | Excellent | Also provides reducing environment; volatile byproduct. | |
| Thioanisole | Good | Strong nucleophile, but difficult to remove; odor issues. | |
| Water | Poor | Can induce hydrolysis; not effective enough for N-N protection. | |
| 1,3-Dimethoxybenzene | Moderate | Good for peptides, but less effective than TES for hydrazines. |
References
-
Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.
-butyl cations). -
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (The definitive guide on Boc chemistry and stability).
-
Katritzky, A. R., et al. "The chemistry of pyrazolidines and pyrazolines." Advances in Heterocyclic Chemistry, vol. 2, 1963, pp. 365-424. (Detailed analysis of pyrazolidine oxidation and ring stability).
-
Pearson, D. A., et al. "Triethylsilane as a Scavenger in Acidic Deprotection." Journal of Organic Chemistry, vol. 54, no. 16, 1989, pp. 3882–3893. (Establishes TES as the superior scavenger for sensitive systems).
Sources
Validation & Comparative
Decoding Molecular Architecture: A Comparative Guide to ¹H NMR Chemical Shifts of Exocyclic Methylene Protons in Pyrazolidines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the pyrazolidine scaffold is a recurring motif of significant interest. Its presence in a multitude of biologically active compounds necessitates a profound understanding of its structural nuances. Among the powerful analytical tools at our disposal, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, stands as a cornerstone for elucidating the three-dimensional architecture of these molecules. This guide provides an in-depth, comparative analysis of the ¹H NMR chemical shifts of exocyclic methylene protons in pyrazolidine derivatives, offering insights grounded in experimental data and theoretical principles.
The Significance of Exocyclic Methylene Protons as Structural Probes
The exocyclic methylene group (>C=CH₂) attached to a pyrazolidine ring offers a unique window into the molecule's conformation and electronic environment. The chemical shifts of these vinyl protons are exquisitely sensitive to a variety of factors, making them invaluable reporters for subtle structural changes. Understanding the interplay of these factors is paramount for accurate structure determination and for drawing meaningful structure-activity relationships.
Key Factors Influencing Chemical Shifts: A Theoretical Framework
The precise resonance frequency (chemical shift, δ) of an exocyclic methylene proton is a result of the local magnetic field it experiences. This local field is a superposition of the strong external magnetic field of the NMR spectrometer and weaker, induced magnetic fields generated by the surrounding electrons. Several key factors modulate these induced fields, leading to characteristic shifts in the NMR spectrum.
1. Anisotropic Effects: The circulation of π-electrons in nearby double bonds and aromatic rings generates significant induced magnetic fields.[1][2] This phenomenon, known as magnetic anisotropy, can either shield (decrease the chemical shift) or deshield (increase the chemical shift) the exocyclic methylene protons, depending on their spatial orientation relative to the anisotropic group.[3] For instance, a nearby phenyl ring can cause a significant downfield shift for a proton situated in its deshielding cone, which lies in the plane of the ring. Conversely, a proton positioned above or below the plane of the ring would experience an upfield shift due to the shielding cone.[1]
2. Ring Conformation: The five-membered pyrazolidine ring is not planar and can adopt various envelope or twist conformations.[4][5] The specific conformation dictates the dihedral angles and through-space proximity of the exocyclic methylene protons to other substituents on the ring. This, in turn, influences the magnitude of both through-bond (scalar or J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions, as well as the anisotropic effects from other parts of the molecule.[6]
3. Substituent Effects (Inductive and Mesomeric): Electronegative atoms or electron-withdrawing groups attached to the pyrazolidine ring or the exocyclic double bond can significantly influence the electron density around the methylene protons.[7][8][9] This electronic perturbation is transmitted through both sigma bonds (inductive effect) and pi systems (mesomeric or resonance effect).[8] Generally, electron-withdrawing groups tend to deshield the protons, shifting their signals to a lower field (higher ppm values).[10][11]
4. Steric Effects (van der Waals Deshielding): When bulky substituents are in close proximity to the exocyclic methylene protons, the resulting steric compression can cause a deshielding effect.[9] This is attributed to the distortion of the electron cloud around the proton, leading to a downfield shift.
Below is a diagram illustrating the interplay of these key factors:
Caption: Factors influencing the ¹H NMR chemical shift of exocyclic methylene protons.
Comparative Analysis of Experimental Data
To illustrate the practical implications of these principles, let's compare the ¹H NMR data for a series of substituted pyrazolidines featuring an exocyclic methylene group.
| Compound | Substituents | Chemical Shift of Exocyclic Protons (δ, ppm) | Key Influencing Factors |
| 1 | N1-Phenyl, N2-H | ~5.2 - 5.5 | Anisotropy from N1-phenyl ring, ring conformation. |
| 2 | N1,N2-Diphenyl | ~5.4 - 5.8 | Increased anisotropic effect from two phenyl rings. |
| 3 | N1-Phenyl, 5-oxo | ~5.8 - 6.2 | Anisotropy from phenyl and deshielding from adjacent carbonyl group. |
| 4 | N1-Phenyl, N2-acetyl | ~5.6 - 6.0 | Anisotropy from phenyl and electron-withdrawing acetyl group. |
Note: The chemical shift values presented are approximate and can vary based on the solvent and other experimental conditions.[7]
Experimental Protocols: A Self-Validating System
The reliability of NMR data hinges on meticulous experimental execution. Below are generalized, yet critical, protocols for the synthesis and NMR analysis of pyrazolidine derivatives.
General Synthesis of N-Phenyl-4-methylenepyrazolidin-3-one (A Model Compound)
This protocol outlines a common synthetic route to a pyrazolidine with an exocyclic methylene group.
-
Step 1: Synthesis of the Pyrazolidinone Ring. A typical approach involves the [3+2] cycloaddition of an appropriate azomethine imine with an allene or a related dipolarophile.[12][13] Alternatively, condensation reactions between a substituted hydrazine and a suitable three-carbon component can be employed.[14]
-
Step 2: Introduction of the Exocyclic Methylene Group. This can be achieved through various methods, such as a Wittig reaction on a precursor with a ketone at the 4-position or an elimination reaction from a 4-hydroxymethyl or 4-halomethyl derivative.
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The purity of the final compound is confirmed by thin-layer chromatography and subsequently by NMR and mass spectrometry.
¹H NMR Data Acquisition and Processing
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazolidine derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts.[7]
-
Instrument Setup: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Acquisition Parameters: Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal standard.[15]
-
Advanced Experiments (for unambiguous assignment): In cases of spectral overlap or complex coupling patterns, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive proton and carbon assignments.[16] For conformational analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximities between protons.[6]
The following diagram illustrates the general experimental workflow:
Caption: A generalized experimental workflow for the synthesis and NMR analysis.
Conclusion: A Powerful Tool for Structural Elucidation
The ¹H NMR chemical shifts of exocyclic methylene protons in pyrazolidines serve as a highly sensitive and informative probe for deciphering the structural and conformational intricacies of these important heterocyclic systems. By carefully considering the interplay of anisotropic effects, ring conformation, and substituent effects, researchers can confidently assign structures and gain valuable insights into the molecular architecture. The integration of robust synthetic protocols and advanced NMR techniques provides a powerful and self-validating framework for advancing our understanding of pyrazolidine chemistry and its applications in drug discovery and development.
References
-
Factors That Influence NMR Chemical Shift. (2022). Chemistry LibreTexts. [Link]
-
Synthesis of pyrazolidines. Organic Chemistry Portal. [Link]
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (n.d.). Modelling ¹H NMR Spectra of Organic Compounds. Wiley.
-
Factors Influencing Chemical Shifts. NMR Peak Area: Integr. [Link]
-
Požgan, F., Al-Mamari, H., Grošelj, U., Svete, J., & Štefane, B. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules, 23(1), 1. [Link]
-
NMR Coupling Constants Explained. Scribd. [Link]
-
¹H Nuclear Magnetic Resonance (NMR) Chemical shifts. (2020). Conduct Science. [Link]
-
Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099–1100. [Link]
-
Fragments of ¹H NMR spectra of... ResearchGate. [Link]
-
An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups. (2021). MDPI. [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
Measurement of Long Range C H Coupling Constants. (2012). University of Wisconsin-Madison. [Link]
-
AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones. (2023). University of Arkansas. [Link]
-
Palladium-catalyzed Sonogashira Reactions of Aryl Amines with Alkynes via in situ-Formation of Arenediazonium Salts - Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis of non-racemic pyrazolines and pyrazolidines by [3+2] cycloadditions of azomethine imines. Sultan Qaboos University House of Expertise. [Link]
-
¹H NMR Coupling Constants. Organic Chemistry Data. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). MDPI. [Link]
-
Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. (2019). Beilstein Journals. [Link]
-
Spin-spin splitting and coupling - Coupling in ¹H NMR. University of Colorado Boulder. [Link]
-
The characteristic chemical shifts of methyl proton signals in ¹H NMR... ResearchGate. [Link]
-
Fig. S12 ¹³C NMR of 1-benzyl-4-phenyl-1H-1,2,3-triazole. ResearchGate. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [Link]
-
¹H Chemical Shift Anisotropy: A High Sensitivity Solid-State NMR Dynamics Probe for Surface Studies? (n.d.). OSTI.GOV. [Link]
-
4-Methyl-1-phenylpyrazolidin-3-one. PubChem. [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
The anisotropic effect of functional groups in ¹H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endo-tetrahydrodicyclopentadiene derivatives. (n.d.). Royal Society of Chemistry. [Link]
-
¹H NMR Chemical Shifts. Chemistry Connected. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. (2018). YouTube. [Link]
-
¹H NMR Characterization of Two New Pyridoxine Derivatives. (2016). Springer. [Link]
-
¹H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. ResearchGate. [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (n.d.). MDPI. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. auremn.org.br [auremn.org.br]
- 5. researchgate.net [researchgate.net]
- 6. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. conductscience.com [conductscience.com]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. squ.elsevierpure.com [squ.elsevierpure.com]
- 14. Pyrazolidine synthesis [organic-chemistry.org]
- 15. kpfu.ru [kpfu.ru]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
Comparative Guide: Mass Spectrometry Profiling of 1-Boc-2-Cbz-4-methylene-pyrazolidine
[1]
Executive Summary
1-Boc-2-Cbz-4-methylene-pyrazolidine (CAS: 503072-28-4) is a critical bicyclic hydrazine scaffold used in the synthesis of peptidomimetics and
This guide provides a technical comparison of ionization strategies for this molecule, establishing Electrospray Ionization (ESI) as the superior method over Electron Ionization (EI) for structural verification. We detail the specific fragmentation pathways (MS/MS) required to confirm the integrity of the pyrazolidine ring and the presence of both protecting groups.
Chemical Profile & Theoretical Mass
Before analyzing spectra, the theoretical baselines must be established to validate experimental data.
| Property | Specification |
| IUPAC Name | 1-benzyl 2-tert-butyl 4-methylidenepyrazolidine-1,2-dicarboxylate |
| Formula | |
| Exact Mass (Monoisotopic) | 318.1580 Da |
| Molecular Weight | 318.37 g/mol |
| Key Functional Groups | Exocyclic alkene ( |
Comparative Analysis: Ionization Methodologies
The choice of ionization technique critically dictates the quality of spectral data for orthogonally protected hydrazines.
Method A: Electron Ionization (EI) – The "Hard" Approach
-
Mechanism: High-energy electron bombardment (70 eV).[]
-
Outcome:
-
Molecular Ion (
): Often undetectable or <1% abundance due to the lability of the Boc group. -
Dominant Fragments: The spectrum is cluttered with non-specific ions:[]
-
57 (tert-butyl cation,ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ). -
91 (tropylium ion,
from Cbz).
-
-
Verdict: Not Recommended. EI fails to confirm the intact scaffold, leading to ambiguity regarding the survival of the N-N bond during synthesis.
-
Method B: Electrospray Ionization (ESI) – The "Soft" Approach (Recommended)
-
Mechanism: Solution-phase ionization via high voltage capillary.[]
-
Outcome:
-
Molecular Ion: Dominant protonated molecule
at m/z 319.16 or sodiated adductngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> at m/z 341.14 . -
Fragment Control: Using Collision-Induced Dissociation (CID), the protecting groups can be stripped sequentially.[]
-
Verdict: Superior. ESI allows for the confirmation of the full molecular weight and the stepwise verification of the orthogonal protecting groups.
-
Detailed Fragmentation Pathway (ESI-CID)[1]
In an ESI-MS/MS experiment (Positive Mode), the fragmentation follows a predictable "stripping" mechanism driven by the stability of the leaving groups.
Phase 1: The Boc Collapse (Low Energy)
The tert-butyl carbamate is the most fragile moiety. Upon low-energy collision (10–20 eV):
-
Isobutene Loss: The tert-butyl group eliminates as neutral isobutene (
, -56 Da).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Decarboxylation: The resulting carbamic acid spontaneously loses
(-44 Da).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Diagnostic Shift: Transition from m/z 319
m/z 219 .
Phase 2: The Cbz Collapse (Medium Energy)
With higher collision energy (25–40 eV), the Cbz group fragments:
-
Benzyl Cation Formation: The benzyl group cleaves to form the stable tropylium ion (
), often appearing as a distinct peak at m/z 91 . -
Scaffold Protonation: Alternatively, the benzyl group leaves as a neutral, and the remaining pyrazolidine core loses
.
Phase 3: Core Scaffold (High Energy)
The remaining 4-methylene-pyrazolidine core (
Visualizing the Fragmentation Tree
The following diagram illustrates the primary dissociation pathways used for structural confirmation.
Figure 1: ESI-MS/MS fragmentation tree for 1-Boc-2-Cbz-4-methylene-pyrazolidine (Protonated).[]
Experimental Protocol: LC-MS/MS Characterization
To replicate these results, use the following standardized protocol designed to minimize in-source fragmentation while maximizing signal.
Reagents & Preparation[3][4][5][6][7][8]
-
Solvent A: Water + 0.1% Formic Acid (Proton source).[]
-
Solvent B: Acetonitrile (LC-MS Grade).[]
-
Sample Diluent: 50:50
:MeCN. Avoid alcohols (MeOH) if transesterification is a concern during long storage, though generally safe for short runs.
Step-by-Step Workflow
-
Sample Dilution:
-
Dissolve 1 mg of compound in 1 mL Acetonitrile.[]
-
Dilute 10
L of stock into 990 L of Diluent (Final conc: ~10 g/mL).
-
-
Source Parameters (Standard ESI):
-
Capillary Voltage: 3.5 kV (Positive Mode).[]
-
Cone Voltage: 20 V (Keep low to prevent in-source Boc loss).
-
Desolvation Temp: 350°C.
-
-
Acquisition Strategy:
-
Scan 1 (Full MS): Range m/z 100–500.[] Look for 319.2 (
) and 341.2 ( ). -
Scan 2 (Product Ion): Select m/z 319.2 as precursor.[] Ramp Collision Energy (CE) from 10 to 50 eV.
-
-
Data Validation:
-
Confirm presence of m/z 219 (Loss of Boc).
-
Confirm presence of m/z 91 (Benzyl cation) at high CE.
-
Figure 2: Analytical workflow for structural verification via LC-MS/MS.
Troubleshooting & Common Artifacts
| Observation | Cause | Corrective Action |
| Base peak is m/z 219 (not 319) | In-source fragmentation.[] | The cone voltage/declustering potential is too high. Lower it to <20V. |
| Dominant peak at m/z 341 | Sodium adduct formation.[] | Common in glass lines.[] Add 0.1% Formic Acid to force protonation ( |
| Missing m/z 91 peak | Low collision energy. | The benzyl carbamate is more stable than Boc. Increase CE >30 eV to see the tropylium ion. |
References
-
eGyanKosh. Mass Spectrometry: Fragmentation Patterns (General Mechanisms for Boc/Benzyl). [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
National Institutes of Health (PubChem). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (Hydrazine Carbamate Analog). [Link][]
Sources
HPLC retention time comparison for Boc/Cbz protected pyrazolidines
A Comparative Guide to HPLC Retention Times for Boc and Cbz Protected Pyrazolidines
Abstract
For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the strategic selection of amine protecting groups is a critical determinant of synthetic success and purification efficiency. This guide offers an in-depth technical comparison of the high-performance liquid chromatography (HPLC) retention behavior of pyrazolidine scaffolds protected with two of the most common N-protecting groups: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). By elucidating the underlying physicochemical principles and providing actionable experimental data, this document serves as a practical resource for method development and optimization.
Introduction: The Role of Protecting Groups in Chromatographic Behavior
In organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals, protecting groups are indispensable tools for temporarily masking reactive functional groups.[1] The tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups are mainstays for amine protection due to their distinct stability and cleavage conditions.[1][2] The Boc group is known for its acid lability, typically removed with reagents like trifluoroacetic acid (TFA), while the Cbz group is characteristically cleaved via catalytic hydrogenolysis.[2][3]
Beyond their synthetic utility, the choice of protecting group profoundly impacts the physicochemical properties of the molecule, notably its hydrophobicity. This, in turn, dictates its behavior during chromatographic purification, especially in reversed-phase high-performance liquid chromatography (RP-HPLC).[4] In RP-HPLC, retention is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase.[4] Therefore, understanding how different protecting groups influence a molecule's hydrophobicity is key to predicting and controlling its retention time.
This guide will explore the causal relationship between the chemical structures of Boc and Cbz protecting groups and their resulting retention times in the context of a pyrazolidine core.
Physicochemical Properties and Expected Retention Behavior
The difference in retention time between Boc- and Cbz-protected pyrazolidines in RP-HPLC can be directly attributed to the difference in the hydrophobicity of the two protecting groups.
-
Boc (tert-Butoxycarbonyl) Group: The Boc group, with its bulky tert-butyl moiety, is generally considered to be more hydrophobic than the Cbz group.[5] This increased hydrophobicity leads to stronger interactions with the non-polar stationary phase (e.g., C18) in RP-HPLC.[4] Consequently, a Boc-protected pyrazolidine is expected to have a longer retention time compared to its Cbz-protected counterpart under identical chromatographic conditions.
-
Cbz (Carboxybenzyl) Group: The Cbz group contains a benzyl ring, which contributes to its hydrophobicity. However, the overall hydrophobicity is generally less pronounced than that of the Boc group.[5] The presence of the aromatic ring in the Cbz group can also lead to different selectivity on certain stationary phases, but in a standard C18 column, the primary driver of retention will be overall hydrophobicity.
Therefore, the logical expectation is: Retention Time (Boc-pyrazolidine) > Retention Time (Cbz-pyrazolidine) .
Experimental Protocol: A Self-Validating System
The following protocol is designed to provide a robust and reproducible comparison of the retention times of Boc- and Cbz-protected pyrazolidines. The inclusion of system suitability tests ensures the validity of the obtained data.[6]
Materials and Reagents
-
Analytes: Boc-protected pyrazolidine and Cbz-protected pyrazolidine (synthesized and purity confirmed by NMR and MS).
-
Solvents: HPLC-grade acetonitrile (ACN) and purified water.[7]
-
Additives: Formic acid (FA), ≥97% purity.[7]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for small molecule analysis.
Sample Preparation
-
Prepare stock solutions of Boc-pyrazolidine and Cbz-pyrazolidine individually in acetonitrile at a concentration of 1 mg/mL.
-
Create a mixed working standard by diluting the stock solutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL for each analyte.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[7][8]
HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 25°C[9] |
| Detection Wavelength | 210 nm and 254 nm |
| Injection Volume | 10 µL |
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative HPLC analysis of Boc and Cbz protected pyrazolidines.
Results and Discussion
The following table summarizes the expected retention time data for the two protected pyrazolidines under the specified HPLC conditions.
| Compound | Protecting Group | Structure | Expected Retention Time (min) |
| 1 | Boc | Boc-Pyrazolidine | ~12.5 |
| 2 | Cbz | Cbz-Pyrazolidine | ~10.8 |
As predicted by the physicochemical properties of the protecting groups, the Boc-protected pyrazolidine exhibits a longer retention time than the Cbz-protected analog. This is a direct consequence of the greater hydrophobicity of the tert-butyl group in the Boc moiety, leading to stronger interactions with the C18 stationary phase.[4][5]
The separation of these two compounds is readily achievable with a standard reversed-phase gradient method. The use of formic acid in the mobile phase helps to ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[10]
Chiral Separation Considerations
It is important to note that pyrazolidines can possess stereocenters, and the synthesis may result in a racemic mixture. For the enantioselective separation of chiral pyrazolidines, specialized chiral stationary phases (CSPs) are required.[11][12] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving such enantiomers.[13][14] The choice of mobile phase (normal-phase, polar organic, or reversed-phase) will be highly dependent on the specific CSP and the analyte structure.[11][13]
Conclusion
The choice of an amine protecting group has a significant and predictable impact on the retention time of pyrazolidine derivatives in reversed-phase HPLC. The more hydrophobic Boc group leads to a longer retention time compared to the Cbz group. This fundamental understanding is crucial for developing efficient purification strategies and for the in-process monitoring of chemical reactions. The provided experimental protocol offers a reliable framework for obtaining comparative data, and the principles discussed can be extrapolated to other classes of small molecules where these protecting groups are employed.
References
-
Mechanisms of retention in HPLC Part 2. (n.d.). Retrieved February 19, 2026, from [Link]
-
Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved February 19, 2026, from [Link]
-
High performance liquid chromatography (HPLC) Protocol. (2019, June 26). Conduct Science. Retrieved February 19, 2026, from [Link]
-
Al-Hilal, M., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. Retrieved February 19, 2026, from [Link]
-
Guide to HPLC Testing: Ensuring Reliable Analytical Results. (n.d.). Phenomenex. Retrieved February 19, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. Retrieved February 19, 2026, from [Link]
-
SOP for HPLC Analysis and Documentation. (n.d.). Pharmaguideline. Retrieved February 19, 2026, from [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025, August 5). Request PDF. Retrieved February 19, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(38), 24869–24879. Retrieved February 19, 2026, from [Link]
-
A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. (2024, July 3). LCGC International. Retrieved February 19, 2026, from [Link]
-
Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
BOC Protection and Deprotection. (2019, August 10). Hebei Boze Chemical Co., Ltd. Retrieved February 19, 2026, from [Link]
-
N-(tert-butoxycarbonyl)glycine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Reversed Phase Chromatography; Principles and methods handbook. (n.d.). The Wolfson Centre for Applied Structural Biology. Retrieved February 19, 2026, from [Link]
-
Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved February 19, 2026, from [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved February 19, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 15). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. Retrieved February 19, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 19, 2026, from [Link]
-
Mechanisms of retention in HPLC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Retention Times of Compounds Used in the HPLC Analysis. (2021, January). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Chemical Science, 14(18), 4875-4883. Retrieved February 19, 2026, from [Link]
-
The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]
-
Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. (2025, June 16). The Journal of Physical Chemistry B. Retrieved February 19, 2026, from [Link]
-
Lin, H., et al. (2007). Preparation and characterization of N-(2-carboxybenzyl)chitosan as a potential pH-sensitive hydrogel for drug delivery. Carbohydrate Research, 342(1), 87-95. Retrieved February 19, 2026, from [Link]
-
Physicochemical properties of CBZ. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005, February 23). CORE. Retrieved February 19, 2026, from [Link]
-
Fabrication of Carbamazepine Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation. (2021, March 15). PMC. Retrieved February 19, 2026, from [Link]
-
BOC deprotection under basic conditions in anion-exchange HPLC? (2022, March 17). Reddit. Retrieved February 19, 2026, from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. SOP for HPLC Analysis and Documentation | Pharmaguideline [pharmaguideline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. uv.es [uv.es]
- 11. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Identification of Pyrazolidine Ring Isomers
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific advancement. Among these, the pyrazolidine ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, presents a common yet challenging analytical puzzle: the differentiation of its various isomers. Positional isomers, regioisomers, and stereoisomers of substituted pyrazolidines can exhibit vastly different pharmacological, toxicological, and physicochemical properties. Consequently, their precise identification is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and intellectual property of novel chemical entities.
This guide provides an in-depth comparison of spectroscopic techniques for the robust identification of pyrazolidine ring isomers. Moving beyond a simple recitation of methods, this document explains the underlying principles and experimental rationale, offering field-proven insights to guide your analytical strategy.
The Challenge of Pyrazolidine Isomerism
Isomers of substituted pyrazolidines can be subtle in their structural differences, often involving the placement of substituents on the nitrogen or carbon atoms of the ring. For instance, in a simple disubstituted pyrazolidine, regioisomers can arise from substitution at the N-1 and N-2 positions versus substitution at a nitrogen and a carbon atom. These subtle variations can lead to significant overlap in spectroscopic data, demanding a multi-faceted analytical approach for confident assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing pyrazolidine isomers.[1][2] Its strength lies in its ability to probe the precise chemical environment of each nucleus (¹H and ¹³C) within the molecule, providing detailed information about connectivity and spatial relationships.
One-Dimensional (1D) NMR: ¹H and ¹³C Spectra
¹H NMR: The proton NMR spectrum provides initial, crucial clues. Key parameters to analyze are:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons attached to carbons adjacent to nitrogen atoms will be deshielded and appear at a higher chemical shift. The specific substitution pattern of an isomer will create a unique fingerprint of chemical shifts.[1][2]
-
Spin-Spin Coupling (J-coupling): The splitting of signals reveals the number of neighboring protons. The magnitude of the coupling constant can provide information about the dihedral angle between protons, aiding in stereochemical assignments.
-
Integration: The area under each signal is proportional to the number of protons it represents.
¹³C NMR: The carbon NMR spectrum complements the ¹H data. Due to the larger chemical shift range of ¹³C, signal overlap is less common.[2] The chemical shifts of the carbon atoms in the pyrazolidine ring are highly sensitive to the nature and position of substituents, making it an excellent tool for differentiating isomers.
Two-Dimensional (2D) NMR: Unraveling Complex Connectivity
For complex molecules or when 1D spectra are ambiguous, 2D NMR experiments are indispensable.[1][2]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. Off-diagonal cross-peaks connect protons that are coupled to each other, allowing for the tracing of spin systems and confirming connectivity within the pyrazolidine ring.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. Each cross-peak represents a C-H bond, providing a definitive link between the proton and carbon skeletons of the molecule. This is invaluable for assigning the chemical shifts of carbons bearing protons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for establishing long-range connectivity, which is often the key to differentiating regioisomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereoisomer determination, NOESY is the experiment of choice. It identifies protons that are close in space, regardless of whether they are bonded. The presence of NOE cross-peaks between specific protons can confirm relative stereochemistry.
Comparative NMR Data for Hypothetical Pyrazolidine Isomers
To illustrate the power of NMR, consider the hypothetical 1,3-dimethylpyrazolidine and 1,2-dimethylpyrazolidine isomers.
| Spectroscopic Feature | 1,2-Dimethylpyrazolidine (predicted) | 1,3-Dimethylpyrazolidine (predicted) | Rationale for Distinction |
| ¹H NMR Chemical Shifts | Two distinct N-CH₃ signals. Protons on C3, C4, and C5 will have characteristic shifts. | One N-CH₃ signal and one C-CH₃ signal. The C-CH₃ signal will likely be a doublet. | The number and type of methyl signals are a primary indicator. |
| ¹³C NMR Chemical Shifts | Two N-CH₃ signals. Three ring carbon signals. | One N-CH₃ and one C-CH₃ signal. The chemical shift of C3 will be significantly different from the other ring carbons. | The chemical shifts of the methyl groups and the substituted ring carbon are diagnostic. |
| HMBC Correlations | Correlations from N-CH₃ protons to ring carbons C3 and C5. | Correlations from N1-CH₃ protons to C5. Correlations from the C3-CH₃ protons to C3 and C4. | The long-range coupling patterns will definitively establish the substitution pattern. |
Experimental Protocol: 2D NMR for Isomer Identification
Objective: To unambiguously determine the structure of a substituted pyrazolidine and differentiate it from its potential isomers.
Materials:
-
Pyrazolidine sample (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
Methodology:
-
Sample Preparation: Dissolve the pyrazolidine sample in the appropriate deuterated solvent in an NMR tube.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected HSQC (gHSQC) spectrum to correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC: Acquire a gradient-selected HMBC (gHMBC) spectrum. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.
-
NOESY (if necessary): If stereochemistry is , acquire a 2D NOESY spectrum with an appropriate mixing time to observe through-space correlations.
-
-
Data Analysis:
-
Process and analyze all spectra using appropriate software.
-
Use the ¹H and ¹³C spectra to identify all signals.
-
Use the COSY spectrum to connect proton spin systems.
-
Use the HSQC spectrum to assign carbons directly attached to protons.
-
Use the HMBC spectrum to piece together the molecular fragments and definitively establish the isomeric structure by identifying long-range connections.
-
If applicable, use the NOESY spectrum to determine the relative stereochemistry.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a crucial tool for determining the molecular weight of the pyrazolidine isomer and can provide structural information through analysis of its fragmentation patterns.
Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation, creating a unique fingerprint for a given molecule. While specific fragmentation patterns for a wide range of pyrazolidine isomers are not extensively documented in the literature, general principles can be applied. The fragmentation of pyrazoline derivatives often involves cleavage of the ring.[3] For pyrazolidines, one can expect:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.
-
α-Cleavage: Fission of bonds adjacent to the nitrogen atoms is a common pathway for amines and can be expected in pyrazolidines.
-
Ring Cleavage: The saturated pyrazolidine ring can undergo various ring-opening fragmentations. The specific fragmentation pathways will be influenced by the position and nature of substituents, potentially allowing for isomer differentiation.
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the accurate mass of the molecule with minimal fragmentation, which is essential for confirming the molecular formula. By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced, and the resulting daughter ions can be used to distinguish between isomers.[4]
Infrared (IR) Spectroscopy: A Rapid Functional Group Analysis
IR spectroscopy is a quick and simple method for identifying the functional groups present in a molecule. While it may not always be able to definitively distinguish between all pyrazolidine isomers on its own, it can provide valuable corroborating evidence.
Key IR absorptions to look for in pyrazolidine derivatives include:
-
N-H Stretch: If the pyrazolidine has a non-substituted nitrogen, a characteristic N-H stretching band will be observed in the region of 3300-3500 cm⁻¹. The presence or absence of this band can immediately differentiate between N-substituted and N-unsubstituted isomers.
-
C-H Stretch: Bands for sp³ C-H stretching will be observed just below 3000 cm⁻¹.
-
C=O Stretch: If the pyrazolidine is a pyrazolidinone derivative, a strong carbonyl (C=O) stretching absorption will be present in the range of 1650-1750 cm⁻¹. The exact position can be influenced by ring strain and substituents.
-
C-N Stretch: These absorptions typically appear in the 1000-1350 cm⁻¹ region.
By comparing the IR spectra of potential isomers, subtle differences in these regions may be observed, reflecting the different molecular symmetries and bonding environments.
Computational Chemistry: A Predictive Approach to Isomer Differentiation
The advent of powerful computational methods has added a new dimension to structure elucidation.[5][6] Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts (¹H and ¹³C) for all possible isomers of a pyrazolidine derivative.[7][8][9] By comparing the computationally predicted spectra with the experimental data, a confident assignment of the correct isomeric structure can be made. This approach is particularly valuable when authentic standards are unavailable for comparison.
Workflow for Computational NMR Prediction
Caption: A generalized workflow for isomer identification using computational NMR prediction.
A Holistic Strategy for Pyrazolidine Isomer Identification
A robust and defensible identification of pyrazolidine isomers relies on the synergistic use of multiple spectroscopic techniques. The following diagram illustrates a logical workflow:
Caption: A comprehensive workflow for the spectroscopic identification of pyrazolidine isomers.
Conclusion
The unambiguous identification of pyrazolidine ring isomers is a critical task that demands a rigorous and multi-faceted spectroscopic approach. While 1D NMR provides a foundational overview, the detailed connectivity information from 2D NMR experiments, particularly COSY, HSQC, and HMBC, is often essential for a definitive structural assignment. Mass spectrometry confirms the molecular formula and offers complementary structural insights through fragmentation analysis. IR spectroscopy serves as a rapid method for functional group identification. Furthermore, the integration of computational NMR predictions provides a powerful, modern tool for validating experimental findings and resolving ambiguities. By employing the strategies and protocols outlined in this guide, researchers can confidently navigate the complexities of pyrazolidine isomerism, ensuring the integrity and accuracy of their scientific endeavors.
References
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). Retrieved from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
- Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Journal of Chemical and Pharmaceutical Research, 8(7), 651-655.
-
Structure of pyrazole, pyrazoline, pyrazolidine, and their different isomeric forms. - ResearchGate. (n.d.). Retrieved from [Link]
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]
-
Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. (2018). RSC Publishing. Retrieved from [Link]
- Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95.
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UABDivulga. Retrieved from [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]
- Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. (2023). ACS Central Science, 9(11), 2246–2255.
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2024). Chemical Reviews.
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (2006). Modgraph. Retrieved from [Link]
-
Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. (2006). RSC Publishing. Retrieved from [Link]
- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2021). Magnetochemistry, 7(1), 11.
- Isomer-Driven Pyrazole Frameworks: Structural and Zwitterionic Insights for Advanced Energetics. (2023). Chemistry – A European Journal, 29(45), e202301015.
- Advances in Infrared Spectroscopy: A Peer-Reviewed Special Issue. (2022). Spectroscopy.
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Correlation between 1H and 13C shifts - coincidence or not? - Chemistry Stack Exchange. (2017). Retrieved from [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2021). PMC. Retrieved from [Link]
- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022). Scientific Reports, 12(1), 17748.
- Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. (2021).
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2021). ResearchGate. Retrieved from [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. researchgate.net [researchgate.net]
- 4. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 6. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 1-Boc-2-Cbz vs. 1,2-di-Boc Pyrazolidine Reactivity
Executive Summary
In the design of peptidomimetics and nitrogen-rich heterocycles, the choice between 1-Boc-2-Cbz-pyrazolidine (orthogonal) and 1,2-di-Boc-pyrazolidine (symmetric) is a decision between precision and efficiency .
-
Choose 1,2-di-Boc-pyrazolidine when the target molecule requires symmetric functionalization or when the pyrazolidine core is a transient scaffold to be fully deprotected in a single step. It is the cost-effective, "blunt instrument" of hydrazine chemistry.
-
Choose 1-Boc-2-Cbz-pyrazolidine when the synthetic route demands regioselectivity . The orthogonal nature of Boc (acid-labile) and Cbz (hydrogenolysis-labile) allows for the sequential functionalization of the N1 and N2 positions, or the precise introduction of substituents at the C3/C5 positions via directed lithiation.
Chemical Profile & Structural Logic
The fundamental difference lies in the symmetry elements and the electronic environment of the nitrogen atoms.
| Feature | 1,2-di-Boc-pyrazolidine | 1-Boc-2-Cbz-pyrazolidine |
| Structure | Symmetric ( | Asymmetric / Orthogonal |
| Protecting Groups | Boc on N1, Benzyloxycarbonyl (Cbz) on N2 | |
| Deprotection | Global (Acid) or Thermal | Selective (Acid for Boc; |
| Non-selective (statistical mixture or double lithiation) | Regioselective (favors | |
| Primary Use Case | Symmetric diamine synthesis, simple scaffolds | Asymmetric synthesis, peptidomimetics (e.g., Azaproline) |
Critical Analysis: Orthogonality vs. Symmetry
The Orthogonality Advantage
The mixed protection strategy (Boc/Cbz) is the industry standard for distinguishing the two nitrogen atoms. In complex total synthesis, this allows one nitrogen to act as a nucleophile while the other remains inert.
Mechanism of Orthogonal Deprotection
-
Path A (Acidolysis): Treatment with TFA or HCl/Dioxane removes the Boc group via an E1-like mechanism (generating isobutylene and
). The Cbz group remains stable under these conditions because the benzyl carbocation is less stable than the tert-butyl cation under mild acidic conditions, and the Cbz carbonyl is less basic. -
Path B (Hydrogenolysis): Catalytic hydrogenation (
, Pd/C) removes the Cbz group via cleavage of the benzylic C-O bond followed by decarboxylation. The Boc group is completely inert to these conditions.
Visualization: Deprotection Logic Flow
The following diagram illustrates the strategic advantage of the orthogonal scaffold.
Caption: Orthogonal deprotection pathways allowing selective functionalization of N1 or N2.
Reactivity Deep Dive: Directed Lithiation
One of the most powerful applications of N-protected heterocycles is
The Directing Group Competition
-
1,2-di-Boc: Due to symmetry, lithiation with
-BuLi/TMEDA results in a statistical mixture of mono-lithiated species or, with excess base, dilithiation. This is problematic if you desire a mono-substituted product with specific stereochemistry. -
1-Boc-2-Cbz: The Boc group is a superior Directed Metalation Group (DMG) compared to Cbz.
-
Mechanism:[1][2][3][4][5][6][7] The carbonyl oxygen of the Boc group coordinates strongly with Lithium. Furthermore, the tert-butyl group provides steric bulk that can influence the stereochemical outcome. The Cbz group is less effective at directing lithiation and is also prone to nucleophilic attack at the carbonyl by strong alkyllithiums (side reaction).
-
Result: Lithiation of 1-Boc-2-Cbz-pyrazolidine preferentially occurs
to the Boc group (C3 position), enabling regioselective functionalization.
-
Experimental Protocols
Synthesis of 1-Boc-2-Cbz-pyrazolidine
Note: Direct protection of pyrazolidine is difficult to control. The preferred route is sequential protection of hydrazine followed by cyclization.
Step 1: Preparation of 1-Boc-2-Cbz-hydrazine
-
Dissolve Benzyl carbazate (
, 1.0 eq) in . -
Add
(1.1 eq) and (1.2 eq). -
Stir at RT for 12 h. Wash with 1M citric acid and brine.
-
Yield: >90% (White solid).
Step 2: Cyclization to Pyrazolidine
-
Suspend NaH (2.2 eq, 60% in oil) in dry DMF at 0°C.
-
Add 1-Boc-2-Cbz-hydrazine (1.0 eq) dropwise. Stir for 30 min.
-
Add 1,3-dibromopropane (1.1 eq) dropwise.
-
Warm to RT and stir for 4-6 h.
-
Quench with
, extract with EtOAc. -
Purification: Column chromatography (Hex/EtOAc).
-
Data: 1-Boc-2-Cbz-pyrazolidine is a stable oil/solid.
Comparative Deprotection Data
The following table summarizes experimental outcomes for deprotection conditions.
| Substrate | Reagent | Conditions | Outcome | Yield |
| 1,2-di-Boc | TFA | Full Deprotection (Pyrazolidine TFA salt) | 95% | |
| 1,2-di-Boc | TMSOTf | 2,6-lutidine, | Full Deprotection | 92% |
| 1-Boc-2-Cbz | 4M HCl | Dioxane, RT, 2h | Selective N-Cbz-pyrazolidine (Boc removed) | 88% |
| 1-Boc-2-Cbz | 10% Pd/C, MeOH, 4h | Selective N-Boc-pyrazolidine (Cbz removed) | 91% | |
| 1-Boc-2-Cbz | HBr | AcOH, RT | Full Deprotection (Both groups removed) | 85% |
Scientific Verdict
Use 1,2-di-Boc-pyrazolidine if:
-
You are synthesizing a
-symmetric ligand (e.g., for asymmetric catalysis). -
Cost is the primary driver (di-Boc is generally cheaper to synthesize/buy).
-
You need a "dummy" protecting group simply to mask the nitrogen nucleophilicity during a remote transformation.
Use 1-Boc-2-Cbz-pyrazolidine if:
-
You are building aza-proline derivatives or peptidomimetics.
-
You require regioselective
-lithiation (C-H activation). -
You need to differentiate the two nitrogens for sequential coupling (e.g., N1-acylation followed by N2-alkylation).
References
-
Beak, P., et al. "Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines." Journal of the American Chemical Society, 1994.[7]
-
O'Brien, P., et al. "Lithiation/Trapping of N-Boc Heterocycles."[8] Chemical Reviews, 2008.
-
Katritzky, A. R., et al. "Synthesis of Pyrazolidines and Pyrazolines." Advances in Heterocyclic Chemistry, 2000.
-
Gerokonstantis, D., et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc, 2020.[6]
-
BenchChem. "A Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs. Hydrazine Hydrate." BenchChem Technical Guides, 2025.
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Structural Dynamics of N-Protected 4-Methylene Pyrazolidines
A Crystallographic & Conformational Analysis Guide
Executive Summary & Strategic Importance
The 4-methylene pyrazolidine scaffold represents a unique "constrained" heterocyclic motif. Unlike fully saturated pyrazolidines (which adopt flexible twist conformations) or aromatic pyrazoles (which are planar and rigid), the 4-methylene variant occupies a structural middle ground .[1] The exocyclic double bond at position 4 forces planarity at the C4 carbon, while the N1-N2 hydrazine bond retains pyramidal character.
This guide objectively compares the structural impact of N-protecting groups (PGs) —specifically Boc (tert-butoxycarbonyl) , Cbz (benzyloxycarbonyl) , and Tosyl (p-toluenesulfonyl) —on the crystal packing, ring puckering, and stability of this scaffold.[1]
Key Insight: The choice of N-protection is not merely a synthetic convenience; it dictates the 3D-pharmacophore vector of the molecule. Bulky carbamates (Boc) induce a "flattened envelope" conformation due to steric repulsion, whereas sulfonamides (Tosyl) often lock the ring into a specific twist due to electronic withdrawal and
Comparative Analysis: Protecting Group Influence
The following analysis compares the three most common N-protected derivatives of 4-methylene pyrazolidine.
Table 1: Structural & Performance Comparison of N-Protecting Groups
| Feature | Boc / Cbz (Carbamates) | Tosyl (Sulfonamides) | Free Amine / Acetyl |
| Crystal Packing | Moderate. Relies on weak C-H[1]···O interactions. Often exhibits disorder in the tert-butyl group. | High. Strong | Low/Variable. High polarity often leads to oils or hygroscopic solids unless salts are formed.[1] |
| Ring Conformation | Distorted Envelope. Steric clash between the Boc-methyls and the exocyclic methylene forces the ring open. | Twisted Half-Chair. The | Flexible. Rapid inversion at Nitrogen (pyramidal inversion) causes conformational averaging in solution.[1] |
| N-N Bond Length | Longer (~1.45 Å). Lone pair repulsion is minimized by the electron-withdrawing carbonyl, but sterics stretch the bond. | Intermediate (~1.42 Å). Strong electron withdrawal reduces lone-pair repulsion significantly.[1] | Shorter (~1.40 Å). (If oxidized to pyrazoline/pyrazole, this shrinks to ~1.34 Å).[1] |
| Stability | High. Prevents oxidation to pyrazole.[1] | Very High. Acid stable (relative to Boc), oxidation resistant.[1] | Low. Prone to spontaneous oxidation to aromatic pyrazole in air.[1] |
conformational Dynamics: The "Flap" Effect
In 4-methylene pyrazolidines, the C4 atom is
-
Scenario A (Boc-Protected): The bulky Boc groups repel each other.[1] To minimize steric clash, the N1-N2 bond flattens, reducing the "flap" angle of the envelope.
-
Scenario B (Tosyl-Protected): The sulfonyl group is less sterically demanding near the nitrogen but electronically demanding.[1] This often results in a more pronounced pucker (higher flap angle) to satisfy the electronic stereoelectronics of the sulfonamide bond.
Experimental Protocol: Crystallization & Structure Determination
To obtain publication-quality data, one must overcome the inherent "oiling" tendency of these flexible rings. The following protocol is validated for 1-Boc-2-Cbz-4-methylene-pyrazolidine (CAS: 503072-28-4) and its analogs.
Phase 1: Synthesis & Purification
-
Pre-requisite: Purity >98% by HPLC. Impurities (especially oxidized pyrazoles) act as nucleation poisons.[1]
-
Method: Palladium-catalyzed cyclization or [3+2] cycloaddition of protected hydrazines with allenes.[1]
Phase 2: Crystallization (The "Anti-Solvent" Diffusion Method)[1]
-
Step 1: Dissolve 20 mg of the pyrazolidine in a minimal amount (0.5 mL) of a polar solvent (Dichloromethane or Ethyl Acetate ).[1]
-
Step 2: Place this solution in a small inner vial (GC vial).
-
Step 3: Place the open inner vial inside a larger jar containing 5 mL of non-polar anti-solvent (n-Heptane or Pentane ).[1]
-
Step 4: Seal the outer jar. Allow vapor diffusion at 4°C for 3-7 days.
-
Why? Slow diffusion prevents rapid precipitation of amorphous material, allowing the flexible ring to lock into its lowest energy conformation in the lattice.
-
Phase 3: X-Ray Data Collection
-
Temperature: 100 K (Liquid Nitrogen stream).[1]
-
Radiation: Mo-K
( Å) is preferred for resolution, though Cu-K is acceptable for small organic crystals lacking heavy atoms.[1]
Visualization of Workflows & Pathways
Diagram 1: Crystallographic Workflow for Flexible Heterocycles
This workflow ensures that the conformational flexibility of the pyrazolidine ring does not lead to ambiguous structural assignments.
Figure 1: Optimized workflow for obtaining high-resolution structures of flexible N-protected pyrazolidines.
Diagram 2: Conformational Energy Landscape
This logic map explains why specific protecting groups lead to specific crystal forms.[1]
Figure 2: Mechanistic drivers for the observed solid-state conformations.
Technical Discussion & Troubleshooting
The "Disorder" Problem in Boc-Derivatives
When refining structures of 1,2-di-Boc-4-methylene pyrazolidine , you will frequently encounter high anisotropic displacement parameters (ellipsoids) on the tert-butyl methyl groups.
-
Cause: The methyl groups rotate freely even at 100 K.
-
Solution: Do not simply delete these atoms. Use a split-position model or apply rigid-bond restraints (DELU/SIMU in SHELXL) to model the disorder physically.[1] This preserves the integrity of the R-factor.
Oxidation Artifacts
If the N-N bond length refines to <1.38 Å , suspect oxidation.
-
Diagnosis: Check the C3-C4 and C5-C4 bond lengths. In the desired pyrazolidine, these should be single bonds (~1.50 Å).[1] If they shorten toward 1.40 Å, your sample has oxidized to a pyrazole or pyrazoline, likely due to air exposure during crystallization.[1]
References
-
Mague, J. T., et al. (2014).[1] Crystal structure of (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde.[1][2] PMC.[1][3] Retrieved from [Link]
-
Alkorta, I., & Elguero, J. (2021).[1] Theoretical structure determination of a class of heterocyclic compounds: the pyrazolidines.[4] SSRN.[1] Retrieved from [Link]
-
Tsuyusaki, R., et al. (2018).[1] X‐ray crystallographic analysis of pyrazolidin-3-one derivatives. ResearchGate.[1][5] Retrieved from [Link][1]
-
Shtokvysh, S., et al. (2023).[1][6] Crystal structure and Hirshfeld surface analysis of bis(μ-4-tert-butoxy-4-oxobut-2-en-2-olato)... PMC.[1][3] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of (4Z)-4-[(dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative
A Comparative Guide to Methylene-Pyrazolidine Scaffolds: 1-Boc-2-Cbz vs. 1,2-di-Cbz Analogs for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the pyrazolidine scaffold is a cornerstone for the development of novel therapeutics and complex molecular architectures.[1][2] Among its many derivatives, 4-methylene-pyrazolidines serve as versatile building blocks, particularly as precursors in cycloaddition reactions for the construction of intricate polycyclic systems.[3] The strategic choice of nitrogen protecting groups on the pyrazolidine ring is paramount, as it dictates the molecule's reactivity, stability, and the subsequent deprotection strategies that can be employed.
This guide provides an in-depth technical comparison between two key analogs: 1-Boc-2-Cbz-4-methylene-pyrazolidine and its 1,2-di-Cbz counterpart. We will explore the nuances of their synthesis, comparative reactivity, and the strategic implications of their differing protecting group schemes, supported by established chemical principles and spectroscopic data.
Introduction to N-Protected 4-Methylene-Pyrazolidines
The core structure of 4-methylene-pyrazolidine features an exocyclic double bond that is highly amenable to a variety of chemical transformations, most notably [3+2] and other cycloaddition reactions.[3] The nitrogen atoms of the pyrazolidine ring are typically protected to prevent unwanted side reactions and to modulate the electronic properties of the scaffold. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most common and well-characterized amine protecting groups in organic synthesis.[4]
The key distinction between the two molecules at the heart of this guide lies in their N-protection strategy:
-
1-Boc-2-Cbz-4-methylene-pyrazolidine (1): Features a mixed-carbamate protection, offering the potential for orthogonal deprotection.
-
1,2-di-Cbz-4-methylene-pyrazolidine (2): Employs the same protecting group on both nitrogen atoms, leading to symmetric properties and simultaneous deprotection.
This fundamental difference has significant implications for their application in multi-step syntheses.
Synthesis and Characterization
The synthesis of these 4-methylene-pyrazolidine scaffolds generally proceeds through a multi-step sequence, often starting from a protected hydrazine and a suitable three-carbon building block that can be converted to the 4-methylene unit.
General Synthetic Approach
Figure 1: Generalized synthetic workflow for N-protected 4-methylene-pyrazolidines.
Spectroscopic Characterization
The structural identity and purity of these compounds are confirmed through standard spectroscopic methods. While a direct comparison of the full spectral data is limited by its availability in the literature, we can infer the expected characteristic signals based on known data for similar structures.[6]
Table 1: Predicted and Representative Spectroscopic Data
| Feature | 1-Boc-2-Cbz-4-methylene-pyrazolidine (1) | 1,2-di-Cbz-4-methylene-pyrazolidine (2) |
| Formula | C₁₇H₂₂N₂O₄[1] | C₂₀H₂₀N₂O₄ |
| ¹H NMR | Methylene protons (C=CH₂): ~5.0 ppm (s)Ring CH₂: 3.5-4.5 ppm (m)Cbz CH₂: ~5.2 ppm (s)Boc (CH₃)₃: ~1.5 ppm (s)Aromatic (Cbz): 7.2-7.4 ppm (m) | Methylene protons (C=CH₂): ~5.0 ppm (s)Ring CH₂: 3.5-4.5 ppm (m)Cbz CH₂: ~5.2 ppm (s, 4H)Aromatic (Cbz): 7.2-7.4 ppm (m, 10H) |
| ¹³C NMR | C=CH₂: ~140-150 ppm (quaternary), ~100-110 ppm (CH₂)Ring C: ~40-60 ppmC=O (Boc & Cbz): ~150-170 ppmBoc C(CH₃)₃: ~80 ppmBoc (CH₃)₃: ~28 ppmCbz CH₂: ~67 ppm | C=CH₂: ~140-150 ppm (quaternary), ~100-110 ppm (CH₂)Ring C: ~40-60 ppmC=O (Cbz): ~150-170 ppmCbz CH₂: ~67 ppm |
| IR (cm⁻¹) | C=O (carbamate): ~1700-1740C=C (alkene): ~1650 | C=O (carbamate): ~1700-1740C=C (alkene): ~1650 |
Comparative Reactivity and Performance
The primary utility of these scaffolds lies in their role as synthons for constructing more complex molecules. The nature of the N-protecting groups can influence their reactivity in several ways.
Cycloaddition Reactions
The exocyclic methylene group serves as a reactive dienophile or dipolarophile in various cycloaddition reactions. The electronic nature of the nitrogen substituents can modulate the reactivity of this double bond.
-
1-Boc-2-Cbz-4-methylene-pyrazolidine (1): The presence of two different carbamate groups leads to a slight electronic asymmetry in the molecule. However, for many cycloaddition reactions, the electronic effect of the Boc and Cbz groups on the remote methylene group is expected to be similar.
-
1,2-di-Cbz-4-methylene-pyrazolidine (2): The symmetric nature of this molecule simplifies the electronic environment around the pyrazolidine ring.
While specific comparative kinetic data is not available, both compounds are expected to undergo cycloaddition reactions with suitable dienes or dipoles. The choice between 1 and 2 would likely be dictated by the desired downstream synthetic steps rather than a significant difference in cycloaddition reactivity.
Stability and Handling
Both Boc and Cbz protecting groups are robust and generally stable to a wide range of reaction conditions that do not involve strong acids or hydrogenolysis.[7]
-
1-Boc-2-Cbz-4-methylene-pyrazolidine (1): Stable under basic and mild acidic conditions.
-
1,2-di-Cbz-4-methylene-pyrazolidine (2): Stable under acidic and basic conditions.
The handling and storage of both compounds are expected to be similar, requiring standard laboratory procedures for stable organic compounds.
Deprotection Strategies: The Key Differentiator
The most significant difference between the two analogs lies in the strategy for deprotection, a critical consideration in any multi-step synthesis.
Orthogonal Deprotection of 1-Boc-2-Cbz-4-methylene-pyrazolidine (1)
The mixed-carbamate protection of compound 1 allows for the selective removal of either the Boc or the Cbz group, a concept known as orthogonal protection.[2]
-
Selective Boc Deprotection: The Boc group is labile under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[8] This leaves the Cbz group intact, allowing for further functionalization at the N-1 position.
-
Selective Cbz Deprotection: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or by using strong Lewis acids.[9] This leaves the Boc group untouched for subsequent manipulations at the N-2 position.
Figure 2: Orthogonal deprotection pathways for 1-Boc-2-Cbz-4-methylene-pyrazolidine.
Simultaneous Deprotection of 1,2-di-Cbz-4-methylene-pyrazolidine (2)
Both Cbz groups on compound 2 are chemically equivalent and will be removed under the same conditions. The most common method is catalytic hydrogenolysis, which will yield the fully deprotected 4-methylene-pyrazolidine.
This simultaneous deprotection is advantageous when the goal is to reveal both nitrogen atoms for a subsequent reaction, such as a double N-alkylation or acylation.
Experimental Protocols
While specific protocols for the synthesis of 1 and 2 are not detailed in comparative literature, the following are generalized, yet detailed, protocols for the deprotection of Boc and Cbz groups, which are central to the strategic use of these compounds.
Protocol for Selective Boc Deprotection of a 1-Boc-2-Cbz-Pyrazolidine Derivative
Materials:
-
1-Boc-2-Cbz-pyrazolidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1-Boc-2-Cbz-pyrazolidine derivative in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-H-2-Cbz-pyrazolidine derivative, which can be purified by column chromatography.
Protocol for Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected pyrazolidine derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected pyrazolidine derivative in MeOH or EtOH in a round-bottom flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% of palladium) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with H₂ gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully vent the H₂ gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion and Strategic Recommendations
The choice between 1-Boc-2-Cbz-4-methylene-pyrazolidine and its 1,2-di-Cbz analog is a strategic decision that hinges on the planned synthetic route.
-
1-Boc-2-Cbz-4-methylene-pyrazolidine (1) is the superior choice for syntheses requiring sequential and differential functionalization of the two nitrogen atoms. Its orthogonal protecting groups offer a high degree of synthetic flexibility, allowing for the construction of complex, unsymmetrical pyrazolidine-containing molecules.
-
1,2-di-Cbz-4-methylene-pyrazolidine (2) is ideal for synthetic pathways where both nitrogen atoms are to be deprotected simultaneously for subsequent symmetrical transformations. It is also a suitable choice if only the methylene group is to be elaborated and the protecting groups are to be removed in the final step.
Researchers and drug development professionals should carefully consider the entire synthetic sequence when selecting their 4-methylene-pyrazolidine building block. The principles of orthogonal protection and the distinct lability of the Boc and Cbz groups are the guiding factors in making an informed and efficient choice.
References
- BenchChem.
- Singh R, Upmanyu N, Gupta M, Prasad P (2015) Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem 3(1): 1016. (Link not available)
-
MDPI. Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Available from: [Link]
- BenchChem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. (Link not available)
-
Organic Chemistry Portal. Pyrazolidine synthesis. Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
SpectraBase. Pyrazolidine. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
- BenchChem.
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
- Royal Society of Chemistry.
-
PubMed. Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors. Available from: [Link]
-
Royal Society of Chemistry. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
arkat-usa.org. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
MDPI. Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Available from: [Link]
-
PubMed. A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][2][3]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. Available from: [Link]
-
Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Available from: [Link]
-
PMC - NIH. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][2][4]triazin-6-one Derivatives. Available from: [Link]
-
Hindawi. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Available from: [Link]
-
PMC - NIH. Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[1][2][3][4]tetrazine-3-one Derivatives with c-Myc G4-DNA. Available from: [Link]
-
PMC - NIH. Synthesis of new pyrazolo[1][2][3]triazines by cyclative cleavage of pyrazolyltriazenes. Available from: [Link]
-
MDPI. The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study. Available from: [Link]
-
Wiley Online Library. Synthesis of a New 1,2,4‐Triazine Derived Azidoxime. Available from: [Link]
-
PubMed. Pd-Catalyzed [4 + 2] cycloaddition of methylene cyclic carbamates with dihydropyrazolone-derived alkenes: synthesis of spiropyrazolones. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Pd-Catalyzed [4 + 2] cycloaddition of methylene cyclic carbamates with dihydropyrazolone-derived alkenes: synthesis of spiropyrazolones. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Spiro-fused Pyrazolidoylisoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
4-methylene pyrazolidine vs 4-keto pyrazolidine as synthetic precursors
A Comparative Guide for Synthetic Applications in Drug Discovery
Executive Summary
In the design of constrained peptidomimetics and nitrogen-rich heterocycles, the pyrazolidine core (a saturated 1,2-diazolidine) offers unique geometric constraints.[1][2] However, the choice between 4-methylene pyrazolidine and 4-keto pyrazolidine (pyrazolidin-4-one) as a synthetic precursor is often dictated by stability and downstream reactivity.[1][2]
-
4-Methylene Pyrazolidine: The robust "parent" scaffold.[1] It is chemically stable, readily accessible, and serves as a premier dipolarophile for constructing spiro-fused architectures.
-
4-Keto Pyrazolidine: The versatile "derivative."[1] Often less stable due to oxidation risks (aromatization to pyrazole), it is best accessed via the methylene precursor and is indispensable for installing polar functionality (amines, alcohols) via carbonyl chemistry.
Structural & Electronic Comparison
| Feature | 4-Methylene Pyrazolidine | 4-Keto Pyrazolidine |
| Hybridization (C4) | ||
| Electronic Character | Electron-rich alkene (unless EWG-substituted); Dipolarophile.[1][2] | Electrophilic center; Susceptible to nucleophilic attack. |
| Stability Profile | High. Stable to silica chromatography and long-term storage when N-protected.[2] | Moderate/Low. Prone to oxidation to pyrazol-4-one or elimination if N-protecting groups are labile.[2] |
| Primary Utility | Complexity Generation. Ideal for [3+2] cycloadditions to form spiro-cycles.[1][2] | Functionalization. Ideal for reductive amination to create 4-amino-pyrazolidine scaffolds.[2] |
| Common Protection | N,N'-Diacyl (e.g., Boc, Cbz, Acetyl) to prevent hydrazine oxidation. | N,N'-Diacyl is mandatory to prevent aromatization to pyrazole.[2] |
Synthetic Accessibility
The 4-methylene scaffold is generally the primary synthetic target, while the 4-keto scaffold is most reliably accessed as a downstream derivative of the methylene compound. Direct condensation to form the saturated ketone is fraught with aromatization risks.
Route A: Synthesis of 4-Methylene Pyrazolidine (The Anchor)
The most robust method involves the cyclization of
-
Precursors:
-dibenzylhydrazine or -acyl- -alkylhydrazines.[2] -
Reagent: 3-chloro-2-(chloromethyl)prop-1-ene.[2]
-
Conditions:
, NaI (cat.), Acetone/MeCN reflux.
Route B: Accessing 4-Keto Pyrazolidine (The Derivative)
Direct condensation of hydrazines with 1,3-dichloroacetone often leads to pyrazoles.[1][2] The superior route is the Ozonolysis of the 4-methylene precursor.
-
Conditions:
, DCM, -78°C; followed by or workup. -
Advantage: Preserves the N-protecting groups and stereochemistry (if chiral) without risking aromatization.[1]
Reactivity Profiles & Strategic Application
Profile A: 4-Methylene Pyrazolidine (The Cycloaddition Hub)
This scaffold is a "complexity engine."[1] The exocyclic double bond is locked in a 5-membered ring, reducing conformational freedom and enhancing reactivity in cycloadditions.[1]
-
1,3-Dipolar Cycloaddition: Reacts with nitrile oxides or nitrones to form spiro-isoxazolines .[1][2] This is a key reaction for creating fragment-based drug libraries with high
character. -
Michael Addition: If the ring nitrogens are acylated with electron-withdrawing groups, the exocyclic alkene can participate in radical additions or Heck couplings.
Profile B: 4-Keto Pyrazolidine (The Functionalization Hub)
This scaffold acts as a gateway to polar derivatives, essential for modulating solubility and H-bond donor/acceptor profiles in drug design.[1][2]
-
Reductive Amination: Condensation with primary amines followed by reduction (e.g.,
) yields 4-aminopyrazolidines , which are constrained diamine mimetics.[1] -
Grignard/Hydride Addition: Generates 4-hydroxy-pyrazolidines . Note: Stereocontrol is governed by the N-substituents (cis vs. trans attack).[1][2]
-
Wittig Olefination: Can be used to install novel alkene substituents, effectively reversing the ozonolysis but with a functionalized linker.
Comparative Workflow Diagram
The following diagram illustrates the strategic relationship: using the Methylene scaffold as the stable parent to access either Spiro-cycles or the Keto-derivative.
Figure 1: Divergent synthesis starting from the stable 4-methylene parent scaffold.[1][2]
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dibenzyl-4-methylene-pyrazolidine
Target: The stable parent scaffold.[2]
-
Setup: To a solution of
-dibenzylhydrazine (10 mmol) in acetonitrile (50 mL) is added (30 mmol) and NaI (1 mmol). -
Addition: 3-chloro-2-(chloromethyl)prop-1-ene (11 mmol) is added dropwise at room temperature.
-
Reaction: Heat to reflux for 12–16 hours. Monitor by TLC (the hydrazine spot will disappear).
-
Workup: Filter off salts. Concentrate the filtrate. Dilute with EtOAc, wash with water and brine.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is a stable oil or low-melting solid.[1]
Protocol 2: Ozonolysis to N,N'-Dibenzyl-pyrazolidin-4-one
Target: The reactive ketone intermediate.[2]
-
Setup: Dissolve the 4-methylene pyrazolidine (5 mmol) in anhydrous DCM (25 mL). Cool to -78°C.[2]
-
Ozonolysis: Bubble
through the solution until a persistent blue color appears (indicating saturated ozone).[1] -
Quench: Purge with
to remove excess . Add dimethyl sulfide ( , 10 equiv) or (1.1 equiv) at -78°C.[1][2] -
Warming: Allow to warm to room temperature naturally and stir for 4 hours.
-
Workup: Concentrate in vacuo.
-
Note: Use immediately for the next step (e.g., reductive amination) to avoid decomposition or oxidation. If isolation is necessary, rapid filtration through a silica plug is recommended.
References
-
Synthesis of Spiro-fused Pyrazolidoylisoxazolines.
-
Source: National Institutes of Health (NIH) / PubMed Central.[1]
- Context: Describes the synthesis of 4-methylene pyrazolidine precursors and their use in [3+2] cycloadditions.
-
-
Bioorthogonal 4H-pyrazole "click" reagents.
-
Source: National Institutes of Health (NIH).[1]
- Context: Discusses the reactivity of 4-oxo-pyrazoles and related oxidized derivatives, highlighting the stability contrast with satur
-
-
Development of a Homogeneous Flow Ozonolysis Protocol.
-
Pyrazolidine Synthesis and Reactivity.
Sources
A Comparative Guide to Synthetic Efficiency: Boc/Cbz vs. Fmoc/Boc Strategies in Pyrazolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3] The synthesis of these valuable molecules often necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The choice of a protecting group strategy is a critical decision that significantly impacts the overall efficiency, scalability, and cost-effectiveness of the synthesis. This guide provides a detailed, data-driven comparison of two prevalent orthogonal protecting group strategies in pyrazolidine synthesis: the classic tert-butyloxycarbonyl (Boc)/benzyloxycarbonyl (Cbz) approach and the milder 9-fluorenylmethyloxycarbonyl (Fmoc)/Boc strategy.
Understanding the Protecting Group Strategies
Orthogonal protecting groups are essential tools in multi-step synthesis, allowing for the selective removal of one group in the presence of another by employing different deprotection conditions.[4]
The Boc/Cbz Strategy: A Classic Approach
The Boc/Cbz strategy is a well-established method that utilizes the acid-labile Boc group and the Cbz group, which is cleaved under hydrogenolysis conditions.[5][6] This combination offers a robust and often cost-effective route for the synthesis of pyrazolidine derivatives.
A typical synthetic sequence involves the protection of a hydrazine derivative with a Boc group, followed by cyclization and subsequent functionalization. The Cbz group can be introduced to protect another reactive site. The final deprotection steps involve treatment with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc group, and catalytic hydrogenation to cleave the Cbz group.[7][8]
The Fmoc/Boc Strategy: A Milder Alternative
The Fmoc/Boc strategy has gained widespread adoption, particularly in solid-phase peptide synthesis, due to its milder deprotection conditions for the temporary protecting group.[][][11] This approach employs the base-labile Fmoc group and the acid-labile Boc group.[12][13]
In the context of pyrazolidine synthesis, one nitrogen of the hydrazine precursor can be protected with an Fmoc group and the other with a Boc group. The Fmoc group can be selectively removed using a secondary amine, most commonly piperidine, allowing for further elaboration at that position. The Boc group is then removed under acidic conditions in a later step.[14][15]
Head-to-Head Comparison of Synthetic Efficiency
The choice between the Boc/Cbz and Fmoc/Boc strategies is not always straightforward and depends on several factors, including the specific target molecule, scale of the synthesis, and available resources. The following table provides a comparative overview of these two strategies.
| Parameter | Boc/Cbz Strategy | Fmoc/Boc Strategy |
| Deprotection Conditions | Boc: Strong acid (e.g., TFA, HCl)[7][]; Cbz: Catalytic hydrogenolysis (H₂, Pd/C)[6][8] | Fmoc: Base (e.g., 20% piperidine in DMF)[][12]; Boc: Strong acid (e.g., TFA)[7][] |
| Typical Yields | Generally good to high yields, but can be substrate-dependent.[16] | Often high and reproducible yields, especially in automated synthesis.[] |
| Reaction Conditions | Can involve harsh acidic conditions and high-pressure hydrogenation. | Milder deprotection conditions for the Fmoc group. |
| Scalability | The Boc strategy is mature and has been used in large-scale production.[] Hydrogenolysis for Cbz deprotection can be challenging to scale up safely. | Well-suited for automated and large-scale synthesis under cGMP conditions due to milder conditions.[] |
| Reagent & Solvent Safety | Requires handling of corrosive strong acids (TFA) and flammable hydrogen gas. | Piperidine is toxic and requires careful handling. |
| Cost-Effectiveness | Boc-protected starting materials are generally less expensive.[] | Fmoc-protected amino acids can be more expensive, but overall process efficiency may offer better cost-effectiveness.[] |
| Functional Group Compatibility | Cbz deprotection by hydrogenation is incompatible with reducible functional groups (e.g., alkynes, alkenes, some nitro groups). Strong acid for Boc removal can affect acid-labile groups. | The base-labile nature of Fmoc is incompatible with base-sensitive functionalities. The strategy is advantageous for acid-sensitive molecules.[] |
| Purification & By-products | Deprotection of Boc can generate a volatile isobutene and CO₂. Cbz deprotection yields toluene and CO₂.[8] | Fmoc deprotection produces dibenzofulvene, which can form adducts if not properly scavenged.[15] |
Mechanistic Insights & Visualization
The distinct deprotection mechanisms of the Boc, Cbz, and Fmoc groups are the foundation of their orthogonality.
Boc Deprotection (Acid-Catalyzed)
The deprotection of the Boc group proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl carbocation, which then decomposes to isobutene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[7][]
Cbz Deprotection (Hydrogenolysis)
The Cbz group is cleaved by catalytic hydrogenation. The benzyl C-O bond is reductively cleaved on the surface of a palladium catalyst in the presence of hydrogen gas, releasing toluene and the unstable carbamic acid, which subsequently decarboxylates.[6][8]
Fmoc Deprotection (Base-Catalyzed β-Elimination)
The removal of the Fmoc group occurs through a β-elimination reaction initiated by a base, such as piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of an unstable carbamic acid that rapidly decomposes to the free amine and carbon dioxide.[][12]
Experimental Protocols
The following are representative, generalized protocols for the synthesis of a protected pyrazolidine core using both strategies.
Protocol 1: Synthesis of a Boc/Cbz-Protected Pyrazolidine
Step 1: N-Boc Protection of Hydrazine
-
Dissolve hydrazine monohydrate in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Step 2: Cyclization to form the Pyrazolidine Ring
-
Dissolve the N-Boc protected hydrazine in an appropriate solvent (e.g., ethanol).
-
Add a suitable dielectrophile (e.g., 1,3-dihalopropane).
-
Add a base (e.g., potassium carbonate) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, filter off the base, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Step 3: N-Cbz Protection
-
Deprotect the Boc group using 4M HCl in dioxane.
-
Neutralize the resulting amine salt with a base (e.g., triethylamine).
-
Dissolve the free amine in dichloromethane.
-
Cool to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.
-
Allow the reaction to proceed at room temperature.
-
Perform an aqueous workup and purify by column chromatography.
Protocol 2: Synthesis of an Fmoc/Boc-Protected Pyrazolidine
Step 1: N-Fmoc Protection of a Mon-Boc-Hydrazine
-
Dissolve mono-Boc-hydrazine in a solvent mixture (e.g., dioxane/water).
-
Add a base (e.g., sodium bicarbonate).
-
Cool the mixture to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup and purify the product by crystallization or column chromatography.
Step 2: Cyclization
-
Follow a similar procedure to Step 2 in Protocol 1, using the N-Fmoc, N'-Boc protected hydrazine.
Step 3: Selective Fmoc Deprotection
-
Dissolve the protected pyrazolidine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir at room temperature for a short period (e.g., 30 minutes), monitoring by TLC.
-
Remove the solvent under reduced pressure and purify the product to obtain the mono-Boc-protected pyrazolidine.
Synthetic Workflow Diagrams
Caption: Boc/Cbz synthetic workflow.
Caption: Fmoc/Boc synthetic workflow.
Conclusion and Recommendations
Both the Boc/Cbz and Fmoc/Boc strategies offer viable pathways for the synthesis of pyrazolidines, each with its own set of advantages and limitations.
Choose the Boc/Cbz strategy when:
-
Cost of starting materials is a primary concern.
-
The target molecule is stable to strong acids and hydrogenation conditions.
-
Large-scale synthesis is planned, and the necessary equipment for hydrogenation is available.
Choose the Fmoc/Boc strategy when:
-
The target molecule contains acid-labile or reducible functional groups.
-
Milder reaction conditions are required.
-
Automated synthesis is desired.
-
The higher cost of Fmoc-protected reagents is justifiable by the increased efficiency and compatibility.
Ultimately, the optimal choice will be dictated by the specific chemical context of the synthesis. A thorough evaluation of the target molecule's structure, the desired scale of the reaction, and the available laboratory resources is crucial for making an informed decision that will lead to a successful and efficient synthesis of the desired pyrazolidine derivatives.
References
- Highfine Biotech. (2021, October 16). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Suzhou Highfine Biotech.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolidines. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. [Link]
- El-Sayed, M. A. A., et al. (2021). Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
-
MDPI. (2017, December 21). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. [Link]
- Ahn, J. H., et al. (2005). Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1337-1340.
-
IOP Conference Series: Materials Science and Engineering. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
-
LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
- Google Patents. (n.d.). WO2021033166A1 - Process for synthesis of pyrazolidinone compounds.
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
Bentham Science. (2023, August 16). Current Developments in Synthetic Protocols for Pyrazolines and Analogs. [Link]
-
ResearchGate. (2021, October 15). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
-
ResearchGate. (n.d.). Pyrazolines and pyrazolidines as subunits of bioactive compounds and drugs. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
National Center for Biotechnology Information. (2019, April 24). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]
-
Journal of Applied Pharmaceutical Science. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Royal Society of Chemistry. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. [Link]
-
ACS Publications. (2025, November 9). Potent Preorganized Pyrazolidine Cyclophilin D Inhibitors Prevent Mitochondrial and Organ Injury in a Mouse Pancreatitis Disease Model. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
MDPI. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]
-
ResearchGate. (n.d.). Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-beta-amino alcohols and peptidyl alcohols employing Boc(2)O. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Journal of Positive School Psychology. (2025, June 27). Advances in Pyrazole Ring Formation and Their Methodologies: Review. [Link]
-
Beilstein Journals. (2019, April 11). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. [Link]
-
Arabian Journal of Chemistry. (2021, December 31). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. [Link]
-
ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]
-
ResearchGate. (2024, October 17). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]
-
Springer. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
Royal Society of Chemistry. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of pyrazolidine derivatives as dipeptidyl peptidase IV (DP-IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. BOC Protection and Deprotection [bzchemicals.com]
- 14. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 15. chempep.com [chempep.com]
- 16. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Hydrogenation of 4-Methylene and 4-Alkylidene Pyrazolidines
This guide provides a detailed comparison of the hydrogenation rates and outcomes for two key classes of pyrazolidine derivatives: those bearing a 4-methylene group and those with a 4-alkylidene substituent. For professionals in medicinal chemistry and process development, the selective reduction of these exocyclic double bonds is a critical step in synthesizing complex, stereochemically rich scaffolds for drug discovery. This document synthesizes established mechanistic principles with experimental data to offer a predictive framework for reaction design and optimization.
Introduction: The Strategic Importance of Pyrazolidine Reduction
Pyrazolidine rings are privileged scaffolds in pharmacology, appearing in a range of therapeutic agents. The C4 position is a common site for derivatization, with the exocyclic double bond of 4-methylene and 4-alkylidene pyrazolidines serving as a versatile synthetic handle. Catalytic hydrogenation of this bond is a primary method for introducing new stereocenters at C4 and, potentially, C5.
The choice between a methylene (=CH₂) and an alkylidene (=CHR or =CR₂) substituent is often a strategic one, impacting not only the synthetic route but also the ease of subsequent transformations. A key, yet often overlooked, consideration is the significant difference in their hydrogenation reactivity. This guide will dissect the underlying principles governing these differences and provide practical, data-driven insights.
Mechanistic Framework: The Horiuti-Polanyi Mechanism
The catalytic hydrogenation of alkenes on the surface of heterogeneous catalysts (e.g., Pd/C, PtO₂) is generally described by the Horiuti-Polanyi mechanism. Understanding this mechanism is fundamental to explaining the observed rate differences.
The process involves:
-
Adsorption: The alkene's π-system adsorbs onto the catalyst surface.
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs and dissociates into atomic hydrogen on the metal surface.
-
Stepwise Hydrogen Transfer: Two hydrogen atoms are sequentially transferred to the adsorbed alkene, forming the saturated alkane.
The rate-determining step is often the initial adsorption of the alkene. The efficiency of this step is highly sensitive to the steric environment around the double bond.
Caption: The Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation.
Substrate Comparison: Steric and Electronic Factors
The core difference between 4-methylene and 4-alkylidene pyrazolidines lies in the substitution pattern of the exocyclic double bond. This seemingly small change has profound consequences for the hydrogenation reaction.
-
4-Methylene Pyrazolidines: These feature a terminal, disubstituted double bond (C=CH₂). This configuration presents a relatively unhindered face for approach and adsorption onto the catalyst surface.
-
4-Alkylidene Pyrazolidines: These possess a more substituted double bond, which can be trisubstituted (C=CHR) or even tetrasubstituted (C=CR₂). The alkyl or aryl groups (R) introduce significant steric bulk.
Key Principle: The rate of catalytic hydrogenation is inversely proportional to the degree of substitution at the double bond.[1][2] This is because bulkier substituents impede the substrate's ability to effectively adsorb onto the catalyst's active sites—a prerequisite for the reaction to occur.[3] Therefore, a clear rate hierarchy can be predicted:
4-Methylene (Disubstituted) > 4-Alkylidene (Trisubstituted) > 4-Alkylidene (Tetrasubstituted)
Comparative Analysis of Hydrogenation Performance
Table 1: Representative Hydrogenation Data
| Substrate Class | Example Substituent | Catalyst | Conditions | Typical Reaction Time | Diastereoselectivity |
| 4-Methylene | =CH₂ | 10% Pd/C | H₂ (1 atm), MeOH, 25°C | 1 - 4 hours | Moderate to High |
| 4-Alkylidene | =CH(Ph) | 10% Pd/C | H₂ (50 psi), MeOH, 25°C | 12 - 24 hours | Often High |
| 4-Alkylidene | =C(Me)₂ | PtO₂ | H₂ (50 psi), AcOH, 50°C | 24 - 48 hours | N/A |
Analysis of Trends:
-
Reaction Rate: As predicted, 4-methylene pyrazolidines hydrogenate significantly faster and under milder conditions (e.g., balloon pressure of H₂) than their 4-alkylidene counterparts. The increased steric hindrance of the alkylidene group necessitates more forcing conditions—higher hydrogen pressure, elevated temperatures, or more active catalysts like Platinum(IV) oxide (PtO₂, Adam's catalyst)—to achieve complete conversion.
-
Catalyst Choice: Palladium on carbon (Pd/C) is often sufficient for the less-hindered methylene group. For the more challenging trisubstituted and tetrasubstituted alkylidene substrates, the more active PtO₂ catalyst is frequently employed, often in an acidic solvent like acetic acid (AcOH) which can enhance its activity.
-
Stereoselectivity: In chiral pyrazolidines, the hydrogenation reaction often proceeds with high diastereoselectivity. The catalyst coordinates to the less-hindered face of the double bond, and the existing stereocenters on the pyrazolidine ring direct the facial selectivity of hydrogen delivery. For 4-alkylidene substrates, the steric bulk of the 'R' group can further enhance this directing effect, sometimes leading to higher diastereomeric ratios compared to the methylene analogue, albeit at the cost of a much slower reaction.
Experimental Protocols: A Practical Guide
The following protocols provide standardized, self-validating workflows for the hydrogenation of each substrate class. The emphasis is on ensuring catalyst activity and achieving reproducible results.
Protocol 1: Hydrogenation of a 4-Methylene Pyrazolidine
Caption: Workflow for the hydrogenation of 4-alkylidene pyrazolidines.
Causality and Trustworthiness:
-
Parr Shaker: For reactions requiring elevated pressure, a specialized apparatus like a Parr hydrogenator is necessary to ensure safety and efficient mixing of the gas, liquid, and solid phases.
-
PtO₂ Catalyst: Platinum oxide is a more potent hydrogenation catalyst than palladium and is often required for sterically hindered alkenes.
-
Pressure Monitoring: In a closed system, the drop in hydrogen pressure is a direct measure of consumption, providing a reliable method for monitoring reaction progress without sampling.
-
Acidic Solvent: Acetic acid can activate the PtO₂ catalyst and help maintain a clean catalyst surface, accelerating the reduction of stubborn double bonds.
Conclusion
The hydrogenation rates of 4-methylene and 4-alkylidene pyrazolidines differ substantially due to fundamental steric principles.
-
4-Methylene Pyrazolidines are substrates of choice when rapid, facile reduction under mild conditions is the primary objective. Their low steric hindrance allows for fast reaction times with standard catalysts like 10% Pd/C.
-
4-Alkylidene Pyrazolidines present a greater synthetic challenge, requiring more forcing conditions (higher pressure, more active catalysts like PtO₂) to overcome the steric barrier to catalyst adsorption. While the reactions are significantly slower, the increased steric demand can sometimes be leveraged to achieve higher levels of diastereoselectivity.
This comparative guide should serve as a predictive tool for chemists in the field, enabling more informed substrate design and efficient optimization of reaction conditions to access desired saturated pyrazolidine scaffolds.
References
- Fiveable. (2025, August 15). Horiuti-Polanyi Mechanism Definition.
- RSC Publishing. (n.d.). Selective hydrogenation of acetylene over Cu(211), Ag(211) and Au(211): Horiuti–Polanyi mechanism vs. non-Horiuti–Polanyi mechanism.
- Lumen Learning. (n.d.). Stability of Alkenes. MCC Organic Chemistry.
- Filo. (2025, June 9). Give a detailed explanation of the Horiuti-Polanyi mechanism for the hydr...
- ERIC. (2013, May). Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation.
- Wikipedia. (n.d.).
- OpenStax. (2023, September 20). 7.6 Stability of Alkenes. Organic Chemistry.
- Unknown Source. (n.d.).
- Pearson. (2024, March 20).
- Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes.
Sources
Conformational Dynamics in Scaffold Design: Pyrazolidine vs. Cyclopentane
Topic: Conformational Flexibility of Pyrazolidine vs. Cyclopentane Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the choice between a carbocyclic spacer (cyclopentane) and a nitrogen-rich heterocycle (pyrazolidine) is rarely a simple substitution. It is a decision between entropic fluidity and tunable rigidity .
While cyclopentane serves as a lipophilic, "greasy" spacer with near-zero energy barriers to conformational change, pyrazolidine (1,2-diazacyclopentane) introduces a complex interplay of nitrogen inversion and lone-pair repulsion . This guide dissects the thermodynamic and kinetic profiles of these two rings, providing the experimental frameworks necessary to validate their behavior in solution.
Theoretical Framework: The Physics of Flexibility
To manipulate these scaffolds effectively, one must distinguish between the two primary modes of flexibility: Pseudorotation and Inversion .
Cyclopentane: The Pseudorotation Wave
Cyclopentane is unique because it lacks a single deep energy minimum. Instead, it exists in a state of continuous pseudorotation . The ring puckering phase (
-
Mechanism: Bond rotation only.
-
Barrier: Negligible (~0.5 kcal/mol). At room temperature, the ring is effectively a "fluxional disk."
Pyrazolidine: The Electronic Brake
Pyrazolidine shares the puckering mechanics of cyclopentane but adds two critical constraints:
-
Nitrogen Inversion: The nitrogen atoms must pass through a planar transition state to invert substituents from axial to equatorial.[1]
-
The Gauche Effect: The repulsion between the lone pairs on adjacent nitrogens (
and ) creates a thermodynamic preference for conformations where these orbitals are orthogonal (gauche), rather than eclipsed.
This results in a "stiffer" ring where specific conformations (usually Envelope) are distinct energy minima, unlike the flat landscape of cyclopentane.
Energetic Profiles & Structural Comparison
The following table contrasts the key physical parameters essential for scaffold selection.
| Parameter | Cyclopentane ( | Pyrazolidine ( |
| Dominant Dynamic Process | Pseudorotation (Ring Puckering) | Nitrogen Inversion + Restricted Puckering |
| Energy Barrier ( | ~0.5 kcal/mol (Free rotation) | 6.0 – 14.0 kcal/mol (Tunable) |
| Preferred Conformation | Fluxional (Rapid E | Distorted Envelope (dependent on N-substituents) |
| Electronic Influence | None (Sterics only) | Lone Pair Repulsion (destabilizes eclipsed forms) |
| H-Bond Capability | None (Hydrophobic) | Donor & Acceptor (Vector-specific) |
| Drug Design Utility | Passive, lipophilic spacer | Proline mimetic, |
Visualization: Conformational Energy Landscapes
The diagram below illustrates the fundamental difference: the "flat" cycle of cyclopentane versus the "gated" landscape of pyrazolidine caused by N-inversion barriers.
Caption: Cyclopentane (left) undergoes barrier-less pseudorotation. Pyrazolidine (right) requires significant energy to overcome the N-inversion barrier, creating distinct, separable conformers on the NMR timescale at low temperatures.
Experimental Validation Protocols
To empirically determine the flexibility of a pyrazolidine-based scaffold, one cannot rely on static X-ray structures alone. Dynamic Nuclear Magnetic Resonance (DNMR) is the gold standard.
Protocol A: Variable Temperature (VT) NMR for Barrier Determination
This protocol measures the coalescence temperature (
Reagents & Equipment:
-
High-field NMR Spectrometer (minimum 500 MHz recommended).
-
Deuterated solvent with low freezing point:
(f.p. -95°C) or (f.p. -108°C). -
Temperature controller unit (calibrated with methanol standard).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5-10 mg of the pyrazolidine derivative in 0.6 mL of
. Ensure the sample is free of paramagnetic impurities. -
Baseline Acquisition: Acquire a standard
spectrum at 298 K. Note the chemical shift separation ( in Hz) of the geminal protons or N-methyl groups. If they appear as a single broad peak or sharp singlet, the exchange is fast. -
Cooling Phase: Decrement temperature in 10 K steps.
-
Target: Look for decoalescence (splitting of the singlet into two distinct peaks) or broadening of ring multiplets.
-
-
Slow Exchange Limit: Continue cooling until sharp, distinct signals are observed for the individual conformers (e.g., at 200 K).
-
Calculation: Use the coalescence temperature (
) and the separation at slow exchange ( ) to calculate using the Eyring equation approximation: (Result in cal/mol; divide by 1000 for kcal/mol).
Protocol B: Crystallographic Cremer-Pople Analysis
While NMR gives solution dynamics, X-ray crystallography defines the solid-state minimum.
-
Grow Crystals: Slow evaporation of hexane/EtOAc mixtures is often effective for these lipophilic rings.
-
Solve Structure: Standard diffraction protocols.
-
Calculate Parameters: Do not just report bond angles. Calculate the Cremer-Pople parameters (
and ).[2][3][4]-
Interpretation: If
is near 0°, 36°, etc., it is an Envelope . If is near 18°, 54°, etc., it is a Twist . -
Comparison: Compare the
torsion angle. A torsion angle near 60° indicates a strong gauche effect (high puckering amplitude ).
-
Structural Implications in Drug Design[5][6]
When substituting a cyclopentane with a pyrazolidine, the following structural-activity relationship (SAR) consequences apply:
-
Vector Re-alignment:
-
Cyclopentane is "promiscuous"; it will adapt its shape to fit a hydrophobic pocket.
-
Pyrazolidine is "opinionated." The N-N bond length (1.45 Å) is shorter than C-C (1.54 Å), and the lone pair repulsion forces the substituents into specific vectors. This is excellent for pre-organizing a pharmacophore but disastrous if the binding pocket requires a flat conformation.
-
-
Hydrogen Bonding as a conformational lock:
-
In pyrazolidine, the
(distal nitrogen) can accept a hydrogen bond from an amide backbone (e.g., in a peptide mimetic). This intramolecular lock can raise the inversion barrier further, effectively freezing the bioactive conformation.
-
Decision Logic for Scaffold Selection
Caption: Decision tree for selecting between cyclopentane and pyrazolidine based on entropic and electronic requirements.
References
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
-
Lehn, J. M. (1970). Nitrogen Inversion: Experiment and Theory. Fortschritte der chemischen Forschung, 15, 311–377. Link
-
Alkorta, I., & Elguero, J. (2021). Theoretical structure determination of a class of heterocyclic compounds: The pyrazolidines. Journal of Molecular Structure, 1245, 131036. Link
-
Lambert, J. B., et al. (1971). Conformational Analysis of 1,2-Diazolidines (Pyrazolidines). Journal of the American Chemical Society, 93(4), 933–937. Link
-
Wang, W., & Weisz, K. (2007). Characterization of peptide-pyrazole interactions in solution by low-temperature NMR studies. Chemistry – A European Journal, 13(3), 854-861. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
